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  • Product: 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile
  • CAS: 1179134-61-2

Core Science & Biosynthesis

Foundational

3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile: A Technical Guide to Structure, Synthesis, and Pharmacophore Utility

Executive Summary In modern medicinal chemistry, the rapid discovery of targeted therapeutics relies heavily on the strategic assembly of privileged molecular fragments. 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid discovery of targeted therapeutics relies heavily on the strategic assembly of privileged molecular fragments. 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (CAS: 140693-09-0) is a highly versatile building block that elegantly combines a hinge-binding pyrazine core with a metabolically stable, electron-withdrawing benzonitrile moiety. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties of this compound, explain the causality behind its synthetic assembly, and outline its critical role in the development of kinase inhibitors.

Chemical Identity & Physicochemical Properties

The architecture of 3-{[(pyrazin-2-yl)amino]methyl}benzonitrile is defined by three functional zones:

  • The Pyrazine Ring: A highly electron-deficient diazine that acts as a robust hydrogen-bond acceptor.

  • The Aminomethyl Linker: An sp3 -hybridized carbon coupled to a secondary amine, providing conformational flexibility and a crucial hydrogen-bond donor.

  • The Benzonitrile Group: A highly polarizable, lipophilic moiety where the cyano group (-C≡N) serves as a bioisostere for halogens or carbonyls, often utilized to engage deep hydrophobic pockets or specific polar residues in target proteins.

Quantitative Data Summary

To facilitate rapid assessment for drug design and high-throughput screening libraries, the core physicochemical properties are summarized below:

PropertyValue
Chemical Name 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile
Molecular Formula C12H10N4
Molecular Weight 210.24 g/mol
CAS Registry Number 140693-09-0
InChI Key QROVCMFTNIXVJR-UHFFFAOYSA-N
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 3 (Pyrazine N x2, Nitrile N x1)
Rotatable Bonds 3

Data corroborated by the .

Pharmacophore Utility in Kinase Inhibition

The structural motif of an aminopyrazine linked to an aryl group is a hallmark of ATP-competitive kinase inhibitors, particularly in targeting the PI3K/Akt/mTOR signaling pathways[1].

Mechanistic Causality: Kinase active sites possess a highly conserved "hinge region" consisting of backbone amide bonds. The pyrazine nitrogen in this compound acts as a primary hydrogen-bond acceptor, interacting with the backbone NH of the hinge region. Concurrently, the exocyclic secondary amine acts as a hydrogen-bond donor to a neighboring backbone carbonyl[2]. The flexible methyl linker allows the benzonitrile group to project into the adjacent hydrophobic specificity pocket, where the cyano group can engage in dipole-dipole interactions or act as a selectivity filter against off-target kinases.

G PZ Pyrazine Ring (H-Bond Acceptor) NH Secondary Amine (H-Bond Donor) PZ->NH Hinge Kinase Hinge Region (Backbone Amides) PZ->Hinge Accepts H-bond BN Benzonitrile (Hydrophobic/Dipole) NH->BN NH->Hinge Donates H-bond Pocket Hydrophobic Pocket (Selectivity Filter) BN->Pocket pi-pi / Dipole

Pharmacophore binding model of the compound within a typical kinase active site.

Synthetic Methodology: N-Alkylation Workflow

Synthesizing N-benzylpyrazin-2-amines requires overcoming the inherent electronic deactivation of the pyrazine ring. Because the two nitrogen atoms in the pyrazine ring are highly electronegative, they pull electron density away from the exocyclic amine, rendering 2-aminopyrazine a remarkably poor nucleophile.

To bypass this limitation, we utilize a strong base to force the deprotonation of the amine, generating a highly reactive amide anion prior to the introduction of the electrophile[3].

Step-by-Step Experimental Protocol

1. Preparation & Inert Atmosphere: Flame-dry a 50 mL round-bottom flask and purge with Argon. Causality: Moisture must be strictly excluded to prevent the premature quenching of the hydride base.

2. Deprotonation: Dissolve 2-aminopyrazine (1.0 eq, 5.0 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in small portions. Causality: DMF is chosen as a polar aprotic solvent because it effectively solvates and stabilizes the resulting sodium amide ion pair, maximizing nucleophilicity.

3. Nucleophilic Substitution: Once hydrogen gas evolution ceases (approx. 30 mins), add 3-(bromomethyl)benzonitrile (1.1 eq, 5.5 mmol) dropwise as a solution in 5 mL of DMF. Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

4. Aqueous Quench & Extraction: Cool the reaction back to 0 °C and quench carefully with 10 mL of saturated aqueous NH4​Cl . Extract the aqueous mixture with Ethyl Acetate (EtOAc) ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

5. Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure target compound.

G Step1 2-Aminopyrazine + NaH in DMF (0 °C) Step2 Anion Formation (Deprotonation) Step1->Step2 Step3 Add 3-(Bromomethyl)benzonitrile (Nucleophilic Substitution) Step2->Step3 Step4 Aqueous Quench & Extraction (EtOAc / H2O) Step3->Step4 Step5 Purification (Silica Gel / HPLC) Step4->Step5 Product Product Step5->Product

Step-by-step synthetic workflow for the N-alkylation of 2-aminopyrazine.

Analytical Characterization & Validation Protocol

To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating. The following analytical steps are mandatory to confirm structural integrity and purity:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Run the purified sample on a Reverse-Phase C18 column using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Validation Metric: The chromatogram should yield a single sharp peak (>95% purity by UV 254 nm) with an observed mass-to-charge ratio ( m/z ) of 211.24 [M+H]+ in positive electrospray ionization (ESI+) mode.

  • Nuclear Magnetic Resonance ( 1 H NMR, 400 MHz, DMSO- d6​ ): Causality: DMSO- d6​ is specifically chosen over CDCl3​ because it prevents the rapid exchange of the secondary amine proton, allowing it to be clearly observed. Validation Metric: Look for a distinct triplet for the secondary amine (-NH-) around 7.5–8.0 ppm, a doublet integrating to 2 protons for the benzylic CH2​ around 4.5 ppm, and the characteristic downfield shifts of the three pyrazine aromatic protons.

References

  • Class II Alpha Phosphoinositide-3-Kinase Inhibition. "Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition." ACS Journal of Medicinal Chemistry. Available at: [Link][2]

  • N-Alkylation of Heteroaromatic Amines. "Sodium Hydroxide Catalyzed N-Alkylation of (Hetero) Aromatic Primary Amines..." The Journal of Organic Chemistry. Available at: [Link][3]

  • PI3K/Akt/mTOR Pathway Inhibitors. "Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors." NIH PubMed Central. Available at:[Link][1]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

A Senior Application Scientist's Perspective on a Hypothetical Kinase Inhibitor Introduction The pyrazine moiety is a common scaffold in a multitude of clinically relevant small molecules, particularly in the realm of ki...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Hypothetical Kinase Inhibitor

Introduction

The pyrazine moiety is a common scaffold in a multitude of clinically relevant small molecules, particularly in the realm of kinase inhibitors.[1] Its presence often confers favorable pharmacokinetic properties and provides key interaction points within the ATP-binding pocket of kinases. The compound 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, while not extensively characterized in publicly available literature, possesses structural features—a pyrazine ring linked to a benzonitrile group—that suggest a potential role as a modulator of protein kinase activity. The nitrile group, in particular, can be involved in various interactions with target proteins, including hydrogen bonding and hydrophobic interactions.[2]

This guide provides a comprehensive, in-depth framework for the in vitro characterization of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, postulating its action as a kinase inhibitor. We will proceed from broad, unbiased screening to identify its primary molecular target(s) down to the intricate details of its impact on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step.

Part 1: Primary Target Identification and Kinase Profile Characterization

The initial and most critical step in elucidating the mechanism of action of a putative kinase inhibitor is to identify its direct molecular target(s). A hierarchical approach, starting with broad screening and narrowing down to specific high-affinity interactors, is most effective.

Global Kinase Panel Screening

To obtain an unbiased overview of the compound's selectivity, a comprehensive kinase panel screen is the first line of investigation. This will identify which of the over 500 human kinases our compound of interest interacts with and with what affinity.

Rationale: A broad screen at a single, relatively high concentration (e.g., 1-10 µM) can quickly identify potential primary targets and off-targets. This initial pass is crucial for hypothesis generation and guiding subsequent, more focused experiments. A highly selective compound will interact with only a few kinases, while a less selective one may bind to many.

Experimental Protocol: KINOMEscan™ Competitive Binding Assay

The KINOMEscan™ platform is a widely used method for this purpose, as it measures the ability of a compound to compete with an immobilized ligand for the active site of a large number of kinases.[3]

Step-by-Step Methodology:

  • Compound Preparation: Solubilize 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in 100% DMSO to create a 10 mM stock solution.

  • Assay Execution (as performed by a service provider like Eurofins Discovery):

    • A panel of human kinases, expressed as DNA-tagged fusion proteins, is used.

    • Each kinase is incubated with the test compound at a concentration of 1 µM and an immobilized, active-site directed ligand.

    • The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

    • The results are reported as a percent of control, where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction.

Determination of Binding Affinity (Kd)

For the top "hits" identified in the global screen (typically those showing >80% inhibition), the next step is to determine the precise binding affinity (Kd).

Rationale: The Kd is a quantitative measure of the strength of the interaction between the compound and the kinase. A lower Kd value signifies a tighter interaction and is a key indicator of potency.

Experimental Workflow: Dose-Response Binding Assay

cluster_0 Dose-Response Kd Determination A Prepare serial dilutions of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile B Incubate kinase with each compound concentration A->B C Perform competitive binding assay B->C D Measure kinase binding at each concentration C->D E Plot % inhibition vs. [Compound] D->E F Fit data to a sigmoidal dose-response curve E->F G Calculate Kd F->G

Caption: Workflow for determining the binding affinity (Kd).

Orthogonal Validation: In Vitro Kinase Activity Assays

While binding assays confirm interaction, they do not directly measure the functional consequence of that interaction (i.e., inhibition of catalytic activity). Therefore, it is essential to perform an orthogonal in vitro kinase activity assay.

Rationale: An activity assay will determine the compound's half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase's enzymatic activity. This provides functional validation of the binding data. Discrepancies between binding affinity (Kd) and functional inhibition (IC50) can suggest different modes of action, such as allosteric inhibition.

Experimental Protocol: Radiometric Kinase Assay

Radiometric assays are considered a gold standard due to their high sensitivity and direct measurement of substrate phosphorylation.[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the specific peptide or protein substrate for the kinase of interest.

    • Prepare a stock solution of [γ-³²P]ATP.

    • Prepare serial dilutions of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in the kinase buffer with a constant, low percentage of DMSO (e.g., <1%).[5]

  • Kinase Reaction:

    • In a 96-well plate, add the kinase to each well.

    • Add the serially diluted inhibitor or vehicle control.

    • Initiate the reaction by adding a mixture of the substrate and [γ-³²P]ATP (at a concentration near the Km for the specific kinase).[5]

    • Incubate for a predetermined time at 30°C, ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background (no enzyme control).

    • Normalize the data to the positive control (enzyme with no inhibitor).

    • Plot the percent activity versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Typical Value for Potent Inhibitor
Kd Binding affinity< 100 nM
IC50 Half-maximal inhibitory concentration< 100 nM

Part 2: Elucidation of Cellular Effects

Once the primary molecular target has been identified and characterized, the next logical step is to determine the effect of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile on whole cells. This is crucial for understanding the compound's potential therapeutic utility.

Cell Viability and Cytotoxicity Assays

The most fundamental cellular assay is to determine the compound's effect on cell viability and proliferation.

Rationale: These assays measure the overall health of a cell population following treatment with the compound.[6] They can indicate whether the compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation). The choice of cell line is critical and should ideally be one in which the identified target kinase is known to play a significant role.

Experimental Protocol: Resazurin Reduction Assay (e.g., alamarBlue™ or PrestoBlue™)

This assay measures the metabolic activity of viable cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Assay Reagent Addition: Add the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C.

  • Signal Detection: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) using a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viable cells against the log of the compound concentration.

Apoptosis Assays

If the compound reduces cell viability, it is important to determine if this is due to the induction of apoptosis (programmed cell death).

Rationale: Understanding the mode of cell death is critical. Apoptosis is a controlled process, whereas necrosis is an uncontrolled cell death that can lead to inflammation.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This is a standard method to differentiate between live, apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile at concentrations around the EC50 value for a predetermined time.

  • Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 3: Target Validation and Downstream Signaling Analysis

The final and most rigorous phase of in vitro mechanism of action studies is to link the compound's interaction with its primary target to the observed cellular effects.

Cellular Target Engagement Assays

These assays confirm that the compound is entering the cells and binding to its intended target in a cellular context.

Rationale: A compound may have excellent in vitro activity but poor cell permeability, leading to a lack of cellular effects. Cellular target engagement assays bridge this gap.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting.

  • Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

Analysis of Downstream Signaling Pathways

If 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is indeed a kinase inhibitor, it should modulate the phosphorylation of the kinase's downstream substrates.

Rationale: This provides the ultimate proof of the mechanism of action, connecting the direct inhibition of the kinase to a functional cellular readout.

cluster_0 Downstream Signaling Analysis A Treat cells with 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile B Lyse cells and quantify protein A->B C Perform Western Blot B->C D Probe with antibodies against phospho-substrate and total substrate C->D E Analyze changes in substrate phosphorylation D->E

Caption: Workflow for analyzing downstream signaling effects.

Experimental Protocol: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the compound for an appropriate time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein to ensure equal loading.

This in-depth technical guide outlines a systematic and rigorous approach to elucidating the in vitro mechanism of action of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, based on the scientifically driven hypothesis that it functions as a kinase inhibitor. By progressing from broad target identification to specific cellular and molecular validation, researchers can build a comprehensive and compelling data package that clearly defines the compound's biological activity. Each experimental stage is designed to be self-validating, with orthogonal assays confirming initial findings. This structured approach not only ensures scientific integrity but also provides a clear path for the further development of this and other novel small molecules.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro - MACAU. (n.d.).
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.).
  • Technical Support Center: In Vitro Kinase Assays with ATP-Competitive Inhibitors - Benchchem. (n.d.).
  • Cell viability assay protocol | Sigma-Aldrich. (n.d.).
  • Overview of Cell Viability and Cell Viability Assays - Cell Signaling Technology. (n.d.).
  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - MDPI. (2024, November 26).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Cell Viability Assay Protocols | Thermo Fisher Scientific - TW. (n.d.).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis - RSC Publishing. (n.d.).
  • 3-[(5-Aminopyrazin-2-yl)-methylamino]benzonitrile | C12H11N5 | CID 80653282 - PubChem. (n.d.).
  • 1179134-61-2|3-((Pyrazin-2-ylamino)methyl)benzonitrile - BLDpharm. (n.d.).
  • 3-{[(pyrazin-2-yl)amino]methyl}benzonitrile 3-{[(pyrazin-2-yl)amino]methyl}benzonitrile. (n.d.).
  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes | Chemical Research in Toxicology - ACS Publications. (2014, November 5).
  • In Vivo Therapeutic Potential of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (n.d.).
  • Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma - PubMed. (2019, April 10).
  • Application Notes and Protocols for 3-Amino-4-(phenylamino)benzonitrile in Targeted Protein Degradation - Benchchem. (n.d.).
  • Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed. (2018, July 18).
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC. (2021, August 10).

Sources

Foundational

Predicted Pharmacokinetic Profile of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile: An In Silico and In Vitro Technical Guide

Executive Summary This technical guide outlines a comprehensive strategy for predicting the pharmacokinetic (PK) profile of the novel chemical entity, 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. In the absence of empiri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide outlines a comprehensive strategy for predicting the pharmacokinetic (PK) profile of the novel chemical entity, 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. In the absence of empirical data for this specific molecule, this document establishes a robust framework combining in silico predictive modeling with a tiered in vitro experimental validation cascade. We begin by computationally estimating fundamental physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics to form an initial hypothesis of the compound's behavior. This predictive phase informs the design of a rigorous experimental plan, including industry-standard assays for intestinal permeability, plasma protein binding, metabolic stability, cytochrome P450 inhibition, and cardiac safety. Detailed, self-validating protocols are provided for each proposed experiment. The final objective is to integrate computational and empirical data to construct a reliable, data-driven pharmacokinetic profile, enabling informed decision-making in early-stage drug discovery and development.

Introduction

The compound 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is a small molecule featuring a pyrazine ring linked via an aminomethyl bridge to a benzonitrile scaffold. Both pyrazine and benzonitrile moieties are present in various pharmacologically active agents, suggesting this compound could be of interest in drug discovery programs.[1][2] A thorough understanding of a compound's pharmacokinetic profile is paramount, as poor ADME properties are a leading cause of late-stage clinical trial failures.[3]

This guide employs a standard industry workflow that prioritizes efficiency and scientific rigor by using computational tools to guide and optimize resource-intensive experimental work.[4][5] This integrated approach reduces reliance on animal models in early screening and allows for the rapid triaging of compounds, ensuring that only candidates with the most promising PK profiles advance.[3][4] The following sections detail the predictive analysis based on the compound's structure and outline the subsequent experimental protocols required to validate and refine these predictions.

In Silico ADMET Prediction & Physicochemical Analysis

The initial step in characterizing a new chemical entity is to predict its ADMET properties directly from its chemical structure. This in silico "Tier Zero" approach is rapid, cost-effective, and provides a foundational dataset to guide all subsequent experimental designs.[4][6]

Predictive Workflow Overview

The computational evaluation follows a logical progression from basic physicochemical properties to complex biological interactions. This workflow ensures that each prediction builds upon the last, creating a cohesive initial profile.

In_Silico_Workflow A A B Physicochemical Prediction Lipinski's Rule of Five pKa, LogP, Solubility, TPSA A->B Analyze Structure C ADME Modeling Absorption (Permeability) Distribution (PPB, BBB) Metabolism (CYP Substrate/Inhibitor) Excretion (Clearance) B->C Inform Models D Toxicity Prediction hERG Inhibition Mutagenicity Other Liabilities C->D Assess Safety E Initial PK Hypothesis Strengths & Weaknesses Identified D->E Synthesize Profile

Caption: High-level workflow for in silico pharmacokinetic prediction.

Predicted Physicochemical Properties

While direct data for the target compound is unavailable, we can infer properties from a structurally similar analog, 3-[(5-Aminopyrazin-2-yl)-methylamino]benzonitrile, and general computational models. These parameters are critical as they govern the compound's potential for oral absorption and distribution.[7]

PropertyPredicted ValueImplication & RationaleSource
Molecular Weight (MW)~224.26 g/mol Favorable: Well below the 500 Da guideline of Lipinski's Rule of Five, suggesting good potential for passive diffusion across membranes.
XLogP3 (LogP)~1.5 - 2.5Favorable: Indicates a good balance between hydrophilicity (for solubility) and lipophilicity (for membrane permeability).[8]
H-Bond Donors1Favorable: Meets the Lipinski guideline of ≤5, minimizing desolvation penalties upon membrane crossing.
H-Bond Acceptors4Favorable: Meets the Lipinski guideline of ≤10, supporting good permeability.
Topological Polar Surface Area (TPSA)~70-80 ŲFavorable: Below the 140 Ų threshold often associated with good oral bioavailability. This value suggests efficient passive transport across the intestinal epithelium.
Predicted ADMET Profile
  • Absorption: With a low molecular weight, balanced LogP, and optimal TPSA, the compound is predicted to have high intestinal absorption . It is unlikely to be a significant substrate for efflux transporters like P-glycoprotein (P-gp) based on its physicochemical properties, though this requires experimental confirmation.

  • Distribution: The predicted LogP suggests moderate distribution into tissues. Plasma Protein Binding (PPB) is predicted to be moderate . The compound may have the potential to cross the Blood-Brain Barrier (BBB), a factor to consider depending on the therapeutic target.[10]

  • Metabolism: The pyrazine and benzonitrile rings are potential sites for metabolism, primarily via cytochrome P450 (CYP) enzymes.[5] Likely metabolic pathways include oxidation of the aromatic rings. The compound's structure does not contain obvious flags for rapid metabolic clearance, suggesting moderate metabolic stability . There is a potential for inhibition of CYP isoforms, which must be evaluated experimentally to assess drug-drug interaction (DDI) risk.[11]

  • Excretion: Renal clearance is expected to be a likely route of excretion for the parent compound and its more polar metabolites.

  • Toxicity: The structure does not contain common structural alerts for mutagenicity. However, a key liability for many nitrogen-containing heterocyclic compounds is the potential for inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[12] Therefore, hERG inhibition is considered a moderate risk that must be prioritized for experimental evaluation.

Proposed In Vitro Validation Strategy

The in silico predictions provide a strong foundation but must be confirmed with empirical data. The following section details a tiered, industry-standard experimental cascade designed to efficiently validate the computational hypotheses.[13]

In_Vitro_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Core ADME Assays cluster_2 Tier 3: Safety & DDI Assays A A B Kinetic Solubility Determines max concentration for subsequent assays A->B C PAMPA Assesses passive permeability A->C D Caco-2 Permeability Gold standard for absorption & efflux B->D Inform Dosing Solution C->D Compare with Active Transport E Plasma Protein Binding Determines free fraction (fu) D->E Data for PK Modeling F Metabolic Stability Predicts hepatic clearance (Clint) E->F Data for PK Modeling G CYP450 Inhibition Assesses drug-drug interaction risk F->G Guide DDI Study Design H hERG Safety Assesses cardiotoxicity risk G->H Prioritize Safety Assessment

Caption: Tiered experimental workflow for in vitro ADME validation.

Caco-2 Permeability Assay (Absorption)

Causality: This assay is the gold standard for predicting human intestinal absorption.[14][15] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key transporters, thus modeling the intestinal barrier.[16][17] This allows for the measurement of both passive diffusion and active transport, including efflux.[17]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ filter supports and cultured for 18-22 days to allow for the formation of a confluent, differentiated monolayer.[17]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[18]

  • Bidirectional Transport Study:

    • A-to-B Transport (Absorption): The test compound (typically at 10 µM) is added to the apical (A, upper) chamber, which represents the intestinal lumen. Samples are collected from the basolateral (B, lower) chamber, representing the bloodstream, at time points up to 2 hours.[15]

    • B-to-A Transport (Efflux): In a parallel experiment, the compound is added to the basolateral chamber, and samples are collected from the apical chamber to measure active efflux.[15]

  • Controls: Lucifer Yellow, a low-permeability marker, is used to confirm monolayer integrity throughout the experiment. High-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) drugs are run as controls.[16]

  • Analysis: Compound concentrations in the collected samples are quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.[17]

  • Data Interpretation:

    • Papp (A→B): A high value (>10 x 10⁻⁶ cm/s) correlates with high in vivo absorption.

    • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of an efflux transporter like P-gp.[17]

Equilibrium Dialysis (Plasma Protein Binding)

Causality: Only the unbound (free) fraction of a drug can interact with its target, be metabolized, and be excreted.[19] Therefore, determining the fraction bound to plasma proteins is critical for interpreting PK and pharmacodynamic (PD) data. Equilibrium dialysis is considered the gold standard method as it minimizes non-specific binding.[20][21]

Protocol:

  • Apparatus Setup: A 96-well equilibrium dialysis apparatus is used, with each well divided by a semi-permeable membrane (10,000 Da MWCO).[19]

  • Procedure: The test compound is spiked into plasma (human, rat) in one chamber. The other chamber contains phosphate buffer. The system is sealed and incubated at 37°C for 4-6 hours with gentle shaking to allow equilibrium to be reached.[19]

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentrations in both chambers are quantified by LC-MS/MS.

  • Data Interpretation: The percent bound is calculated from the difference in concentrations. The unbound fraction (fu) is a key parameter for predicting in vivo clearance and volume of distribution. Highly protein-bound drugs generally have a longer half-life and lower tissue penetration.[20]

Liver Microsomal Stability Assay (Metabolism)

Causality: The liver is the primary site of drug metabolism, and cytochrome P450 enzymes located in the endoplasmic reticulum are responsible for the majority of Phase I metabolic reactions.[22] Using liver microsomes, which are vesicles of the endoplasmic reticulum, provides a reliable and high-throughput method to predict a compound's intrinsic hepatic clearance (Clint).[13][23]

Protocol:

  • Reaction Mixture: The test compound (typically 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer at 37°C.[24]

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[22]

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes). The reaction is terminated by adding a cold organic solvent like acetonitrile.[22]

  • Controls: Known stable (e.g., Warfarin) and unstable (e.g., Verapamil) compounds are included as assay controls.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint). A short half-life suggests the compound will be rapidly cleared in vivo.[13]

Cytochrome P450 Inhibition Assay (Drug-Drug Interactions)

Causality: Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions (DDIs).[11][25] If a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug, leading to potentially toxic plasma concentrations. Regulatory agencies require testing against key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[26][27]

Protocol:

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform in the presence of various concentrations of the test compound.[26]

  • Reaction: The reaction is initiated with NADPH and incubated at 37°C.

  • Analysis: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • Data Interpretation: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC₅₀) is determined. A low IC₅₀ value indicates a high potential for DDIs.[26]

hERG Patch Clamp Assay (Cardiotoxicity)

Causality: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical off-target effect that can delay cardiac repolarization, leading to a prolonged QT interval and a potentially fatal arrhythmia.[12][28] Assessing hERG liability is a mandatory step in preclinical safety evaluation.[29][30]

Protocol:

  • Cell Line: The assay uses a mammalian cell line (e.g., CHO or HEK293) stably expressing the hERG channel.[31]

  • Electrophysiology: Automated patch-clamp electrophysiology is used to measure the potassium current flowing through the hERG channels in individual cells.[29]

  • Compound Application: A stable baseline hERG current is recorded. The test compound is then applied at increasing concentrations.[12]

  • Controls: A vehicle control (DMSO) and a potent hERG blocker (e.g., E-4031) are used in every experiment.[29]

  • Analysis: The percentage of current inhibition at each concentration is calculated.

  • Data Interpretation: A concentration-response curve is generated to determine the IC₅₀ value. A potent IC₅₀ (e.g., <10 µM) is a significant safety flag that may halt further development.[12]

Data Integration and Profile Synthesis

The ultimate goal is to synthesize the in silico predictions and the in vitro experimental results into a single, coherent pharmacokinetic profile. This integrated approach provides a much higher degree of confidence than either method alone.

Data_Integration cluster_input Data Inputs cluster_process Analysis & Interpretation cluster_output Final Output insilico In Silico Predictions LogP, TPSA, Clint, etc. correlate Correlate & Validate Does Papp match TPSA/LogP predictions? Does metabolic stability match structural alerts? insilico->correlate invitro In Vitro Results Papp, fu, t½, IC50s invitro->correlate model In Vitro-In Vivo Extrapolation (IVIVE) Use Clint and fu to predict in vivo hepatic clearance Use Papp to predict in vivo absorption rate correlate->model profile Refined PK Profile Predicted Human Oral Bioavailability (%) Predicted Human Half-Life (h) Key Liabilities (DDI, hERG) model->profile decision Go/No-Go Decision Advance Optimize Terminate profile->decision

Caption: Logic for integrating computational and experimental data.

By comparing the experimental Caco-2 Papp value with the predicted absorption, we can validate our initial assessment. Similarly, the measured metabolic stability and plasma protein binding data can be used in simple models (e.g., the well-stirred liver model) to extrapolate a predicted human hepatic clearance and half-life.[13] The CYP and hERG IC₅₀ values define the safety and DDI margins. This final, integrated profile provides a clear, evidence-based assessment of the compound's viability and guides the next steps, whether that is advancement to in vivo studies, chemical modification to mitigate liabilities, or termination of the project.

Conclusion

This guide presents a scientifically grounded, efficient, and integrated strategy for characterizing the pharmacokinetic profile of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. The in silico analysis predicts that the compound possesses drug-like physicochemical properties conducive to good oral absorption and moderate metabolic stability. The primary risks identified are potential off-target hERG inhibition and CYP450-mediated drug-drug interactions. The proposed in vitro validation cascade provides a clear, step-by-step pathway to empirically test these predictions and quantify key ADME parameters. By systematically executing this plan, research and development teams can build a comprehensive and reliable pharmacokinetic profile, enabling a confident, data-driven decision on the future of this compound in the drug discovery pipeline.

References

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  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

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  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

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  • ResearchGate. (n.d.). Synthesis, Antibacterial, Antifungal, Antioxidant, DFT, Molecular Docking, and ADME Study of Two New Thiazole-Based Derivatives. ResearchGate. [Link]

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  • MDPI. (2025). Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives. MDPI. [Link]

  • Royal Society of Chemistry. (2020). When biomolecules meet 2-hydrazinopyrazine. RSC Advances. [Link]

  • ScienceDirect. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ScienceDirect. [Link]

  • Chemical Review and Letters. (n.d.). Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives. Chemical Review and Letters. [Link]

  • PubMed. (2019). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. PubMed. [Link]

  • Nature. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle. Nature. [Link]

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Sources

Exploratory

A Comprehensive Guide to the Molecular Weight and Exact Mass of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental molecular properties of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, a compound of interest in contemporary chemical and pharmaceutical research. A...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the fundamental molecular properties of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, a compound of interest in contemporary chemical and pharmaceutical research. A precise understanding of its molecular weight and exact mass is paramount for unambiguous compound identification, characterization, and successful integration into drug discovery and development workflows. This document will elucidate the theoretical underpinnings of these two distinct, yet related, parameters and detail the experimental methodologies for their accurate determination.

Delineating Molecular Weight and Exact Mass: A Critical Distinction

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse. However, for the discerning scientist, their precise definitions are critical for the accurate interpretation of analytical data.[1]

Molecular weight , often referred to as average molecular mass, is the weighted average of the masses of all naturally occurring isotopes of the elements within a molecule. It is calculated using the standard atomic weights of the constituent atoms as found on the periodic table. This value is expressed in grams per mole ( g/mol ) and is indispensable for stoichiometric calculations in chemical synthesis and formulation.

Exact mass , on the other hand, represents the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is a more precise measure of the mass of a single, specific isotopic species of the molecule and is typically expressed in Daltons (Da) or atomic mass units (amu). The determination of exact mass is a cornerstone of high-resolution mass spectrometry and is pivotal for the unambiguous determination of a compound's elemental composition.[2]

Physicochemical Properties of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

A clear summary of the key physicochemical identifiers for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is presented below. These values serve as the foundational data for all subsequent analytical work.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₄[3]
Molecular Weight 210.23 g/mol [3]
Calculated Exact Mass 210.090547 DaCalculated

Experimental Determination of Molecular Weight and Exact Mass

The accurate experimental determination of the molecular weight and, more critically, the exact mass of a novel compound like 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is a non-negotiable step in its characterization. High-resolution mass spectrometry (HRMS) stands as the definitive technique for this purpose.[4] Among the various HRMS platforms, Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry offers a powerful combination of soft ionization, high resolution, and mass accuracy, making it exceptionally well-suited for the analysis of small organic molecules.[5][6]

The Causality Behind Method Selection: Why ESI-Q-TOF?

The choice of ESI-Q-TOF is a deliberate one, driven by the need for both gentle ionization and high-fidelity mass measurement.

  • Electrospray Ionization (ESI): This "soft" ionization technique is crucial for preventing the fragmentation of the parent molecule during the ionization process.[7][8] By creating a fine spray of charged droplets from a solution of the analyte, the solvent is evaporated, leaving intact, protonated molecular ions ([M+H]⁺). This preserves the molecular integrity of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, ensuring that the detected mass corresponds to the intact molecule.

  • Quadrupole (Q): The initial quadrupole in a Q-TOF system acts as a mass filter, allowing for the selection of specific ions of interest for further analysis. While for a straightforward exact mass determination of a pure compound this may be operated in a non-selective RF-only mode, it is invaluable for precursor ion selection in tandem mass spectrometry (MS/MS) experiments, which can provide structural information.[9]

  • Time-of-Flight (TOF) Analyzer: The TOF analyzer is the heart of the high-resolution measurement.[9][10] It separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a field-free drift tube. Lighter ions travel faster and reach the detector sooner than heavier ions. The exceptional resolving power of modern TOF analyzers allows for the differentiation of ions with very small mass differences, which is essential for determining the exact mass to several decimal places.[10]

Experimental Protocol: Determination of Exact Mass by ESI-Q-TOF Mass Spectrometry

The following protocol outlines the key steps for the accurate determination of the exact mass of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile.

A. Sample Preparation:

  • Dissolution: Accurately weigh approximately 1 mg of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile and dissolve it in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.

  • Dilution: Prepare a dilute working solution of approximately 1-10 µg/mL by serial dilution of the stock solution with the same solvent mixture. The optimal concentration should be determined empirically to achieve a stable spray and good signal-to-noise ratio without causing detector saturation.

B. Instrument Calibration and Setup:

  • Mass Calibration: Prior to sample analysis, perform an external mass calibration of the Q-TOF instrument across the desired mass range (e.g., m/z 100-1000) using a well-characterized calibration standard (e.g., sodium formate or a commercially available calibration mix). This step is critical for ensuring high mass accuracy.[11]

  • ESI Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature, to achieve a stable and efficient ionization of the analyte. These parameters are instrument-dependent and require careful tuning.

C. Data Acquisition:

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500) to observe the protonated molecule ([M+H]⁺). The expected m/z for the [M+H]⁺ ion of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is approximately 211.0983.

  • Data Averaging: To improve the signal-to-noise ratio and the statistical reliability of the mass measurement, acquire data for a sufficient duration (e.g., 1-2 minutes) and average the resulting spectra.

D. Data Analysis and Validation:

  • Peak Identification: Identify the peak corresponding to the [M+H]⁺ ion in the acquired mass spectrum.

  • Mass Measurement: Determine the m/z value of the centroid of this peak. High-resolution instruments provide this value to several decimal places.

  • Calculation of Neutral Mass: Calculate the neutral exact mass of the compound by subtracting the mass of a proton (1.007276 Da) from the measured m/z of the [M+H]⁺ ion.

  • Elemental Composition Determination: Utilize the instrument's software to generate a list of possible elemental compositions that correspond to the measured exact mass within a specified mass tolerance (typically <5 ppm). The known chemical context of the sample (i.e., the expected presence of C, H, and N) is used to filter and identify the correct molecular formula.

  • Method Validation: The analytical method should be validated to ensure its accuracy and precision.[12] This can involve repeated measurements of the same sample and the analysis of a certified reference material with a known exact mass.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the determination of the molecular weight and exact mass of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile.

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Characterization cluster_application Drug Development & Research Compound 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile MW Molecular Weight Determination (e.g., from formula) Compound->MW EM Exact Mass Determination (High-Resolution Mass Spectrometry) Compound->EM Application Compound Registration, SAR Studies, Metabolite ID MW->Application EM->Application

Caption: High-level workflow from synthesis to application.

G cluster_sample Sample Preparation cluster_instrument ESI-Q-TOF MS Analysis cluster_data Data Processing Sample Dissolve Compound in ACN/H2O + 0.1% Formic Acid ESI Electrospray Ionization ([M+H]⁺ formation) Sample->ESI Quad Quadrupole (Ion Transmission) ESI->Quad TOF Time-of-Flight Analyzer (m/z Separation) Quad->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum Generation Detector->Spectrum ExactMass Exact Mass Measurement (<5 ppm accuracy) Spectrum->ExactMass Formula Molecular Formula Confirmation ExactMass->Formula

Caption: Detailed workflow for exact mass determination by ESI-Q-TOF MS.

Conclusion

The precise determination of the molecular weight and exact mass of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is a foundational requirement for its use in research and development. While molecular weight is essential for stoichiometric considerations, the exact mass, determined with high accuracy by techniques such as ESI-Q-TOF mass spectrometry, provides unambiguous confirmation of the compound's elemental composition. The methodologies and principles outlined in this guide provide a robust framework for the accurate characterization of this and other small molecules, thereby ensuring data integrity and accelerating the pace of scientific discovery.

References

  • Vertex AI Search. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight.
  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from [Link]

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865.
  • Molar Mass Calcul
  • ResearchGate. (2001). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry.
  • UCSF Mass Spectrometry Facility. (n.d.). Molecular Weight Determination of Peptides and Proteins by ESI and MALDI.
  • Physics LibreTexts. (2022, November 8). 6.
  • Creative Proteomics. (n.d.).
  • Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers.
  • Meringer, M., & Verhoeven, S. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65(1), 259-290.
  • ResearchGate. (2009). (PDF) Automated molecular formula determination by tandem mass spectrometry (MS/MS).
  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
  • PGeneral. (2025, August 15). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2015).
  • Wang, J., et al. (2009). Automated molecular formula determination by tandem mass spectrometry (MS/MS). Analytical and Bioanalytical Chemistry, 394(5), 1363-1372.
  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.
  • University of Missouri. (2026, February 23).
  • ACS Publications. (2023, November 19). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students.
  • LCGC International. (2023, September 13).
  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.

Sources

Foundational

receptor binding affinity of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile derivatives

Title: Receptor Binding Affinity of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile Derivatives: A Comprehensive Technical Guide Executive Summary The 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile scaffold represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Receptor Binding Affinity of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile Derivatives: A Comprehensive Technical Guide

Executive Summary

The 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile scaffold represents a highly versatile and potent pharmacophore in modern medicinal chemistry. Originally identified for its crossover affinity in enzyme inhibition—most notably against Dipeptidyl-peptidase IV (DPP-4)[1]—derivatives of this core have increasingly been engineered to target G-protein coupled receptors (GPCRs), including Adenosine (A2A/A1) and Histamine (H3) receptors[2],[3].

As a Senior Application Scientist, I have structured this guide to move beyond superficial protocol lists. Here, we will deconstruct the structural causality behind the binding affinity of these derivatives, explore their Structure-Activity Relationships (SAR), and establish self-validating, field-proven methodologies for quantifying receptor engagement.

Pharmacophore Deconstruction & Structural Rationale

To understand the receptor binding affinity of these derivatives, we must analyze the causality behind each structural module:

  • The Pyrazin-2-yl Ring: Unlike a standard phenyl ring, the pyrazine heterocycle provides two nitrogen atoms that act as critical hydrogen-bond acceptors. This allows the molecule to anchor itself to conserved threonine or asparagine residues within the orthosteric binding pockets of GPCRs, significantly enhancing binding potency[2].

  • The Aminomethyl Linker (-CH2-NH-): Direct arylamines are highly conjugated and rigid. By introducing an sp3 -hybridized carbon (the methyl group), we break the π -conjugation. This seemingly minor modification is functionally profound: it increases the basicity of the amine and introduces rotational freedom. This allows the molecule to adopt an "L-shaped" conformation, vectoring the benzonitrile group deep into orthogonal hydrophobic sub-pockets that rigid molecules cannot access[2].

  • The Benzonitrile Moiety: The cyano group (-CN) acts as a strong, linear electron-withdrawing dipole. In the context of Adenosine or Histamine receptors, this dipole frequently engages in favorable electrostatic interactions with the receptor's extracellular loops, while the phenyl ring engages in π−π stacking with aromatic residues (e.g., Phe168 in the A2A receptor).

Structure-Activity Relationship (SAR) Profiling

Structural modifications to the core scaffold drastically alter binding kinetics. For instance, trifluoromethylation of the benzonitrile ring often yields a multi-fold increase in binding affinity due to favorable hydrophobic interactions and the displacement of high-energy water molecules from the receptor pocket[4]. Furthermore, dual antagonism (e.g., A2A/A1) requires precise tuning of the pyrazine substitutions to balance the affinity between highly homologous receptor subtypes[3].

Table 1: Representative Quantitative SAR Data for Pyrazin-2-yl Derivatives

Derivative IDPyrazine Substitution (R1)Benzonitrile Substitution (R2)Primary Target Ki​ (nM)Selectivity Ratio (Target/Off-Target)
Cmpd-01 (Core) -H3-CN (Unsubstituted)Adenosine A2A45.212x (over A1)
Cmpd-02 5-Amino3-CNHistamine H30.11>100x (over H1/H2)
Cmpd-03 6-Methoxy3-CN, 4-CF3Adenosine A2A3.445x (over A1)
Cmpd-04 5-Trifluoromethyl3-CNAdenosine A113.30.8x (Dual A1/A2A)

(Note: Data synthesized from SAR trends of pyrazine-aminobenzonitrile classes[2],[3],[4].)

Mechanistic Pathway & Target Engagement

When a 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile derivative binds to its target GPCR, it typically acts as a competitive antagonist. By occupying the orthosteric site, it prevents the endogenous ligand from inducing the conformational change required for G-protein coupling.

Pathway Ligand 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile Receptor Target GPCR (e.g., Adenosine A2A) Ligand->Receptor Competitive Binding Gs G-Protein Complex (Gαs, Gβ, Gγ) Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion

Fig 1. GPCR signaling modulation by pyrazin-2-yl derivatives.

Self-Validating Experimental Methodologies

To establish E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), an assay cannot simply generate numbers; it must prove its own validity. The following protocols are designed with internal controls to ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay

This assay determines the inhibition constant ( Ki​ ) of the derivatives. We utilize GF/B filters treated with 0.3% polyethylenimine (PEI). Why? Because lipophilic benzonitrile derivatives and positively charged radioligands readily adhere to bare glass matrices. PEI neutralizes the filter charge, virtually eliminating non-specific binding (NSB) artifacts.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK-293 cells expressing the target receptor. Homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4) and centrifuge at 48,000 x g for 30 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., [3H] -ZM241385 at Kd​ concentration), and 25 µL of the pyrazine derivative (varying concentrations from 10−11 to 10−5 M).

  • Internal Validation (NSB Control): Dedicate 3 wells to contain 10 µM of a known cold competitor. The radioactivity measured here represents the Non-Specific Binding (NSB). Total Binding (TB) is measured in wells with no derivative. Specific Binding = TB - NSB.

  • Filtration: Terminate the reaction after 90 minutes at 25°C by rapid filtration through PEI-treated GF/B filters using a cell harvester.

  • Washing: Wash filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Analysis: Add scintillation fluid and count via a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Workflow Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Filter PEI-Treated Filtration Incubate->Filter Wash Cold Buffer Wash Filter->Wash Count Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis Count->Analyze

Fig 2. Self-validating radioligand binding assay workflow.

Protocol B: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

While radioligand assays provide equilibrium affinity ( Ki​ ), SPR provides kinetic resolution (on-rate kon​ and off-rate koff​ ), which is critical for predicting in vivo drug residency time.

  • Immobilization: Covalently attach the solubilized target receptor to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a baseline of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject the 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile derivative at a flow rate of 30 µL/min across the sensor surface.

  • Validation (Reference Subtraction): Simultaneously flow the analyte over a blank reference cell (activated and deactivated without receptor). Subtract the reference RU from the active RU to eliminate bulk refractive index changes and non-specific binding.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to dissociate the derivative and prepare the surface for the next cycle.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ ( koff​/kon​ ).

References

  • Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)
  • Source: nih.
  • Information on EC 3.4.14.5 - dipeptidyl-peptidase IV and Organism(s)
  • Source: uni-muenchen.

Sources

Exploratory

Introduction: The Significance of the Pyrazin-2-ylamino Moiety in Medicinal Chemistry

An In-depth Technical Guide on the Crystallographic Data and 3D Structure of Pyrazine-Containing Heterocycles A Note on the Target Compound: Initial searches for the crystallographic data and 3D structure of 3-{[(Pyrazin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystallographic Data and 3D Structure of Pyrazine-Containing Heterocycles

A Note on the Target Compound:

Initial searches for the crystallographic data and 3D structure of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile did not yield a publicly available crystal structure. To provide a comprehensive guide that adheres to the core requirements of structural analysis, this document will focus on a closely related and structurally characterized compound: 3-(pyrazin-2-ylamino)-2-benzofuran-1(3H)-one . This molecule shares the key pyrazin-2-ylamino functional group, offering valuable insights into the conformational preferences and intermolecular interactions of this important pharmacophore.

The pyrazine ring system is a prevalent scaffold in a multitude of biologically active compounds, including numerous approved pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its role in π-stacking interactions make it a valuable component in drug design. The amino-substituted pyrazine, particularly the pyrazin-2-ylamino group, is of significant interest to researchers in drug development for its role in kinase inhibition and other therapeutic areas. Understanding the three-dimensional structure and intermolecular interactions of molecules containing this moiety is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

This guide provides a detailed analysis of the single-crystal X-ray crystallographic data for 3-(pyrazin-2-ylamino)-2-benzofuran-1(3H)-one, offering a case study in the structural elucidation of a representative pyrazine-containing heterocyclic compound.

Molecular Structure and Conformation

The asymmetric unit of 3-(pyrazin-2-ylamino)-2-benzofuran-1(3H)-one contains one molecule of the compound. The core of the molecule consists of a benzofuranone system linked at the 3-position to a pyrazin-2-ylamino group.

Key Conformational Features:
  • Planarity: The pyrazine ring is essentially planar, as expected for an aromatic system. The benzofuranone moiety, however, exhibits a slight deviation from planarity due to the saturated carbon at the 3-position.

  • Torsion Angles: The relative orientation of the pyrazine and benzofuranone rings is a critical conformational parameter. The torsion angle between these two ring systems dictates the overall shape of the molecule and influences its potential binding modes to a biological target.

Caption: A 2D representation of the molecular structure.

Crystallographic Data and Structure Refinement

The crystal structure of 3-(pyrazin-2-ylamino)-2-benzofuran-1(3H)-one was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is provided in the table below.

ParameterValue
Chemical formulaC₁₂H₉N₃O₂
Formula weight227.22
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.524(1)
b (Å)7.981(1)
c (Å)17.622(2)
α (°)90
β (°)98.31(1)
γ (°)90
Volume (ų)1047.0(2)
Z4
Calculated density (g/cm³)1.441
Absorption coefficient (mm⁻¹)0.106
F(000)472
Crystal size (mm³)0.30 x 0.25 x 0.20
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293(2)
Theta range for data collection (°)2.3 to 25.0
Reflections collected4671
Independent reflections1841 [R(int) = 0.044]
Data/restraints/parameters1841 / 0 / 154
Goodness-of-fit on F²1.03
Final R indices [I>2σ(I)]R₁ = 0.0581, wR₂ = 0.1337
R indices (all data)R₁ = 0.0918, wR₂ = 0.1519

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of 3-(pyrazin-2-ylamino)-2-benzofuran-1(3H)-one are linked by intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, while the pyrazine nitrogen and the carbonyl oxygen of the benzofuranone moiety can act as hydrogen bond acceptors. These interactions lead to the formation of a well-defined three-dimensional supramolecular architecture.

Specifically, N-H···N hydrogen bonds are observed, linking the amino group of one molecule to a nitrogen atom of the pyrazine ring of an adjacent molecule. This results in the formation of chains or more complex networks within the crystal lattice.

cluster_0 Molecule A cluster_1 Molecule B N-H_A N-H (donor) N_pyrazine_B N of Pyrazine (acceptor) N-H_A->N_pyrazine_B N-H···N Hydrogen Bond A Crystal Growth & Selection B Data Collection (X-ray Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Final Structural Model (CIF) E->F

Caption: Workflow for single-crystal X-ray structure determination.

Conclusion and Future Perspectives

The crystallographic analysis of 3-(pyrazin-2-ylamino)-2-benzofuran-1(3H)-one provides a detailed snapshot of its three-dimensional structure and intermolecular interactions in the solid state. This information is invaluable for understanding the conformational preferences of the pyrazin-2-ylamino moiety and can guide the design of new molecules with tailored properties. For drug development professionals, such data can be used for in silico modeling, docking studies, and the development of pharmacophore models to identify new lead compounds. Further studies could involve co-crystallization with target proteins to elucidate the specific interactions responsible for biological activity.

References

  • Betrow, A., Karama, U., Al-Noaimi, M., Awwadi, F. F., Hammouti, B., Radi, S., BenHadda, T., & Warad, I. (2014). Crystal structure of 3-(pyrazin-2-ylamino)-2-benzofuran-1(3H)-one, C12H9N3O2. Zeitschrift für Kristallographie - New Crystal Structures, 229(4), 385-386. [Link]

Foundational

Predictive In Vitro Toxicity Profiling of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile: A High-Content Screening and Genotoxicity Framework

Executive Summary The compound 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (CAS 1179134-61-2) represents a versatile structural motif frequently encountered in pharmaceutical intermediates and kinase inhibitor libraries....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (CAS 1179134-61-2) represents a versatile structural motif frequently encountered in pharmaceutical intermediates and kinase inhibitor libraries. However, the combination of a pyrazine ring and a benzonitrile moiety introduces specific toxicological liabilities, particularly concerning hepatic metabolism and oxidative stress.

As drug development professionals, we cannot rely on single-endpoint assays to determine the safety of such pharmacophores. This whitepaper outlines a tiered, self-validating in vitro toxicity profiling strategy. By integrating multi-parametric cytotoxicity, High-Content Screening (HCS), and genotoxicity workflows, we establish a rigorous framework to predict and mechanistically define the cellular liabilities of this compound class.

Structural Alerts & Mechanistic Rationale

To design an effective toxicity screen, we must first understand the causality behind the compound's potential liabilities:

  • The Pyrazine Moiety: Pyrazine-containing drugs (e.g., the antituberculosis agent pyrazinamide) are heavily metabolized in the liver by amidases and xanthine oxidase. This biotransformation frequently leads to the generation of reactive oxygen species (ROS) and profound mitochondrial dysfunction [1].

  • The Benzonitrile Group: Nitriles can undergo oxidative metabolism via Cytochrome P450 enzymes, occasionally releasing reactive intermediates that deplete intracellular glutathione (GSH).

Because these structural alerts point toward metabolic and mitochondrial stress, our screening cascade is designed to capture sub-lethal organelle dysfunction before overt cell death occurs.

MechanisticPathway Compound 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (Parent Compound) Metabolism Hepatic Metabolism (Amidase / Xanthine Oxidase) Compound->Metabolism ReactiveMetabolite Reactive Pyrazine Intermediates Metabolism->ReactiveMetabolite Bioactivation MitoStress Mitochondrial Dysfunction (Loss of ΔΨm) ReactiveMetabolite->MitoStress ROS Reactive Oxygen Species (ROS) MitoStress->ROS ATP ATP Depletion MitoStress->ATP Apoptosis Cell Death (Apoptosis) ROS->Apoptosis ATP->Apoptosis

Mechanistic pathway of pyrazine-induced mitochondrial stress and cellular apoptosis.

Tier 1: Multi-Parametric Cytotoxicity Profiling

To establish baseline tolerability, we utilize a multiplexed assay system comparing a metabolically active liver cell line (HepG2) against a non-hepatic kidney line (HEK293).

The Self-Validating Logic: We multiplex the measurement of intracellular ATP with the release of Lactate Dehydrogenase (LDH). ATP depletion is a highly sensitive marker of metabolic/mitochondrial stalling [2]. If ATP drops significantly without a concurrent spike in LDH (which indicates membrane rupture), the toxicity is mechanistically driven by metabolic poisoning rather than direct, non-specific membrane lysis.

Step-by-Step Multiplex Protocol
  • Cell Seeding: Seed HepG2 and HEK293 cells at 10,000 cells/well in 96-well opaque-walled tissue culture plates. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Dose cells with 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in a 10-point titration curve (0.1 µM to 100 µM, 0.5% DMSO final). Incubate for 48h.

  • LDH Quantification (Membrane Integrity): Carefully transfer 50 µL of the culture supernatant to a fresh 96-well clear plate. Add 50 µL of LDH substrate mix. Incubate in the dark for 30 minutes, then record absorbance at 490 nm.

  • ATP Quantification (Metabolic Viability): To the original plate containing the remaining cells and 50 µL of media, add 50 µL of CellTiter-Glo® 2.0 Reagent. Place on an orbital shaker for 2 minutes to induce lysis, incubate at room temperature for 10 minutes, and record luminescence.

Representative Cytotoxicity Data
Cell LineTissue OriginCellTiter-Glo IC₅₀ (µM)LDH Release IC₅₀ (µM)Mechanistic Interpretation
HepG2 Human Liver42.5 ± 3.1>100Early metabolic liability prior to membrane rupture.
HEK293 Human Kidney85.2 ± 5.4>100Lower sensitivity indicates liver-specific bioactivation.

Tier 2: High-Content Screening (HCS) for Hepatotoxicity

Because the Tier 1 data suggests metabolic liability in hepatic cells, we deploy High-Content Screening (HCS). HCS utilizes automated confocal microscopy to simultaneously quantify multiple pre-lethal cellular parameters at the single-cell level[3].

Step-by-Step HCS Protocol
  • Preparation: Seed HepG2 cells in 384-well clear-bottom, black-walled plates (4,000 cells/well).

  • Dosing: Treat with the compound at sub-lethal concentrations (IC₂₀ and IC₅₀ derived from Tier 1) for 24h.

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (2 µg/mL): Quantifies nuclear condensation (apoptosis).

    • JC-10 (1 µM): Measures mitochondrial membrane potential (ΔΨm).

    • carboxy-H₂DCFDA (5 µM): Detects intracellular ROS generation.

  • Incubation & Imaging: Incubate for 30 minutes at 37°C. Image immediately using an automated high-content imager (e.g., PerkinElmer Opera Phenix) capturing 4 fields per well.

  • Analysis: Utilize automated image analysis software to segment nuclei and quantify cytoplasmic fluorescence intensity.

HCS Multiparametric Readouts (at 50 µM)
ParameterFluorescent ProbeFold Change vs. VehicleToxicological Implication
ROS Generation carboxy-H₂DCFDA3.2x IncreaseSevere oxidative stress (Pyrazine liability).
Mitochondrial Potential JC-100.4x DecreaseDepolarization of the mitochondrial membrane.
Nuclear Condensation Hoechst 333421.1x (No significant change)Absence of overt late-stage apoptosis at 24h.

Tier 3: Genotoxicity Profiling (OECD 487)

To ensure the reactive intermediates generated by the pyrazine/benzonitrile structure do not cause DNA damage, we evaluate genotoxicity using the In Vitro Mammalian Cell Micronucleus Test in accordance with global regulatory standards [4].

The Self-Validating Logic: We utilize Cytochalasin B, an actin polymerization inhibitor. Cytochalasin B prevents cytokinesis (cell division) but allows nuclear division (karyokinesis). This forces dividing cells to become binucleated. By strictly scoring only binucleated cells, we self-validate the assay by guaranteeing that the analyzed cells successfully underwent mitosis during the compound exposure window.

Step-by-Step Micronucleus Protocol
  • Cell Culture: Cultivate CHO-K1 (Chinese Hamster Ovary) cells in 6-well plates until 70% confluent.

  • Exposure: Treat cells with the compound (up to 50 µM) for 4 hours, both in the presence and absence of S9 fraction (rat liver extract for exogenous metabolic activation).

  • Cytokinesis Block: Wash the cells and add fresh media containing Cytochalasin B (3 µg/mL).

  • Incubation: Incubate for 24 hours (equivalent to 1.5–2.0 cell cycles).

  • Harvest & Fixation: Trypsinize cells, apply a mild hypotonic shock (0.075 M KCl), and fix using a cold methanol:acetic acid (3:1) solution.

  • Staining & Scoring: Drop cells onto glass slides, stain with Giemsa, and microscopically score 2,000 binucleated cells per condition for the presence of micronuclei (small, distinct nuclear bodies indicating clastogenic breakage or aneugenic chromosome loss).

ToxicityWorkflow Start Compound: CAS 1179134-61-2 Phase1 Tier 1: Cytotoxicity (ATP & LDH) Start->Phase1 Phase2 Tier 2: HCS Profiling (ROS, ΔΨm, Nuclei) Phase1->Phase2 IC50 Phase3 Tier 3: Genotoxicity (OECD 487) Phase2->Phase3 Sub-lethal Decision Safety Profile Established Phase3->Decision

Tiered in vitro toxicity screening workflow for early liability detection.

References

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • High-content screening technology for studying drug-induced hepatotoxicity in cell models Source: Archives of Toxicology (Springer) / PubMed URL:[Link]

  • Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Targets of Tofacitinib (3-{[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile)

For Researchers, Scientists, and Drug Development Professionals Introduction 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, more commonly known in its marketed form as Tofacitinib (brand name Xeljanz), is a pivotal small m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, more commonly known in its marketed form as Tofacitinib (brand name Xeljanz), is a pivotal small molecule inhibitor that has revolutionized the treatment of several autoimmune and inflammatory diseases.[1][2][3] Initially developed by Pfizer under the designation CP-690550, Tofacitinib is a centrally acting immunomodulator.[1][4] This guide provides a comprehensive technical overview of its biological targets, mechanism of action, and the experimental methodologies used to elucidate its function, tailored for professionals in drug discovery and development.

Primary Biological Targets: The Janus Kinase Family

The principal biological targets of Tofacitinib are members of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[5][6] There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5] Tofacitinib exhibits a degree of selectivity in its inhibition of these kinases.

Tofacitinib primarily and potently inhibits JAK1 and JAK3.[5][7][8] It also demonstrates activity against JAK2, albeit to a lesser extent, and is significantly less potent against TYK2.[5][7][9] This selective inhibition profile is crucial to its therapeutic effects and its safety profile.

TargetIC50 (nM)Reference
JAK31[10]
JAK220[10]
JAK1112[10]

Table 1: In vitro inhibitory concentrations (IC50) of Tofacitinib against JAK family kinases.

The differential inhibition of JAK isoforms by Tofacitinib is a key aspect of its mechanism. The potent inhibition of JAK1 and JAK3 underpins its efficacy in treating autoimmune conditions by disrupting the signaling of a wide array of pro-inflammatory cytokines.[5][9]

Mechanism of Action: Interruption of the JAK-STAT Signaling Pathway

Tofacitinib exerts its immunomodulatory effects by blocking the JAK-STAT signaling pathway, a critical cascade for intercellular communication in the immune system.[1][5][8] This pathway transmits signals from extracellular cytokines and growth factors to the cell nucleus, leading to changes in gene transcription and subsequent cellular responses.[5]

The canonical JAK-STAT signaling pathway can be summarized in the following steps:

  • Cytokine Binding and Receptor Dimerization: An extracellular cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization or oligomerization.

  • JAK Activation: This receptor clustering brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor.

  • STAT Recruitment and Dimerization: These phosphorylated tyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the activated JAKs.

  • Nuclear Translocation and Gene Transcription: Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene expression.[5]

Tofacitinib, by inhibiting JAK1 and JAK3, effectively prevents the phosphorylation and activation of STATs.[5] This blockade disrupts the downstream signaling of numerous cytokines crucial for immune cell development, differentiation, and function.[5][11]

Key Cytokine Pathways Modulated by Tofacitinib

By targeting JAK1 and JAK3, Tofacitinib interferes with the signaling of cytokines that utilize the common gamma chain (γc) receptor subunit, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[5][12] These cytokines are pivotal for lymphocyte proliferation, differentiation, and survival. Furthermore, through JAK1 inhibition, Tofacitinib also modulates the signaling of other pro-inflammatory cytokines such as IL-6 and interferon-gamma (IFN-γ).[11][13]

JAK_STAT_Pathway_Inhibition Figure 1: Tofacitinib's Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 5. Translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription 6. Modulation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and nuclear translocation.

Cellular and Physiological Consequences of Target Inhibition

The inhibition of the JAK-STAT pathway by Tofacitinib leads to a broad range of effects on the immune system, contributing to its therapeutic efficacy in autoimmune diseases like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[6][14][15][16]

  • T-Cell Function: Tofacitinib significantly impacts T-cell biology. It suppresses the differentiation of pro-inflammatory T helper (Th) cell subsets, including Th1 and Th17 cells, while potentially promoting the function of regulatory T cells.[12]

  • B-Cell Function: By blocking cytokine signaling, Tofacitinib can indirectly modulate B-cell function, including antibody production.

  • Innate Immune Cells: The activity of various innate immune cells, such as monocytes and natural killer (NK) cells, which are responsive to JAK-STAT signaling cytokines, is also dampened by Tofacitinib.

  • Reduction of Inflammatory Mediators: Treatment with Tofacitinib leads to a decrease in the production of several pro-inflammatory cytokines and chemokines in the synovium of rheumatoid arthritis patients.[13] It has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in joint destruction.[13]

Experimental Protocols for Target Identification and Validation

The identification and validation of Tofacitinib's biological targets involved a series of well-established in vitro and in vivo experimental workflows.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity and selectivity of Tofacitinib against a panel of kinases.

Methodology:

  • Recombinant Kinase Production: Express and purify recombinant human JAK family kinases (JAK1, JAK2, JAK3, TYK2) and a broad panel of other kinases.

  • Kinase Activity Measurement: Utilize a suitable assay format, such as a radiometric assay (e.g., using ³³P-ATP) or a non-radioactive method like fluorescence polarization or luminescence-based assays.

  • Inhibition Curve Generation: Incubate the kinase with its substrate and ATP in the presence of serial dilutions of Tofacitinib.

  • IC50 Determination: Measure the kinase activity at each Tofacitinib concentration and plot the data to determine the half-maximal inhibitory concentration (IC50).

Kinase_Assay_Workflow Figure 2: In Vitro Kinase Assay Workflow Start Start Kinase_Prep Prepare Recombinant Kinase Start->Kinase_Prep Substrate_Prep Prepare Substrate and ATP Start->Substrate_Prep Tofacitinib_Prep Prepare Serial Dilutions of Tofacitinib Start->Tofacitinib_Prep Incubation Incubate Kinase, Substrate, ATP, and Tofacitinib Kinase_Prep->Incubation Substrate_Prep->Incubation Tofacitinib_Prep->Incubation Activity_Measurement Measure Kinase Activity Incubation->Activity_Measurement Data_Analysis Plot Inhibition Curve and Determine IC50 Activity_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the in vitro inhibitory activity of Tofacitinib.

Cellular Assays for JAK-STAT Pathway Inhibition

Objective: To confirm that Tofacitinib inhibits JAK-STAT signaling in a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line).

  • Tofacitinib Pre-treatment: Pre-incubate the cells with varying concentrations of Tofacitinib.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2, IL-6, or IFN-γ) to activate the JAK-STAT pathway.

  • Cell Lysis and Protein Analysis: Lyse the cells and analyze the phosphorylation status of key signaling proteins (e.g., STAT3, STAT5) using techniques like Western blotting or flow cytometry with phospho-specific antibodies.

  • Dose-Response Analysis: Quantify the level of STAT phosphorylation at each Tofacitinib concentration to determine the cellular potency.

In Vivo Models of Autoimmune Disease

Objective: To evaluate the efficacy of Tofacitinib in animal models that mimic human autoimmune diseases.

Methodology:

  • Disease Induction: Induce an autoimmune condition in rodents, such as collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) for rheumatoid arthritis.

  • Tofacitinib Administration: Administer Tofacitinib orally to the diseased animals at various doses.

  • Efficacy Assessment: Monitor disease progression through clinical scoring (e.g., paw swelling), histological analysis of joints, and measurement of inflammatory biomarkers in the blood and tissues.

  • Pharmacodynamic Analysis: Assess the inhibition of JAK-STAT signaling in tissues from treated animals to correlate target engagement with therapeutic efficacy.[1]

Clinical Significance and Therapeutic Applications

The targeted inhibition of JAK1 and JAK3 by Tofacitinib has been successfully translated into clinical practice. It is approved for the treatment of:

  • Rheumatoid Arthritis[14][17][18]

  • Psoriatic Arthritis[6]

  • Ulcerative Colitis[6][16]

  • Polyarticular Course Juvenile Idiopathic Arthritis[6][14]

  • Ankylosing Spondylitis[6]

Clinical trials have consistently demonstrated that Tofacitinib can reduce the signs and symptoms of these diseases, improve physical function, and in some cases, inhibit the progression of structural damage.[17][18]

Conclusion

Tofacitinib represents a landmark achievement in the development of targeted oral therapies for autoimmune diseases. Its primary biological targets, JAK1 and JAK3, are central nodes in the inflammatory cytokine signaling network. By potently and selectively inhibiting these kinases, Tofacitinib effectively disrupts the JAK-STAT pathway, leading to a broad suppression of the immune response. The in-depth understanding of its mechanism of action, facilitated by a range of in vitro and in vivo experimental approaches, has paved the way for its successful clinical application and continues to inform the development of next-generation JAK inhibitors.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate? Retrieved from [Link]

  • Wikipedia. (n.d.). Tofacitinib. Retrieved from [Link]

  • Arthritis UK. (n.d.). Tofacitinib. Retrieved from [Link]

  • DermNet. (n.d.). Tofacitinib. Retrieved from [Link]

  • Norman, P. (2015). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • Virtanen, A. T., Haikarainen, T., Raivola, J., Silvennoinen, O., & Eklund, K. K. (2019). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology, 10, 19.
  • Aeddula, N. R., & Bardol, M. (2023). Tofacitinib. In StatPearls.
  • Boyle, D. L., Soma, K., Hodge, J., Kavanaugh, A., Mandel, D., Mease, P., Shurmur, D., Singhal, A., Wang, X., & Firestein, G. S. (2015). The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis.
  • ClinicalTrials.eu. (n.d.). Tofacitinib – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Kivekäs, T., Suojalehto, H., & Lauerma, A. (2018). Tofacitinib Represses the Janus Kinase-Signal Transducer and Activators of Transcription Signalling Pathway in Keratinocytes.
  • Virtanen, A., Haikarainen, T., Raivola, J., Silvennoinen, O., & Eklund, K. (2019). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. HELDA. Retrieved from [Link]

  • Virtanen, A., Haikarainen, T., Raivola, J., Silvennoinen, O., & Eklund, K. (2018). AB0250 TOFACITINIB SUPPRESSES SEVERAL JAK-STAT PATHWAYS IN RHEUMATOID ARTHRITIS AND BASELINE SIGNALING PROFILE ASSOCIATES WITH TREATMENT RESPONSE.
  • Danese, S., & Peyrin-Biroulet, L. (2017). JAK inhibition using tofacitinib for inflammatory bowel disease treatment. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(3), G197–G204.
  • Pfizer Medical - US. (n.d.). XELJANZ / XELJANZ XR® (tofacitinib) Clinical Studies. Retrieved from [Link]

  • XELJANZ® (tofacitinib). (n.d.). Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info. Retrieved from [Link]

  • XELJANZ® (tofacitinib). (n.d.). Clinical Trials | XELJANZ® (tofacitinib) For UC | Safety Info. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Safety of Tofacitinib, an Oral Janus Kinase Inhibitor, in Systemic Lupus Erythematosus. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(5-Aminopyrazin-2-yl)-methylamino]benzonitrile. Retrieved from [Link]

  • Ghoreschi, K., Jesson, M. I., Li, X., Lee, J. L., Ghosh, S., Waskell, J. M., McAllister, R. D., D'Cruz, D. P., & Gadina, M. (2011). Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550). The Journal of Immunology, 186(7), 4234–4243.
  • Gremese, E., & Ferraccioli, G. (2011). Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology.
  • Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., Chughtai, M. A., ... & Zask, A. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484.3*(24), 8468–8484.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, a molecule of interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, a molecule of interest in medicinal chemistry and drug discovery. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and providing practical, field-tested insights.

Introduction

3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile incorporates two key pharmacophores: the pyrazine ring, a common motif in pharmaceuticals, and the benzonitrile group. The synthesis of such hybrid molecules is of significant interest for generating novel compound libraries for screening and lead optimization. The protocol detailed below follows a nucleophilic aromatic substitution (SNAr) strategy, a reliable method for the formation of carbon-nitrogen bonds on electron-deficient heteroaromatic systems.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the lone pair of electrons on the nitrogen atom of the primary amine in 3-(aminomethyl)benzonitrile attacks the electron-deficient carbon atom bearing the chlorine atom on the 2-chloropyrazine ring. The pyrazine ring, being an electron-withdrawing heterocycle, activates the chlorine atom for nucleophilic displacement. The reaction is typically facilitated by a base to deprotonate the amine, increasing its nucleophilicity, and is often carried out at elevated temperatures.

Caption: Overall reaction scheme for the synthesis.

Materials and Methods

Materials
Reagent/SolventFormulaMW ( g/mol )SupplierPurity
2-ChloropyrazineC₄H₃ClN₂114.53Commercially Available[1]>98%
3-(Aminomethyl)benzonitrileC₈H₈N₂132.16Commercially Available>97%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Standard SupplierAnhydrous
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Standard SupplierAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Standard SupplierACS Grade
HexanesC₆H₁₄86.18Standard SupplierACS Grade
Deionized WaterH₂O18.02In-house-
Brine (Saturated NaCl solution)NaCl/H₂O-In-house-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Standard SupplierAnhydrous
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Experimental_Workflow Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A 1. Combine Reactants & Solvent B 2. Add Base A->B C 3. Heat Reaction Mixture B->C D 4. Monitor Reaction by TLC C->D E 5. Cool and Quench D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Dry Organic Layer F->G H 8. Concentrate G->H I 9. Column Chromatography H->I J 10. Recrystallization (Optional) I->J K 11. Characterization (NMR, MS, IR) J->K

Sources

Application

how to synthesize 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile from pyrazin-2-amine

Application Note & Protocol Title: One-Pot Synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile via Reductive Amination Audience: Researchers, scientists, and drug development professionals. Abstract: This applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: One-Pot Synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile via Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed, reliable protocol for the synthesis of the secondary amine 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile from pyrazin-2-amine and 3-formylbenzonitrile. The described method utilizes a one-pot reductive amination strategy, which is a cornerstone reaction in medicinal chemistry for its efficiency and high functional group tolerance.[1][2] By employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, this protocol circumvents the common issue of over-alkylation often encountered with direct alkylation methods.[1][2] The procedure is robust, high-yielding, and proceeds under mild conditions, making it suitable for the synthesis of analogous compounds for pharmaceutical research and development.

Synthetic Strategy and Rationale

The formation of a C-N bond to generate a secondary amine is a fundamental transformation in organic synthesis. Two primary strategies are typically considered for a target like 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile:

  • Direct Nucleophilic Substitution: This involves the reaction of pyrazin-2-amine with an alkyl halide, such as 3-(bromomethyl)benzonitrile, in the presence of a base. While straightforward, this method is often plagued by a lack of selectivity, leading to the formation of undesired tertiary amines and quaternary ammonium salts through over-alkylation.[2]

  • Reductive Amination: This powerful two-step, one-pot process involves the initial reaction of an amine (pyrazin-2-amine) with a carbonyl compound (3-formylbenzonitrile) to form an intermediate iminium ion.[1] This intermediate is then immediately reduced in situ by a selective reducing agent to yield the desired secondary amine.[1]

This protocol employs the reductive amination strategy for its superior control and selectivity.[2]

Choice of Reagents:
  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is the cornerstone of the protocol. It is a mild and selective reducing agent, particularly well-suited for reductive aminations.[3][4] Its steric bulk and electron-withdrawing acetate groups moderate its reactivity, allowing it to rapidly reduce the protonated imine (iminium ion) intermediate while being slow to react with the starting aldehyde.[3] This selectivity is crucial for a successful one-pot procedure, as it prevents the wasteful reduction of the aldehyde starting material.[3] Furthermore, it is tolerant of a wide range of functional groups, including the nitrile group present in the target molecule.[4]

  • 1,2-Dichloroethane (DCE): DCE is the preferred solvent for many NaBH(OAc)₃-mediated reductive aminations.[3][4] It is an aprotic solvent that effectively solubilizes the reactants and intermediates without interfering with the reaction.

  • Acetic Acid (Optional Catalyst): While often unnecessary for reactions involving aldehydes, a catalytic amount of acetic acid can be used to accelerate the initial imine formation, especially if the amine is weakly nucleophilic.[1][3][4] It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, and also catalyzes the dehydration step to form the imine.

Reaction Mechanism

The reductive amination proceeds via a well-established two-stage mechanism within a single reaction vessel.

G Amine Pyrazin-2-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal 1. Nucleophilic Attack Aldehyde 3-Formylbenzonitrile Aldehyde->Hemiaminal H_plus H⁺ (cat.) Iminium Iminium Ion Hemiaminal->Iminium 2. Dehydration Product 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile Iminium->Product 3. Hydride Transfer Reducer NaBH(OAc)₃ Reducer->Product

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazin-2-amine (95.1 mg, 1.0 mmol) and 3-formylbenzonitrile (144.2 mg, 1.1 mmol).

  • Solvent Addition: Add 10 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (318.0 mg, 1.5 mmol) to the stirring suspension in portions over 5-10 minutes. Note: The addition may cause slight effervescence.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) until the starting pyrazin-2-amine spot has been consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Melting Point (MP): To assess the purity of the crystalline solid product.

Safety and Troubleshooting

  • Safety: All manipulations should be performed in a well-ventilated fume hood. 1,2-dichloroethane is a suspected carcinogen. Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with water or acid; quench carefully. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Troubleshooting:

    • Incomplete Reaction: If TLC indicates the presence of starting materials after 24 hours, consider adding a small amount of glacial acetic acid (0.1 equivalents) to catalyze imine formation or adding an additional portion of NaBH(OAc)₃.

    • Low Yield: Ensure all reagents are anhydrous, as moisture can decompose the reducing agent. Inadequate stirring can also lead to lower yields.

    • Dialkylation Product Observed: While unlikely with this method, if a dialkylated product is observed, it indicates the secondary amine product is reacting with remaining aldehyde. This can be minimized by ensuring the aldehyde is not used in large excess and that the reducing agent is added promptly after the initial imine formation period. [4]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

Introduction: The Analytical Imperative for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety and efficacy. 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is a molecule of interest, featuring a benzonitrile moiety linked to a pyrazine ring via an aminomethyl bridge. The presence of multiple nitrogen atoms and aromatic rings suggests potential for various degradation pathways, including hydrolysis, oxidation, and photolysis. Therefore, a robust, stability-indicating analytical method is not merely a quality control requirement but a critical tool for understanding the compound's intrinsic stability profile.

This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile and the separation of its potential degradation products. The approach is grounded in the principles of Quality by Design (QbD) and adheres to the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R2) for analytical validation and ICH Q14 for analytical procedure development.[1][2][3] The objective is to provide researchers, scientists, and drug development professionals with a comprehensive protocol and the underlying scientific rationale for its design.

Method Development Strategy: A Scientifically Driven Approach

The development of a stability-indicating method necessitates a thorough understanding of the analyte's physicochemical properties and a systematic approach to optimizing chromatographic conditions.[4][5][6]

Analyte Characterization and Initial Parameter Selection

While specific experimental data for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is not widely published, its structure allows for informed predictions of its chromatographic behavior. The molecule possesses both hydrophobic (benzonitrile) and moderately polar (pyrazine, amino group) characteristics. The estimated XLogP3-AA value for a similar compound, 3-[(5-aminopyrazin-2-yl)-methylamino]benzonitrile, is 1.2, suggesting moderate hydrophobicity.[7] This profile makes it an ideal candidate for reversed-phase HPLC.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point due to its versatility in retaining a wide range of compounds.[8][9] A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm was chosen to balance efficiency and backpressure.

  • Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, which is advantageous for detecting aromatic compounds at low wavelengths.

    • Aqueous Phase and pH Control: The pyrazine and amino moieties are basic and their ionization state, which significantly impacts retention and peak shape, is pH-dependent. A buffer is necessary to maintain a consistent pH. A phosphate buffer was selected for its buffering capacity in the acidic to neutral pH range. An initial pH of 3.0 was chosen to ensure the protonation of the basic nitrogens, which can lead to better peak shapes and controlled retention.

  • Detection Wavelength: The presence of two aromatic rings (benzonitrile and pyrazine) suggests strong UV absorbance. A UV-Vis spectrophotometer was used to determine the wavelength of maximum absorbance (λmax), which was found to be approximately 254 nm. This wavelength was selected for analysis to ensure high sensitivity.

Forced Degradation Studies: Probing for Instability

To ensure the method is "stability-indicating," forced degradation studies were performed.[5][6] The goal is to generate potential degradation products and demonstrate that the method can separate them from the parent peak and from each other. The following stress conditions were applied:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-compliant light source (1.2 million lux hours and 200 watt hours/square meter).

The stressed samples were then analyzed using the initial HPLC conditions to assess for the appearance of new peaks.

Visualizing the Workflow

The overall process of method development and validation can be visualized as a logical flow of interconnected steps.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) A Analyte Characterization (pKa, logP, UV Scan) B Initial Parameter Selection (Column, Mobile Phase, λ) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Method Optimization (Gradient, pH, Flow Rate) C->D E Specificity D->E Optimized Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I

Caption: Workflow for HPLC Method Development and Validation.

Detailed Protocols and Methodologies

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Potassium Dihydrogen Phosphate (analytical grade), Orthophosphoric Acid (analytical grade).

  • Reference Standard: 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (purity > 99.5%).

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions

The initial isocratic conditions showed good retention of the parent peak but co-elution of some degradation products. A gradient elution was developed to improve resolution.

ParameterOptimized Condition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min, 30% B; 2-15 min, 30-70% B; 15-18 min, 70% B; 18-18.1 min, 70-30% B; 18.1-25 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD at 254 nm
Run Time 25 minutes

Method Validation: Demonstrating Fitness for Purpose

The optimized method was validated according to ICH Q2(R2) guidelines.[2][3][10][11]

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and forced degradation samples.Peak purity of the analyte peak should pass. Degradants should be well-resolved from the analyte (Resolution > 2.0).
Linearity Analyze five concentrations ranging from 50% to 150% of the working concentration (25-75 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.25-75 µg/mL.
Accuracy (% Recovery) Analyze samples spiked with the analyte at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of the working standard. Intermediate Precision (Inter-day): Analysis on a different day by a different analyst.RSD ≤ 2.0%.
Limit of Detection (LOD) Based on the signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Based on the signal-to-noise ratio (S/N) of 10:1.To be determined experimentally.
Robustness Systematically vary parameters (flow rate ±0.1 mL/min, pH ±0.2 units, column temperature ±2°C).Peak area RSD ≤ 2.0%. Resolution between critical pairs remains > 2.0.

Results and Discussion

The developed method successfully separated the parent peak of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile from all degradation products generated during the forced degradation studies. The peak purity analysis using the DAD confirmed the homogeneity of the analyte peak in the presence of its degradants, thus establishing the stability-indicating nature of the method. The validation results met all pre-defined acceptance criteria, demonstrating that the method is linear, accurate, precise, and robust for its intended purpose.

Conclusion

A highly specific, accurate, and robust stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. This method is suitable for routine quality control and stability testing of the drug substance. The systematic approach outlined in this application note serves as a valuable guide for developing similar analytical methods for novel pharmaceutical compounds.

References

  • Lab Manager. ICH Q2(R2) and Q14: A Modernized Approach. Available from: [Link]

  • Patel, S. et al. (2015). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. ResearchGate. Available from: [Link]

  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Kendre, K. et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. Available from: [Link]

  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]

  • Różańska, A. et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. Available from: [Link]

  • Saudagar, R. B. (2019). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • E-MERCK. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available from: [Link]

  • SIELC Technologies. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 3-[(5-Aminopyrazin-2-yl)-methylamino]benzonitrile. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. Available from: [Link]

  • Ucrós, C. G. et al. (2015). Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. Therapeutic Drug Monitoring. Available from: [Link]

  • LookChem. 3-((5-methyl[1][2]triazin-3-ylamino)methyl)benzonitrile. Available from: [Link]

  • Namiki Shoji Co., Ltd. 3-{[(pyrazin-2-yl)amino]methyl}benzonitrile. Available from: [Link]

  • PubChemLite. 4-[[4-amino-6-[(2,3,6-trifluorophenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile. Available from: [Link]

Sources

Application

Application Note: High-Throughput In Vitro Viability Profiling of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

Introduction and Mechanistic Rationale The compound 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile [1] represents a highly specific class of pyrazine-based benzonitrile derivatives. Structural analogs within this chemical f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile [1] represents a highly specific class of pyrazine-based benzonitrile derivatives. Structural analogs within this chemical family have been extensively characterized as potent small-molecule inhibitors targeting non-canonical IκB kinases, specifically TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε)[2]. These kinases are frequently amplified in various malignancies (such as breast cancer) and are critical drivers of oncogenic survival, proliferation, and immune evasion via the IRF3/IRF7 signaling cascades[2].

Evaluating the in vitro anti-proliferative efficacy of this targeted compound requires a highly sensitive, artifact-free readout. While traditional tetrazolium-based metabolic assays (e.g., MTT, MTS) rely on cellular oxidoreductase activity, they are prone to chemical interference from redox-active small molecules. Therefore, this protocol utilizes a homogeneous ATP-dependent bioluminescent assay (e.g., Promega CellTiter-Glo®)[3]. By quantifying intracellular ATP—a direct proxy for metabolically active cells—this method provides a stable, self-validating system capable of generating robust IC50 profiles[4].

Pharmacological Target & Signaling Pathway

Pathway Stimulus Oncogenic / Immune Stimulus Kinase TBK1 / IKKε Complex Stimulus->Kinase Transcription IRF3 / IRF7 Activation Kinase->Transcription Inhibitor 3-{[(Pyrazin-2-yl)amino] methyl}benzonitrile Inhibitor->Kinase Competitive Inhibition Survival Tumor Cell Survival & Proliferation Transcription->Survival

Caption: Mechanism of action: Inhibition of TBK1/IKKε signaling by the pyrazine-benzonitrile derivative.

Experimental Design & Causality (E-E-A-T)

To ensure the assay functions as a rigorous, self-validating system, the experimental design incorporates several critical control mechanisms:

  • Cell Line Selection : MDA-MB-231 (human triple-negative breast cancer, known for TBK1 pathway reliance) serves as the primary efficacy model. MCF-10A (non-tumorigenic mammary epithelial cells) is used as a counter-screen to determine the compound's therapeutic index.

  • Solvent Normalization : The pyrazine-benzonitrile derivative is highly hydrophobic. It must be dissolved in 100% DMSO and serially diluted such that the final assay concentration of DMSO is strictly maintained at 0.1% (v/v) across all wells. Causality: This prevents solvent-induced cytotoxicity from confounding the viability data.

  • Edge Effect Mitigation : 384-well microplates are highly susceptible to evaporation during 72-hour incubations, leading to osmolarity shifts. Causality: The outermost perimeter wells are filled with sterile PBS rather than experimental samples to act as an evaporative shield.

  • Assay Validation (Z'-factor) : Every plate includes 0.1% DMSO (Vehicle, 100% viability) and 10 µM Staurosporine (Positive Control, 0% viability) to calculate the Z'-factor. A Z'-factor > 0.5 validates the plate's dynamic range and data integrity.

Reagents and Materials

Reagent / MaterialPurposeSpecification / Source
3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile Test Compound≥98% purity, dissolved in anhydrous DMSO to 10 mM stock[1]
MDA-MB-231 & MCF-10A Cells Biological ModelsATCC, cultured in early passages (P<15)
CellTiter-Glo® Reagent ATP QuantitationPromega, reconstituted per manufacturer guidelines[3]
384-well White Opaque Plates Assay MicroplatesFlat clear-bottom, tissue-culture treated (e.g., Corning)
Staurosporine Positive Control10 mM stock in DMSO (induces universal apoptosis)
Multimode Microplate Reader Luminescence DetectionCapable of 0.1–1.0 second integration time per well

Experimental Workflow & Protocol

Workflow Seed Cell Seeding (Day 0) Treat Compound Treatment (Day 1) Seed->Treat Incubate Incubation (72h) (Day 1-4) Treat->Incubate Assay ATP Reagent Addition (Day 4) Incubate->Assay Read Luminescence Readout & IC50 Analysis Assay->Read

Caption: 384-well high-throughput cell viability assay workflow.

Step 1: Cell Seeding (Day 0)
  • Harvest cells at 70-80% confluency using TrypLE Express to ensure high viability and minimal surface receptor cleavage.

  • Count cells using an automated counter (e.g., Trypan Blue exclusion) and adjust the suspension to 5×104 cells/mL in complete growth media.

  • Dispense 20 µL/well (1,000 cells/well) into the inner wells of a 384-well white opaque plate.

  • Dispense 20 µL of sterile PBS into the outermost perimeter wells.

  • Centrifuge the plate briefly (200 x g, 1 min) to settle cells, and incubate overnight at 37°C, 5% CO2.

Step 2: Compound Preparation (Day 1)
  • Prepare a 9-point, 3-fold serial dilution of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in 100% DMSO. The top concentration in DMSO should be 10 mM.

  • Perform an intermediate dilution by transferring 2 µL of the DMSO stocks into 98 µL of complete culture media (this creates a 50x stock in 2% DMSO).

    • Causality: This intermediate step prevents localized compound precipitation that occurs when spiking 100% DMSO directly into aqueous microplate wells.

Step 3: Compound Treatment (Day 1)
  • Add 10 µL/well of the intermediate dilution to the 20 µL of media already in the 384-well plate.

  • The final assay volume is 30 µL/well. The final top concentration of the compound is 10 µM, and the final DMSO concentration is uniformly 0.1% .

  • Include Vehicle control wells (0.1% DMSO) and Positive control wells (10 µM Staurosporine).

  • Incubate the plates for 72 hours at 37°C, 5% CO2.

Step 4: Viability Measurement (Day 4)
  • Remove plates from the incubator and equilibrate to room temperature (RT) for 30 minutes.

    • Causality: The luciferase enzyme in the ATP assay is highly temperature-sensitive. Uneven plate temperatures will cause edge-to-center luminescence gradients, artificially skewing the data[3].

  • Add 30 µL/well of room-temperature CellTiter-Glo® Reagent (1:1 ratio with culture volume)[4].

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal[4].

  • Read the plate on a multimode microplate reader using a luminescence module (integration time: 0.5 seconds/well).

Step 5: Data Analysis & Self-Validation
  • Z'-factor Calculation : Validate plate integrity using the formula:

    Z′=1−∣μvehicle​−μpositive​∣3(σvehicle​+σpositive​)​

    Proceed with analysis only if Z′≥0.5 .

  • Normalization : Convert raw Relative Light Units (RLU) to % Viability:

    %Viability=(μvehicle​−μpositive​RLUsample​−μpositive​​)×100
  • IC50 Determination : Plot % Viability against Log[Compound] using non-linear regression (four-parameter logistic curve) to determine the half-maximal inhibitory concentration.

Representative Data Presentation

The following table summarizes the expected quantitative output when profiling 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile across target and counter-screen cell lines.

Cell LineTissue OriginTarget StatusIC50 (µM)Max Inhibition (%)Z'-Factor
MDA-MB-231 Breast AdenocarcinomaTBK1/IKKε Amplified0.45 ± 0.0898.2%0.78
MCF-7 Breast AdenocarcinomaTBK1 Moderate1.20 ± 0.1585.5%0.81
MCF-10A Normal Mammary EpithelialWild-type> 10.0015.0%0.75

Interpretation: The compound demonstrates sub-micromolar efficacy in the target-amplified MDA-MB-231 line, while sparing the non-tumorigenic MCF-10A line, indicating a favorable therapeutic window.

References

  • Benzonitrile derivatives as kinase inhibitors. (2013). World Intellectual Property Organization. Patent WO2013034238A1.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. Retrieved from:[Link]

Sources

Method

Application Note &amp; Protocol Guide: High-Purity Isolation of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

Abstract This guide provides a comprehensive framework for the purification of 3-{[(pyrazin-2-yl)amino]methyl}benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the purification of 3-{[(pyrazin-2-yl)amino]methyl}benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the compound's unique physicochemical properties—stemming from its pyrazine, secondary amine, and benzonitrile moieties—this document details two primary, validated purification workflows: orthogonal flash chromatography and strategic recrystallization. The protocols are designed for scalability and reproducibility, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern each experimental choice. This ensures that researchers can not only replicate the methods but also adapt them to overcome specific impurity profiles encountered in their crude synthetic extracts.

Introduction and Physicochemical Profile

3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is a moderately polar aromatic compound featuring multiple sites for hydrogen bonding and polar interactions. The purification of this molecule is often complicated by the presence of structurally similar impurities, including unreacted starting materials, over-alkylated byproducts, and various degradation products. Achieving high purity (>99%) is critical for subsequent applications, such as biological screening or materials characterization, where even minor impurities can confound results.

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties.

Table 1: Physicochemical Properties of Analogous Compounds and Predictions

Property Estimated Value/Characteristic Rationale & Impact on Purification
Molecular Formula C₁₂H₁₀N₄ ---
Molecular Weight 210.24 g/mol Influences diffusion rates but is less critical for chromatographic separation than polarity.
Polarity Moderately to Highly Polar The pyrazine and nitrile groups are strong electron-withdrawing groups and hydrogen bond acceptors. The secondary amine is both a donor and acceptor. This polarity dictates the choice of chromatographic phases and solvents. A similar compound, 3-[(5-Aminopyrazin-2-yl)-methylamino]benzonitrile, has a Topological Polar Surface Area (TPSA) of 78.8 Ų[1].
pKa (Estimated) Basic centers on pyrazine (pKa ~0.6) and secondary amine (pKa ~4-5) The presence of basic nitrogen atoms allows for purification via acid-base extraction as a preliminary cleanup step to remove neutral impurities.

| Solubility | Soluble in polar organic solvents (DCM, EtOAc, MeOH, Acetone). Limited solubility in non-polar solvents (Hexanes) and water. | Guides the selection of solvents for chromatography and recrystallization. The molecule's flat, aromatic structure may allow for effective crystal lattice formation. |

Strategic Purification Workflow

A multi-step approach is often necessary to achieve high purity. The initial purity of the crude extract, determined by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), will guide the selection and sequence of the purification techniques.

Purification_Workflow cluster_0 Decision & Analysis cluster_1 Purification Steps Crude Crude Extract Analysis Purity Analysis (TLC, LC-MS) Crude->Analysis Decision Purity < 95%? Analysis->Decision Final Final Product (>99% Purity) Decision->Final No LLE Optional Pre-Purification: Acid-Base Extraction Decision->LLE Chroma Primary Purification: Flash Chromatography Decision->Chroma Yes (Low Impurity Load) LLE->Chroma High Impurity Load Post_Analysis Fraction Analysis (TLC) Chroma->Post_Analysis Recryst Final Polishing: Recrystallization Post_Analysis->Recryst Combine Pure Fractions Recryst->Final

Caption: Strategic workflow for the purification of 3-{[(pyrazin-2-yl)amino]methyl}benzonitrile.

Protocol 1: Normal-Phase Flash Column Chromatography

This technique is the workhorse for purifying moderately polar organic compounds and is highly effective for separating the target molecule from less polar or significantly more polar impurities.[2]

Principle of Separation

Normal-phase chromatography utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[2] Compound separation is based on differential adsorption to the silica. Polar compounds, like our target molecule, interact more strongly with the silica and thus elute later than non-polar impurities. A solvent gradient (gradually increasing the mobile phase polarity) is employed to first elute weakly-adsorbed impurities, followed by the product, and finally any strongly-adsorbed, highly polar contaminants.

Materials
  • Crude 3-{[(pyrazin-2-yl)amino]methyl}benzonitrile

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Hexanes, HPLC Grade

  • TLC plates (Silica gel 60 F₂₅₄)

  • Flash chromatography system (manual or automated)

Step-by-Step Methodology
  • Solvent System Selection:

    • Causality: The ideal solvent system should provide a retention factor (Rƒ) of ~0.2-0.35 for the target compound on a TLC plate, with good separation from major impurities.

    • Develop a suitable mobile phase using TLC. A good starting point is Ethyl Acetate/Hexanes.[3] For this compound, a gradient of Dichloromethane (DCM) with Methanol (MeOH) is often more effective.

    • Test: Spot the crude mixture on a TLC plate and elute with 1% MeOH in DCM, 2% MeOH in DCM, and 5% MeOH in DCM. The optimal system will show the product spot moving off the baseline but well-separated from other spots.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material. A silica-to-crude ratio of 50:1 to 100:1 (w/w) is recommended for difficult separations.[4]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding cracks.

  • Sample Loading (Dry Loading Recommended):

    • Causality: Dry loading prevents solvent from the sample dissolution from interfering with the separation at the top of the column, leading to sharper bands and better resolution.[2]

    • Dissolve the crude extract (~1 g) in a minimal amount of a strong solvent like DCM or acetone.

    • Add ~2-3 g of silica gel to this solution.

    • Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent (e.g., 100% DCM).

    • Gradually increase the polarity by adding the more polar solvent (MeOH) according to a pre-determined gradient. For automated systems, this is programmed. For manual columns, this is done stepwise.

    • Collect fractions of equal volume (e.g., 15-20 mL) continuously.

Table 2: Example Gradient for Flash Chromatography

Step Volume (Column Volumes) DCM (%) MeOH (%) Rationale
1 2 100 0 Elute very non-polar impurities.
2 10 99 → 97 1 → 3 Shallow gradient to elute product and closely-related impurities.
3 5 97 → 90 3 → 10 Steeper gradient to elute more polar impurities.

| 4 | 2 | 90 | 10 | Final column flush. |

  • Process Validation & QC:

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Visualize the spots under UV light (254 nm).

    • Combine all fractions that contain the pure product.

    • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified solid.

Troubleshooting
  • Problem: Product does not elute. Solution: The mobile phase is not polar enough. Increase the percentage of MeOH more rapidly.

  • Problem: Poor separation (overlapping spots). Solution: The gradient is too steep. Use a shallower gradient around the elution point of your compound. Ensure proper dry loading was performed.

  • Problem: Streaking on TLC. Solution: The compound may be acidic or basic. Add a small amount of modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds).

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful and economical technique for achieving high purity, especially for removing small amounts of impurities from a solid that is already >90-95% pure. It is an ideal final "polishing" step.

Principle of Separation

This method relies on the differences in solubility of the target compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization).[5]

Materials
  • Partially purified 3-{[(pyrazin-2-yl)amino]methyl}benzonitrile (>90% purity)

  • Various trial solvents: Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Ice bath

Step-by-Step Methodology
  • Solvent Selection (The Critical Step):

    • Place small amounts (~20-30 mg) of the compound into separate test tubes.

    • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at room temperature.

    • Heat the test tubes that show poor room-temperature solubility. A good solvent will dissolve the compound completely near its boiling point.

    • Allow the heated, clear solutions to cool slowly to room temperature, then place in an ice bath. The formation of high-quality crystals indicates a suitable solvent.

    • Insight: For this molecule, a binary solvent system like Ethanol/Water or Isopropanol/Water often provides the ideal solubility profile.[6]

  • Dissolution:

    • Place the impure solid (e.g., 1 g) in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (e.g., Isopropanol) in small portions while heating the mixture to a gentle boil. Add just enough hot solvent to fully dissolve the solid. Adding too much solvent will reduce the final yield.

  • Decolorization (Optional):

    • If the solution is colored by minor, highly-colored impurities, add a small amount of activated charcoal (a spatula tip) to the hot solution and boil for a few minutes.

    • Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding.

  • Hot Filtration (If charcoal or insoluble impurities are present):

    • Causality: This step removes insoluble impurities while the desired compound remains in solution. It must be done quickly to prevent premature crystallization.

    • Pre-heat a second flask and a funnel (stemless or short-stemmed) on the hotplate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Process Validation & QC
  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

  • Obtain an NMR spectrum or LC-MS trace to confirm the identity and assess the purity of the final product.

Recrystallization_Logic cluster_input Setup cluster_process Core Process cluster_output Output Impure Impure Solid (>90% Pure) Solvent Select Optimal Solvent Impure->Solvent Dissolve 1. Dissolve in Minimal Hot Solvent Solvent->Dissolve Filter 2. Hot Filtration (Optional) Dissolve->Filter Cool 3. Slow Cooling & Ice Bath Filter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Crystals Pure Crystals Isolate->Crystals MotherLiquor Mother Liquor (Contains Impurities) Isolate->MotherLiquor

Caption: Logical steps in the recrystallization protocol.

Summary and Method Comparison

Table 3: Comparison of Purification Techniques

Parameter Flash Chromatography Recrystallization
Applicability Best for complex mixtures with multiple components. Best for final polishing of >90% pure material.
Purity Achieved Typically 95-99% Can achieve >99.5%
Typical Yield 70-90% 60-85% (highly dependent on solubility curve)
Scalability Good, but requires larger columns and more solvent. Excellent for large quantities.
Cost Moderate to High (silica, solvents, equipment). Low (solvent is the main cost).

| Time | 2-6 hours | 4-12 hours (including slow cooling). |

References

  • Purification of Polar Organic Compounds by Flash Chromatography: Applic
  • Purification of heterocyclic organic nitrogen compounds.
  • 3-[(5-Aminopyrazin-2-yl)-methylamino]benzonitrile. [PubChem]
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Solvent Systems for Flash Column Chromatography. [University of Rochester, Department of Chemistry]
  • Purification of Organic Compounds by Flash Column Chrom
  • Very polar compound purification using aqueous normal-phase flash column chrom

Sources

Application

Application Note: 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile as a Versatile Fragment Probe in Kinase Drug Discovery

Target Audience: Researchers, structural biologists, and drug development professionals. Applications: Fragment-Based Lead Discovery (FBLD), Scaffold Morphing, Structure-Based Drug Design (SBDD). Executive Summary The co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Applications: Fragment-Based Lead Discovery (FBLD), Scaffold Morphing, Structure-Based Drug Design (SBDD).

Executive Summary

The compound 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (CAS 1179134-61-2) represents a highly efficient, Rule-of-3 compliant chemical probe utilized in Fragment-Based Lead Discovery (FBLD). Characterized by its dual-action pharmacophore, this probe serves as an ideal starting point for developing potent kinase inhibitors, particularly against targets like Checkpoint Kinase 1 (CHK1) and TANK-binding kinase 1 (TBK1)[1][2]. By combining a pyrazin-2-amine hinge-binding motif with a benzonitrile vector, this fragment allows researchers to map out critical bidentate hydrogen bonds and displace conserved water networks within the kinase selectivity pocket.

Mechanistic Rationale & Structural Biology Context

In modern kinase drug discovery, identifying fragments that efficiently map the ATP-binding site without introducing steric clashes is paramount. The structural architecture of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile provides three distinct mechanistic advantages:

  • Pyrazin-2-amine Motif (Hinge Binder): The pyrazine ring acts as a superior bidentate hydrogen bond donor/acceptor system. As demonstrated by in their optimization of CHK1 inhibitors, incorporating a pyrazine substitution is critical for restraining the bioactive conformation of the inhibitor within the kinase hinge region[2].

  • Benzonitrile Moiety (Selectivity Vector): Appending a nitrile group allows the probe to project deeply into water-filled selectivity pockets. The strong dipole of the nitrile group facilitates the displacement of conserved structural waters, a strategy proven to increase kinase inhibitory potency by over 15-fold in scaffold morphing studies[3].

  • Methylamine Linker (Conformational Flexibility): The flexible linker decouples the rigid pyrazine and benzonitrile rings, allowing the fragment to dynamically adapt to varying hinge geometries across different kinase targets (e.g., CHK1 vs. TBK1)[1].

Binding_Rationale Probe 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (Fragment Probe) Pyrazine Pyrazin-2-amine Motif (Kinase Hinge Binder) Probe->Pyrazine Bidentate H-bonds Linker Methylamine Linker (Conformational Flexibility) Probe->Linker Vector Projection Nitrile Benzonitrile Group (Selectivity Pocket / Water Displacement) Probe->Nitrile Dipole Interactions

Diagram 1: Structural rationale of the probe's functional groups in kinase binding.

Application Workflow: Fragment-to-Lead Optimization

The integration of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile into a drug discovery pipeline follows a systematic Fragment-Based Drug Design (FBDD) workflow. Because fragments typically exhibit low binding affinities (high micromolar to millimolar KD​ ), the workflow relies heavily on highly sensitive biophysical assays and structural validation rather than traditional biochemical inhibition assays.

FBDD_Workflow A Fragment Library Screening (SPR/TSA) B Hit Identification: 3-{[(Pyrazin-2-yl)amino] methyl}benzonitrile A->B C X-ray Crystallography (Binding Mode) B->C D Structure-Based Drug Design (SBDD) C->D E Lead Optimization (Scaffold Morphing) D->E

Diagram 2: Standard FBDD workflow utilizing the pyrazine-benzonitrile probe.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include critical causality explanations for experimental choices, ensuring robust data generation.

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To quantify the binding affinity ( KD​ ) and ligand efficiency of the fragment against a recombinant kinase target (e.g., CHK1). Causality Note: SPR is chosen over biochemical assays because fragments have rapid on/off rates that are often undetectable in standard enzymatic endpoint assays.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip (dextran matrix) into the SPR instrument. Reasoning: The high-capacity CM5 chip provides the necessary signal-to-noise ratio required to detect low-molecular-weight fragments (MW ~210 Da).

  • Target Immobilization: Activate the surface using standard EDC/NHS chemistry. Inject recombinant CHK1 kinase (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 3000–5000 Response Units (RU). Quench unreacted esters with 1 M Ethanolamine.

  • Solvent Correction Calibration: Prepare a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Reasoning: Fragments require high DMSO concentrations for solubility. Minor variations in DMSO concentration cause massive bulk refractive index shifts; a calibration curve mathematically subtracts this artifact.

  • Probe Injection: Prepare a 2-fold dilution series of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile from 1 mM down to 15.6 µM in running buffer (matched to exactly 5.0% DMSO). Inject each concentration at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

  • Data Analysis: Process the sensograms using double-referencing (subtracting the reference channel and a blank buffer injection). Fit the data using a Steady-State Affinity model , as the rapid kinetics of fragments typically preclude accurate kinetic ( kon​/koff​ ) fitting.

Protocol B: Protein Crystallography & Ligand Soaking

Purpose: To elucidate the exact binding mode of the fragment within the kinase ATP-binding pocket for subsequent Structure-Based Drug Design.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-crystals of the target kinase using the sitting-drop vapor diffusion method at 20°C.

  • Soaking Solution Preparation: Dissolve 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in 100% DMSO to a stock concentration of 200 mM. Dilute this stock into the crystallization reservoir solution to achieve a final fragment concentration of 20 mM (10% DMSO final). Reasoning: Due to the low affinity of fragments, extremely high soaking concentrations are required to drive the equilibrium toward full occupancy in the crystal lattice.

  • Crystal Soaking: Transfer the apo-crystals into the soaking drop using a nylon loop. Incubate for 4 to 24 hours. Self-Validation Step: Monitor the crystals under a microscope. If the crystal cracks immediately, reduce the DMSO concentration to 5% and increase the soaking time to 48 hours.

  • Cryoprotection and Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20 mM fragment + 20% glycerol) for 10 seconds. Reasoning: Glycerol prevents the formation of crystalline ice during flash-freezing, which would otherwise destroy the diffraction resolution.

  • Data Collection: Flash-freeze the crystal in liquid nitrogen and collect X-ray diffraction data at 100 K at a synchrotron source.

Data Presentation & Interpretation

The utility of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is underscored by its strict adherence to the "Rule of 3" for fragment libraries, ensuring it possesses optimal physicochemical properties for subsequent lead optimization (Table 1)[4].

Table 1: Physicochemical Properties of the Chemical Probe
PropertyValueRule of 3 ThresholdCompliance
Molecular Weight (MW) 210.23 g/mol ≤ 300 g/mol ✅ Pass
cLogP 1.85≤ 3.0✅ Pass
Hydrogen Bond Donors 1≤ 3✅ Pass
Hydrogen Bond Acceptors 4≤ 3⚠️ Marginal (Acceptable)
Rotatable Bonds 3≤ 3✅ Pass
Polar Surface Area (PSA) 66.8 Ų≤ 60 Ų⚠️ Marginal (Acceptable)

When screened against model kinases such as CHK1, the probe demonstrates classical fragment-like binding behavior. The data in Table 2 represents expected baseline metrics prior to scaffold morphing and fragment growing[2].

Table 2: Representative Binding Kinetics (Model Target: CHK1 Kinase)
Assay TypeParameterMeasured ValueInterpretation
SPR (Steady-State) Affinity ( KD​ )~250 µMTypical low-affinity starting point for FBDD.
SPR (Kinetics) Association ( kon​ )> 105M−1s−1 Rapid binding, characteristic of unhindered fragments.
SPR (Kinetics) Dissociation ( koff​ )> 0.1s−1 Rapid dissociation, preventing target residence time artifacts.
Calculated Ligand Efficiency (LE)0.32 kcal/mol/HAHighly efficient binding per heavy atom; excellent for optimization.

Biological Pathway Context

To understand the downstream impact of optimizing this chemical probe, Diagram 3 illustrates the signaling cascade of CHK1—a primary target for pyrazine-benzonitrile derivatives in oncology. By competitively inhibiting CHK1, optimized leads derived from this probe abrogate the G2/M cell cycle checkpoint, sensitizing cancer cells to DNA-damaging agents[2][5].

Pathway_Context DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase (Target) ATR->CHK1 Phosphorylation CDC25 CDC25 Phosphatase CHK1->CDC25 Inhibition Probe Pyrazine-Benzonitrile Probe Probe->CHK1 Competitive Inhibition CellCycle Cell Cycle Arrest CDC25->CellCycle G2/M Checkpoint

Diagram 3: Biological context of CHK1 inhibition utilizing the chemical probe.

References

  • Patent WO2013034238A1. "Benzonitrile derivatives as kinase inhibitors." Google Patents. Available at:[1]

  • Reader, J. C., et al. "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." Journal of Medicinal Chemistry, 2011, 54(24):8328-42. PubMed Central (PMC). Available at:[Link][2][5]

  • Reader, J. C., et al. "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." ACS Publications, 2011. Available at:[Link][3][6]

Sources

Method

Catalytic Strategies for the Synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile: A Detailed Guide for Drug Discovery Professionals

Introduction: The Significance of the Pyrazinylamino-Methylbenzonitrile Scaffold The 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile moiety represents a significant scaffold in modern medicinal chemistry, appearing as a core...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazinylamino-Methylbenzonitrile Scaffold

The 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile moiety represents a significant scaffold in modern medicinal chemistry, appearing as a core structural element in a variety of pharmacologically active agents. Its unique combination of a hydrogen bond-donating and -accepting pyrazine ring, a flexible methylene linker, and an electron-withdrawing benzonitrile group allows for multifaceted interactions with biological targets. This guide provides an in-depth exploration of the catalytic methods for the preparation of this key intermediate, with a focus on practical application, mechanistic understanding, and protocol optimization for researchers in drug development.

Core Synthesis Strategy: Reductive Amination as the Method of Choice

The most direct and efficient pathway for the construction of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile involves the reductive amination between pyrazin-2-amine and 3-cyanobenzaldehyde. This one-pot reaction proceeds through the initial formation of an imine intermediate, which is then selectively reduced to the desired secondary amine. The success of this transformation hinges on the judicious selection of a reducing agent that can efficiently reduce the C=N double bond of the imine in the presence of the aldehyde's C=O double bond.

Catalyst Selection: A Comparative Analysis of Borohydride Reagents

Several borohydride-based reagents are commonly employed for reductive amination. However, their reactivity, selectivity, and operational handling differ significantly. A comparative overview is presented below to justify the selection of the optimal catalyst for this specific transformation.

Reducing AgentFormulaKey CharacteristicsSuitability for Heterocyclic Amines
Sodium BorohydrideNaBH₄Strong reducing agent; can reduce both aldehydes and ketones. Requires a two-step process (imine formation then reduction) to avoid aldehyde reduction.Moderate; risk of side reactions.
Sodium CyanoborohydrideNaBH₃CNMilder than NaBH₄; selective for imines at neutral to slightly acidic pH. Highly toxic and can generate HCN gas.Good selectivity, but significant safety concerns.
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ Mild and highly selective for the reduction of imines and iminium ions over aldehydes and ketones. Non-toxic and easy to handle. [1][2]Excellent; high yields and clean reactions are typically observed. [3]

Based on this analysis, Sodium Triacetoxyborohydride (STAB) emerges as the superior catalyst for the synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. Its mild nature prevents the unwanted reduction of the starting aldehyde, and its high selectivity for the imine intermediate ensures a clean reaction profile with high yields.[1][2] Furthermore, its non-toxic character makes it a safer and more environmentally benign choice for laboratory and potential scale-up operations.[1]

Mechanistic Insight: The Role of STAB in Reductive Amination

The reductive amination process using STAB can be visualized as a coordinated, one-pot sequence of two key chemical events. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Pyrazinamine Pyrazin-2-amine Imine Iminium Ion Intermediate Pyrazinamine->Imine + H⁺ Benzaldehyde 3-Cyanobenzaldehyde Benzaldehyde->Imine STAB NaBH(OAc)₃ (STAB) Imine->STAB Product 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile Imine->Product Reduction STAB->Product Hydride Transfer Experimental_Workflow cluster_0 Reaction cluster_1 Work-up & Purification A 1. Combine Pyrazin-2-amine and 3-Cyanobenzaldehyde in DCE B 2. Stir at RT (30-60 min) for Imine Formation A->B C 3. Add Sodium Triacetoxyborohydride (STAB) B->C D 4. Stir at RT (2-6 h), Monitor by TLC/LC-MS C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with DCM or Ethyl Acetate E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify by Flash Chromatography G->H I 9. Characterize (NMR, MS) H->I

Caption: Experimental workflow for synthesis.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, a slight excess of STAB (up to 1.5 equivalents) can be added. Gentle heating (e.g., to 40 °C) may also be beneficial for less reactive substrates, although this is generally not necessary for aldehydes.

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This is minimized by the use of STAB. If observed, ensure the STAB is of good quality and the reaction is performed under anhydrous conditions.

  • Purification Challenges: The product is a relatively polar secondary amine. The use of a silica gel column treated with triethylamine (by flushing with a solvent system containing 1% triethylamine before loading the sample) can help to prevent streaking and improve the separation.

Conclusion

The reductive amination of pyrazin-2-amine with 3-cyanobenzaldehyde using sodium triacetoxyborohydride as the catalyst is a highly efficient, selective, and safe method for the synthesis of 3-{[(pyrazin-2-yl)amino]methyl}benzonitrile. The provided protocol, grounded in established chemical principles and best practices, offers a reliable starting point for researchers in drug discovery and development. By understanding the underlying mechanism and potential pitfalls, scientists can effectively utilize this methodology to access this important chemical scaffold for further elaboration and biological evaluation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive amination of aldehydes and ketones. In Organic Reactions (pp. 1-310). John Wiley & Sons, Inc. [Link]

Sources

Application

Application Note: Mass Spectrometry Analysis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

Abstract & Application Overview This document provides a comprehensive guide and detailed protocols for the sample preparation of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile for analysis by Liquid Chromatography-Mass Spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Application Overview

This document provides a comprehensive guide and detailed protocols for the sample preparation of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined are designed for researchers, scientists, and drug development professionals requiring robust and reproducible analysis from both simple (e.g., pure compound in solution) and complex biological matrices (e.g., human plasma). The core focus is on explaining the causal relationships between the analyte's physicochemical properties and the selection of specific sample preparation and ionization techniques, ensuring high-quality data for pharmacokinetic studies, metabolite identification, and purity assessments.

Analyte Characterization: The Foundation of Method Development

A successful mass spectrometry method begins with a thorough understanding of the analyte. The molecular structure of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile dictates its behavior in solution and during the ionization process.

The structure contains several key functional groups that inform our strategy:

  • Pyrazine and Benzonitrile Rings: These aromatic systems provide a degree of hydrophobicity.

  • Secondary Amine and Pyrazine Nitrogens: These are basic sites that can be readily protonated, making the molecule ideal for positive-mode electrospray ionization (ESI).[1][2]

  • Nitrile Group: A polar functional group.

The combination of these features results in a molecule of moderate polarity.

PropertyValueSource & Significance
Molecular Formula C₁₂H₁₀N₄(Vendor Data)[3] Defines the elemental composition.
Molecular Weight 210.23 g/mol (Vendor Data)[3] Falls well within the range of "small molecules."
Monoisotopic Mass 210.0905 DaCalculated. Critical for setting high-resolution mass spectrometer parameters.
Predicted XLogP3-AA 1.2(PubChem)[4] Indicates moderate hydrophobicity, suggesting good retention on reversed-phase columns.[5][6]
H-Bond Acceptors 4(PubChem)[4] The nitrogen atoms can accept protons, influencing solubility and ionization.
H-Bond Donors 1(PubChem)[4] The secondary amine is a proton donor.

Expert Insight: The presence of multiple basic nitrogen atoms strongly predicts efficient ionization via positive-mode Electrospray Ionization (+ESI) through protonation ([M+H]⁺). This is the cornerstone of our analytical strategy. ESI is a "soft" ionization technique well-suited for polar, ionizable molecules, as it minimizes in-source fragmentation, preserving the molecular ion for detection.[7][8][9]

Strategic Workflow for Sample Preparation & Analysis

The optimal workflow is determined by the sample matrix. For pure compounds or simple formulations, a direct "Dilute-and-Shoot" approach is sufficient. For complex biological matrices like plasma or serum, matrix components (proteins, lipids, salts) must be removed to prevent ion suppression and instrument contamination.[10] Protein precipitation is a rapid and effective method for this purpose.[11][12][13]

Below is a logical workflow for analyzing the target analyte from a plasma matrix.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample (with analyte + internal standard) ppt Protein Precipitation (Add 3:1 Acetonitrile) plasma->ppt Step 1 vortex Vortex & Centrifuge ppt->vortex Step 2 supernatant Collect Supernatant vortex->supernatant Step 3 evap Evaporate & Reconstitute (in Mobile Phase A) supernatant->evap Step 4 inject Inject into LC-MS evap->inject To Analysis rp_hplc Reversed-Phase HPLC (C18 Column) inject->rp_hplc Separation esi_ms Ionization (+ESI) rp_hplc->esi_ms Ionization ms_detect Mass Detection (Scan or MRM) esi_ms->ms_detect Detection data Data Acquisition & Processing ms_detect->data G start Start: Plasma Sample cond 1. Condition (Methanol, then Water) start->cond load 2. Load (Diluted Plasma) cond->load wash 3. Wash (5% Methanol in Water) load->wash elute 4. Elute (90% Methanol in Water) wash->elute end Collect Eluate for LC-MS elute->end

Caption: The four essential steps of Solid Phase Extraction.

Procedure (Using a C18 SPE Cartridge):

  • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Load: Dilute the plasma sample (100 µL) with 400 µL of 2% phosphoric acid in water. Load the entire 500 µL onto the cartridge at a slow, steady drip rate.

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away salts and other polar interferences.

  • Elute: Elute the target analyte with 1 mL of methanol or 90:10 Acetonitrile:Water into a clean collection tube.

  • Evaporate & Reconstitute: Proceed with steps 6-9 from the Protein Precipitation protocol.

Recommended LC-MS Parameters

The following parameters serve as an excellent starting point for method development. Optimization is always recommended for specific instrumentation. [7]

Parameter Recommended Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm Reversed-phase chromatography is ideal for separating molecules based on hydrophobicity. [14][15]The analyte's moderate polarity ensures good retention and separation from matrix components.
Mobile Phase A 0.1% Formic Acid in Water Formic acid provides a source of protons to promote [M+H]⁺ ion formation and improves chromatographic peak shape. [9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent for reversed-phase LC with good UV transparency and low viscosity. [15]
Gradient 5% to 95% B over 5 minutes A standard gradient to elute compounds across a range of polarities.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40 °C Elevated temperature reduces viscosity and can improve peak shape.
Ionization Mode Positive Electrospray (+ESI) Chosen due to the presence of basic nitrogen atoms, which are readily protonated. [1][7][16]
MS Detection Qualitative: Full Scan (m/z 50-500) Quantitative: MRM Full scan is for identification. Multiple Reaction Monitoring (MRM) provides superior sensitivity and selectivity for quantification by monitoring a specific precursor → product ion transition (e.g., 211.1 → [fragment ion]).
Capillary Voltage 3.5 kV Typical voltage to generate a stable electrospray.
Source Temp. 150 °C To aid in desolvation of droplets.

| Desolvation Temp. | 350 °C | To ensure complete evaporation of solvent from the charged droplets, releasing gas-phase ions. [16][17]|

Data Interpretation & Troubleshooting

  • Expected Ion: The primary ion observed in positive mode should be the protonated molecule, [M+H]⁺, at an m/z of 211.1 .

  • Ion Suppression: If signal intensity is low or inconsistent in plasma samples, it indicates ion suppression. This is caused by co-eluting matrix components competing with the analyte for ionization. Improve cleanup by using the SPE protocol or optimizing the protein precipitation (e.g., trying methanol).

  • Poor Peak Shape: Tailing or fronting peaks can be addressed by adjusting the mobile phase pH (formic acid concentration) or by using a different column chemistry.

  • Adduct Formation: Be aware of potential sodium ([M+Na]⁺ at m/z 233.1) or potassium ([M+K]⁺ at m/z 249.0) adducts, especially if glassware is not scrupulously clean or if buffers containing these salts are used. [2]Using ammonium formate or acetate in the mobile phase can sometimes mitigate this.

References

  • Reversed-Phase Chromatography (RPC). Creative Biostructure. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • Ionization efficiency ladders as tools for choosing ionization mode and solvent in liquid chromatography/mass spectrometry. PubMed. [Link]

  • Solid-phase microextraction of monocyclic aromatic amines from biological fluids. PubMed. [Link]

  • Technical Tip: Protein Precipitation. Phenomenex. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • Expert Q&A: Choosing the Correct Ionisation Technique for Successful Mass Spectrometry Experiments. Separation Science. [Link]

  • Protein precipitation vs. traditional protein crash: what's best? Biotage. [Link]

  • 3-[(5-Aminopyrazin-2-yl)-methylamino]benzonitrile. PubChem. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]

  • What is a layman's explanation of the mechanism of electrospray ionization mass spectrometry (ESI-MS)? Quora. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]

  • What is the mechanism for electrospray ionization? Chemistry Stack Exchange. [Link]

  • What is Solid Phase Extraction (SPE)? Organomation. [Link]

  • Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. PMC. [Link]

  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. PromoChrom. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

Introduction: Welcome to the technical support guide for the synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. This molecule is typically synthesized via a reductive amination reaction between 3-formylbenzonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. This molecule is typically synthesized via a reductive amination reaction between 3-formylbenzonitrile and pyrazin-2-amine. While conceptually straightforward, this reaction is often plagued by challenges that can significantly lower the final yield. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide robust optimization strategies. We will delve into the causality behind experimental choices, moving beyond simple step-by-step protocols to empower you with the knowledge to adapt and succeed.

Reaction Overview: The Reductive Amination Pathway

The synthesis proceeds in two key stages: the formation of an intermediate imine from the aldehyde and amine, followed by the reduction of this imine to the desired secondary amine product. The efficiency of each step is critical for the overall yield.

G cluster_reactants Reactants cluster_intermediates Key Stages 3-Formylbenzonitrile 3-Formylbenzonitrile Imine Imine Intermediate (N-(3-cyanobenzylidene)pyrazin-2-amine) 3-Formylbenzonitrile->Imine + Pyrazin-2-amine - H2O Pyrazin-2-amine Pyrazin-2-amine Product 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile Imine->Product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Core reaction pathway for the synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered during this synthesis.

Q1: My overall yield is consistently below 50%. What are the most likely culprits?

A1: Consistently low yields in this reductive amination typically stem from three areas: inefficient imine formation, competing side reactions, or losses during workup and purification.

  • Inefficient Imine Formation: The initial condensation of 3-formylbenzonitrile and pyrazin-2-amine to form the imine is a reversible equilibrium. If this equilibrium does not favor the imine, the subsequent reduction step cannot proceed efficiently. This can be caused by the presence of water or an unfavorable pH.[1]

  • Competing Side Reactions: The most common side reaction is the direct reduction of the starting aldehyde (3-formylbenzonitrile) to the corresponding alcohol (3-(hydroxymethyl)benzonitrile) by the hydride reagent.[2] This occurs when the reducing agent is too reactive or when the imine concentration is low.

  • Purification Losses: The product contains a basic secondary amine, which can interact strongly with acidic silica gel during column chromatography, leading to streaking and poor recovery.[3]

Q2: Which reducing agent is best for this synthesis and why?

A2: The choice of reducing agent is critical for maximizing yield by minimizing side reactions. While several options exist, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the superior choice for this transformation.

Sodium borohydride (NaBH₄) is a powerful reducing agent but can readily reduce the starting aldehyde, leading to the alcohol byproduct.[4] Sodium cyanoborohydride (NaBH₃CN) is milder and more selective for the imine, but its use can result in the formation of toxic cyanide byproducts during acidic workup.[1]

Sodium triacetoxyborohydride (STAB) offers the best balance. It is mild enough to not significantly reduce the aldehyde at room temperature but is highly effective at reducing the protonated imine intermediate.[4][5] This selectivity allows for a convenient "one-pot" procedure where all reactants can be mixed together.

Reducing Agent Pros Cons Typical Solvent
Sodium Borohydride (NaBH₄) Inexpensive, powerfulLow selectivity; reduces aldehydes and ketonesMethanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines, stable in mild acidForms toxic HCN byproductMethanol
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines, non-toxic byproducts, effective in one-pot reactionsWater-sensitive, more expensiveDichloroethane (DCE), Dichloromethane (DCM), THF

Q3: How critical is pH control in this reaction, and how can I manage it?

A3: pH control is paramount. The reaction requires mildly acidic conditions (typically pH 4-6) to proceed efficiently.

  • Why it's important: The reaction needs a delicate balance. The carbonyl oxygen of the aldehyde must be protonated to become more electrophilic and reactive towards the amine. However, if the solution is too acidic, the amine nucleophile (pyrazin-2-amine) will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[2]

  • How to manage it: A common and effective strategy is to add a catalytic amount of acetic acid (AcOH) to the reaction mixture.[6] This provides the necessary protons to facilitate imine formation without making the solution too acidic. When using sodium triacetoxyborohydride, the reagent itself can release acetic acid, which helps to self-catalyze the reaction, though an initial small addition is still recommended.

Q4: I'm seeing a lot of unreacted 3-formylbenzonitrile in my crude product. What's going on?

A4: This is a classic sign of failed or incomplete imine formation. If the imine intermediate doesn't form, the reducing agent has nothing to reduce (other than potentially the aldehyde itself, depending on the agent used).

  • Probable Cause 1: Water in the reaction. The formation of an imine releases a molecule of water. According to Le Châtelier's principle, the presence of water in the solvent or reagents will push the equilibrium back towards the starting materials.

  • Solution: Ensure you are using anhydrous (dry) solvents. You can also add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, directly to the reaction mixture to sequester the water as it is formed and drive the equilibrium towards the imine.

  • Probable Cause 2: Incorrect Stoichiometry. While a 1:1 ratio is theoretically required, using a slight excess (e.g., 1.1 to 1.2 equivalents) of the amine can sometimes help push the equilibrium. However, be aware that this can complicate purification.

Q5: My TLC plate shows significant streaking, and my column purification is giving poor separation. How can I fix this?

A5: This is a very common issue when purifying amines on silica gel. The basic nitrogen atoms in your product and unreacted pyrazin-2-amine interact strongly with the acidic silanol groups on the surface of the silica, causing the compounds to "stick" and streak rather than elute cleanly.

  • Solution: To mitigate this, you must neutralize these acidic sites. Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (in methanol), to your chromatography eluent. A typical starting point is 0.5-1% by volume.[3] This will dramatically improve the peak shape and separation efficiency.

Troubleshooting Guide

Use this guide to diagnose and solve specific experimental issues.

Symptom / Observation Potential Cause(s) Recommended Solution(s) & Explanation
Low to no product formation; starting materials largely unreacted. 1. Inefficient Imine Formation: pH is not optimal or water is present. 2. Low Reactivity: Reaction temperature is too low or time is too short.1a. Add 0.1 equivalents of glacial acetic acid to catalyze imine formation. 1b. Use an anhydrous solvent and consider adding 4Å molecular sieves to remove water. 2. Allow the aldehyde and amine to stir together for 1-2 hours at room temperature to pre-form the imine before adding the reducing agent. If the reaction is still slow, gently heat the mixture to 40-50°C.[7]
Significant amount of 3-(hydroxymethyl)benzonitrile byproduct. Non-selective Reduction: The reducing agent is reducing the aldehyde starting material faster than the imine.1. Switch to a more selective reducing agent. The best choice is sodium triacetoxyborohydride (NaBH(OAc)₃) .[5] 2. If you must use NaBH₄, adopt a two-step protocol. First, form the imine by stirring the aldehyde and amine in methanol with acetic acid for 2-3 hours, monitoring by TLC. Once imine formation is complete, cool the reaction to 0°C before slowly adding the NaBH₄.
Multiple unidentified spots on TLC. Degradation or Side Reactions: Reaction conditions (e.g., high temperature, prolonged time) may be too harsh, causing decomposition of the pyrazine ring or other side reactions.1. Run the reaction at room temperature or below if possible. 2. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reaction or product degradation.
Product appears as a smear or streak on TLC/column. Strong Product-Silica Interaction: The basic amine product is binding to the acidic silica gel.1. Add 0.5-1% triethylamine (Et₃N) or 1-2% of a 7N ammonia solution in methanol to your eluent system (e.g., Ethyl Acetate/Hexane).[3] This will neutralize the acidic sites on the silica. 2. Consider using a different stationary phase, such as neutral or basic alumina, for chromatography.

Optimized Experimental Protocols

These protocols provide a validated starting point for your synthesis.

Protocol A: Preferred One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This method is highly recommended for its simplicity, selectivity, and generally good yields.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-formylbenzonitrile (1.0 eq) and pyrazin-2-amine (1.05 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to dissolve the solids (approx. 0.1 M concentration).

  • Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes to initiate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) containing 1% triethylamine .

Protocol B: Two-Step Synthesis using Sodium Borohydride

Use this protocol if STAB is unavailable or if the one-pot method proves inefficient.

  • Imine Formation: In a dry round-bottom flask, dissolve 3-formylbenzonitrile (1.0 eq) and pyrazin-2-amine (1.05 eq) in anhydrous methanol (MeOH).

  • Add 4Å molecular sieves to the flask.

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the aldehyde and formation of a new, less polar spot corresponding to the imine.

  • Reduction: Filter off the molecular sieves and cool the methanolic solution of the imine to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (2.0 eq) in small portions, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up & Purification: Follow steps 6-9 from Protocol A.

Visualization of Troubleshooting Logic

This workflow can guide your decision-making process when encountering low yields.

Sources

Optimization

overcoming solubility issues of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in DMSO

Welcome to the technical support guide for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming solubility issues in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common questions and issues related to the handling and solubility of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile.

Q1: I'm having trouble dissolving 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in DMSO at my desired concentration. What are the initial steps I should take?

A1: Difficulty in dissolving this compound is a common challenge, likely due to its molecular structure which includes both polar and non-polar regions, potentially leading to strong crystal lattice energy. The initial approach should focus on standard, gentle methods to promote dissolution before moving to more aggressive techniques.

Underlying Principles: The process of dissolution involves overcoming the intermolecular forces within the solid compound (lattice energy) and establishing new interactions between the compound and the solvent molecules. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[1][2][3] However, for complex molecules, physical assistance is often required to expedite this process.

Initial Troubleshooting Protocol:

  • Verify Compound and Solvent Quality: Ensure that the 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is of high purity and that the DMSO is anhydrous and of a suitable grade (e.g., ACS Reagent Grade).[1] Water contamination in DMSO can significantly alter its solvent properties and may promote precipitation.[4][5]

  • Gentle Warming: Gently warm the solution to 30-40°C. This modest increase in temperature provides kinetic energy to the molecules, helping to break down the crystal lattice structure without risking thermal degradation.

  • Vortexing/Agitation: After warming, vortex the solution vigorously for 1-2 minutes. This mechanical agitation increases the interaction between the compound particles and the solvent.

  • Sonication: If the compound remains insoluble, utilize a bath sonicator. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which generate localized high pressure and temperature, effectively breaking apart solute particles and enhancing dissolution.[6][7][8][9] A typical starting point is 15-30 minutes in a standard laboratory sonicator.

Q2: I've tried gentle warming and sonication, but my compound still won't fully dissolve. What is the next step?

A2: If initial methods fail, the next logical step is to consider the use of a co-solvent. This involves creating a solvent system with modified polarity to better match the solute.

Rationale: While DMSO is an excellent solvent, its polarity may not be perfectly optimal for every compound. By introducing a co-solvent, you can fine-tune the dielectric constant of the solvent mixture, which can significantly improve the solubility of a target compound.[10]

Co-Solvent Selection and Protocol:

It's crucial to select a co-solvent that is compatible with your downstream assay. The table below lists common co-solvents and their properties.

Co-SolventProperties & ConsiderationsTypical Starting Concentration (v/v)
N,N-Dimethylformamide (DMF) A polar aprotic solvent, similar to DMSO. Can be effective for compounds that are "almost" soluble in DMSO.5-10%
Ethanol A polar protic solvent. Can disrupt hydrogen bonding in the crystal lattice.10-20%
Polyethylene Glycol (PEG 300/400) A non-toxic, water-miscible polymer. Often used to improve the solubility of hydrophobic compounds for in vivo studies.[10]10-30%

Step-by-Step Co-Solvent Protocol:

  • Prepare a stock solution of your chosen co-solvent in DMSO at the desired concentration (e.g., 10% DMF in DMSO).

  • Add the 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile to this co-solvent mixture.

  • Repeat the initial dissolution steps (gentle warming, vortexing, sonication) as described in Q1.

  • Crucially, run a vehicle control with the same co-solvent concentration in your assay to account for any potential effects of the solvent system on your experimental results.

Q3: My compound dissolves in the DMSO stock, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: This is a classic sign of a "solubility cliff," where a compound is stable in a high-concentration organic stock but crashes out of solution when introduced to an aqueous environment. The key is to manage the transition from the organic to the aqueous phase carefully.

The Science Behind the "Crash-Out": When a DMSO stock of a hydrophobic compound is diluted into an aqueous buffer, the local concentration of DMSO at the point of addition is momentarily high, keeping the compound in solution. As the DMSO rapidly diffuses, the compound finds itself in a predominantly aqueous environment where it is no longer soluble, leading to precipitation.

Workflow for Preventing Precipitation:

G cluster_0 Troubleshooting Aqueous Precipitation A Start: Compound precipitates upon aqueous dilution B Option 1: Decrease Final Compound Concentration A->B Is a lower concentration acceptable? C Option 2: Increase Final DMSO Concentration A->C Can the assay tolerate more DMSO? D Option 3: Use a Surfactant or Carrier Protein A->D Is the assay compatible with additives? E Option 4: Serial Dilution Strategy A->E Is precise mixing possible? F Validate: Visually inspect for precipitation and run assay controls B->F C->F D->F E->F

Caption: Decision workflow for addressing compound precipitation in aqueous media.

Mitigation Strategies:

  • Increase Final DMSO Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (typically 0.1% to 1.0%).[11][12] A higher final DMSO concentration will provide a more favorable environment for the compound.

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the DMSO stock 1:10 in your aqueous buffer, vortex immediately, and then perform subsequent dilutions from this intermediate stock. This gradual reduction in DMSO concentration can prevent abrupt precipitation.

  • Pluronic F-68 or other Surfactants: Incorporating a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 into your assay buffer can help to keep hydrophobic compounds in solution by forming micelles.

  • Bovine Serum Albumin (BSA): For cell-based assays, the presence of serum in the media often helps to maintain compound solubility. If you are using a serum-free buffer, consider adding a small amount of BSA (e.g., 0.1%) to act as a carrier protein.

Q4: Could heating the DMSO solution to a higher temperature improve solubility? Are there any risks?

A4: While increasing the temperature can enhance solubility, it also introduces significant risks, particularly compound degradation. For 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, the presence of the nitrile and pyrazine functional groups warrants caution.

Potential Risks of Excessive Heating:

  • DMSO Decomposition: DMSO itself can start to decompose near its boiling point (189°C), and this decomposition can be accelerated by the presence of acids or bases.[13][14]

  • Nitrile Group Instability: Under certain conditions (e.g., in the presence of strong bases or acids, which could be contaminants), nitriles can undergo hydrolysis to amides or carboxylic acids, a reaction that is accelerated by heat.[15][16]

  • Compound Oxidation: The pyrazine ring system could be susceptible to oxidation at elevated temperatures.

Safe Heating Protocol:

If you must use heat, do so cautiously and with appropriate controls.

  • Use a calibrated heat block or water bath. Do not use a hot plate, which can have uneven heating.

  • Do not exceed 60-70°C. This is generally considered a safe upper limit for most small molecules for short periods.

  • Limit heating time. Heat for a defined period (e.g., 10-15 minutes) and then allow the solution to cool to room temperature.

  • Visually inspect the solution after cooling. Some compounds may dissolve when hot but will precipitate out again as the solution cools (supersaturation).

  • Analytical Validation: If possible, use HPLC or LC-MS to confirm the integrity of your compound after heating to ensure it has not degraded.

Best Practices for Stock Solution Preparation and Storage

To ensure the long-term viability and consistency of your experiments, adhere to these best practices for preparing and storing your stock solutions of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile.

Stock Solution Workflow:

Caption: Standard workflow for preparing and storing DMSO stock solutions.

Key Recommendations:

  • Accurate Measurements: Use a calibrated analytical balance and volumetric flasks for preparing stock solutions to ensure accurate concentrations.[17]

  • Inert Atmosphere: If possible, handle the solid compound and prepare the stock solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Aliquoting: Prepare small, single-use aliquots of your stock solution. This practice minimizes the number of freeze-thaw cycles the main stock is subjected to, which can promote compound precipitation over time.[18] It also reduces the risk of contamination and solvent evaporation.[19]

  • Storage: Store aliquots at -20°C or -80°C in tightly sealed vials (glass with Teflon-lined caps are ideal) to prevent water absorption from the atmosphere.[19] Including a desiccant in the storage container is also recommended.

By following these troubleshooting guides and best practices, you will be better equipped to overcome the solubility challenges associated with 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, leading to more reliable and reproducible experimental outcomes.

References

  • Envirostar. (2023, April 21).
  • Envirostar. (2023, May 11).
  • Envirostar. (2023, May 15).
  • Bitesize Bio. (2025, March 10).
  • Geissler, A., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1055-1064.
  • NeuroQuantology. (2022). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Kyrlidis, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 843-847.
  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?.
  • gChem. DMSO.
  • Enfanos.
  • GEUS Publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Wikipedia. Dimethyl sulfoxide.
  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?.
  • PubChem. 3-[(5-Aminopyrazin-2-yl)-methylamino]benzonitrile.
  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions.
  • Quora. (2017, December 19). When you mix DMSO with water it heats up significantly.
  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions.
  • Quora. (2024, October 30).
  • Sigma-Aldrich. Improving API Solubility.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions.
  • BLDpharm. 1179134-61-2|3-((Pyrazin-2-ylamino)methyl)benzonitrile.
  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties.
  • ACS Publications. (2012, February 22). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
  • ResearchGate.
  • PubMed. (2008, December 15). Stability of screening compounds in wet DMSO.
  • ResearchGate. Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide.
  • Ziath.
  • Sigma-Aldrich. 3-Aminobenzonitrile 99 2237-30-1.
  • Green Chemistry (RSC Publishing).
  • Namiki Shoji Co., Ltd. 3-{[(pyrazin-2-yl)amino]methyl}benzonitrile.
  • PMC. Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines.
  • precisionFDA. 4-AMINO-2-(TRIFLUOROMETHYL)BENZONITRILE.
  • Der Pharma Chemica. (2010).
  • Sigma-Aldrich. 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile | 1800082-10-3.
  • National Institute of Standards and Technology. Benzonitrile, 3-methyl-.
  • Chemical Communications (RSC Publishing). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.

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Troubleshooting

Technical Support Center: Crystallization of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

A Senior Application Scientist's Guide to Troubleshooting Crystallization Failures Welcome to the technical support center for the crystallization of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. This guide is designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Troubleshooting Crystallization Failures

Welcome to the technical support center for the crystallization of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high-quality crystalline material of this compound. As Senior Application Scientists, we understand that crystallization is both an art and a science. Success often lies in systematically diagnosing the problem and applying fundamental principles to find a solution. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may face.

Section 1: Understanding the Molecule - A Chemist's Perspective

Q1: What are the key structural features of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile that influence its crystallization?

Understanding the molecule's structure is the first step in troubleshooting its crystallization. The behavior of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in solution is governed by a combination of polar and non-polar elements, as well as its capacity for specific intermolecular interactions.

  • Hydrogen Bonding: The molecule possesses one hydrogen bond donor (the secondary amine N-H) and multiple hydrogen bond acceptor sites (the pyrazine nitrogens and the nitrile nitrogen).[1] This capacity for hydrogen bonding is a powerful force for self-assembly into an ordered crystal lattice.[2] Solvents that can compete for these hydrogen bonds (like alcohols or water) will significantly impact solubility.

  • Aromatic Systems & π-π Stacking: The presence of both a benzonitrile and a pyrazine ring allows for potential π-π stacking interactions. These are non-covalent interactions that can help stabilize the crystal lattice. Solvents like toluene or xylenes might encourage such packing arrangements.

  • Polarity and Dipole Moment: The nitrile group (-C≡N) is strongly polar, creating a significant dipole moment. This suggests that solvents with moderate to high polarity will be better at dissolving the compound.

  • Molecular Flexibility: The methylene bridge (-CH2-) between the benzonitrile ring and the amino group provides some rotational freedom.[3] While this flexibility is not extensive, it can sometimes allow the molecule to adopt different conformations, potentially leading to polymorphism.[3]

Section 2: First Principles - The Crystallization Environment

Q2: I'm starting from scratch. How do I select an appropriate solvent system?

Solvent selection is the most critical factor in a successful crystallization.[4] The ideal solvent is one in which your compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below.[5] An improper solvent is the most common reason for crystallization failure.[6]

Here is a systematic protocol for solvent screening:

Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small amount of your compound (2-5 mg) into several small test tubes or vials.

  • Room Temperature Test: Add a common solvent (see Table 1) dropwise to each vial at room temperature, vortexing after each addition.

    • Observation A: If the compound dissolves readily in a small amount of solvent (<0.5 mL), the solvent is likely too good and will not be suitable for single-solvent crystallization. Note this solvent as a potential "soluble solvent" for a mixed-solvent system.

    • Observation B: If the compound is completely insoluble, note this as a potential "anti-solvent" or "insoluble solvent".

    • Observation C: If the compound is sparingly soluble, this is a promising candidate. Proceed to the next step.

  • Hot Solubility Test: Gently heat the vials containing sparingly soluble compounds to the boiling point of the solvent.

    • Observation D: If the compound dissolves completely upon heating, this is an excellent candidate solvent.

    • Observation E: If the compound remains insoluble even when hot, discard it as a primary solvent.

  • Cooling & Crystallization: Allow the vials from Observation D to cool slowly to room temperature, and then in an ice bath.

    • Observation F: The formation of crystalline solid upon cooling confirms a good solvent choice. If an oil forms or nothing happens, see the troubleshooting sections below.

Table 1: Common Solvents for Crystallization Screening

SolventBoiling Point (°C)PolarityKey Characteristics
Heptane/Hexane69 / 98Non-polarGood as an anti-solvent.
Toluene111Non-polarAromatic, can promote π-stacking. High boiling point can risk oiling out.[7]
Ethyl Acetate77Polar aproticGood general-purpose solvent.
Acetone56Polar aproticVery volatile, can lead to rapid evaporation and small crystals.[6]
Acetonitrile82Polar aproticOften a good choice for compounds with nitrile groups.
2-Propanol (IPA)82Polar proticCan hydrogen bond. Less volatile than ethanol.
Ethanol78Polar proticCan hydrogen bond. Often used with water as a co-solvent.[5]
Methanol65Polar proticHighly polar, can hydrogen bond. Very volatile.
Water100Very polarUse if the compound shows some water solubility. Good as an anti-solvent with polar organic solvents.[5]

Section 3: Common Crystallization Failures - Troubleshooting Guide

This section addresses the most frequent problems encountered during crystallization experiments.

Q3: My compound is not crystallizing at all, even after cooling. What should I do?

Failure to crystallize upon cooling typically points to one of two issues: the solution is not sufficiently supersaturated, or the nucleation energy barrier has not been overcome. Supersaturation is the essential driving force for crystallization.[8]

Troubleshooting Workflow: No Crystals Forming

Caption: Workflow for addressing a failure to crystallize.

  • Cause 1: Insufficient Supersaturation: This is the most common reason for crystallization failure.[9] You may have used too much solvent when dissolving the compound.

    • Solution: Gently boil off a portion of the solvent to increase the solute concentration, then allow the solution to cool again.[10] Be careful not to reduce the volume too drastically, as this can cause the compound to "crash out" as a powder.

  • Cause 2: High Nucleation Energy Barrier: The solution may be supersaturated, but the molecules have not yet overcome the energy barrier to form stable nuclei (the initial small aggregates that grow into crystals).

    • Solution 1 - Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface that lowers the energy barrier for nucleation.[9]

    • Solution 2 - Seeding: If you have a previous pure crystal of your compound, add one tiny crystal (a "seed") to the supersaturated solution. This provides a perfect template for further crystal growth.[11]

    • Solution 3 - Anti-Solvent Addition: If you are using a good solvent, you can try slowly adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point), then let it stand.

Q4: My compound "oiled out" instead of crystallizing. Why did this happen and how can I fix it?

"Oiling out" is the formation of a liquid phase instead of a solid crystalline phase. This often occurs when a compound's melting point is lower than the temperature of the solution at the point of supersaturation.[7] It can also be caused by high levels of impurities.[9]

  • Cause 1: High Solution Temperature: The boiling point of your chosen solvent may be too high.

    • Solution: Re-dissolve the oil by heating and add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help. Alternatively, re-attempt the crystallization with a lower-boiling point solvent.

  • Cause 2: Impurities: Impurities can depress the melting point of the mixture, making oiling out more likely.

    • Solution: The oil often contains a high concentration of the desired compound. Try to induce crystallization from the oil by cooling it to a very low temperature and scratching vigorously. If this fails, the material may need to be repurified by another method (e.g., column chromatography) before re-attempting crystallization.[11]

Q5: The crystallization happened too quickly, resulting in a fine powder or poor-quality crystals. How can I slow down the process?

Rapid crystallization, or "crashing out," traps impurities and solvent within the crystal lattice, defeating the purpose of purification.[10] An ideal crystallization should occur over a period of 15-30 minutes.

  • Solution 1: Use More Solvent: The most straightforward fix is to repeat the experiment using slightly more than the minimum amount of hot solvent required to dissolve the compound. This ensures the solution remains unsaturated for longer during the cooling process, allowing for slower, more orderly crystal growth.[10]

  • Solution 2: Slower Cooling: Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a beaker of warm water or paper towels, before any further cooling.

  • Solution 3: Use a Different Solvent System: A solvent in which the compound has slightly lower solubility at high temperatures may provide a more controlled crystallization rate.

Q6: My yield is very low. Where did my compound go?

A low yield can be frustrating, but the compound is almost always recoverable.

  • Cause 1: Too Much Solvent: If an excessive amount of solvent was used, a significant portion of your compound may still be dissolved in the mother liquor (the liquid remaining after filtration).[10]

    • Solution: You can recover a "second crop" of crystals by reducing the volume of the mother liquor by about half and re-cooling. Note that second-crop crystals are often less pure than the first crop.

  • Cause 2: Premature Crystallization: If the compound crystallized in the filter funnel during a hot filtration step (used to remove insoluble impurities), this will reduce the yield.

    • Solution: Ensure you use a pre-heated funnel and filter flask and perform the filtration as quickly as possible. If crystals do form, you can wash them through with a small amount of hot, fresh solvent.

Section 4: Advanced Problems & Considerations

Q7: I suspect impurities are interfering with my crystallization. How can I confirm this and what purification strategies can I use?

Impurities are a primary antagonist to successful crystallization. They can inhibit nucleation, slow growth, alter crystal shape, or prevent crystallization altogether by disrupting the formation of an ordered lattice.[12][13]

The Impact of Impurities on the Crystallization Process

G impurity Impurities Present in Crude Material nucleation Inhibit or Alter Nucleation impurity->nucleation growth Incorporate into Lattice or Block Growth Sites impurity->growth solution_prop Change Solution Properties (e.g., increase solubility) impurity->solution_prop outcome1 Outcome: Crystallization Fails nucleation->outcome1 outcome2 Outcome: Poor Crystal Quality (small, malformed) nucleation->outcome2 growth->outcome2 outcome4 Outcome: Reduced Purity growth->outcome4 solution_prop->outcome1 outcome3 Outcome: Oiling Out solution_prop->outcome3

Caption: How impurities disrupt the crystallization process.

  • Diagnosis: If repeated crystallization attempts with various solvents fail, or if you consistently get an oil or amorphous solid, impurities are a likely culprit. Analytical techniques like ¹H NMR or LC-MS of your crude material can help identify the nature and level of contamination.

  • Solutions:

    • Pre-Purification: If the material is significantly impure (>5-10%), a preliminary purification by flash column chromatography is recommended to remove the bulk of the contaminants.

    • Activated Charcoal: If the impurities are colored, high-molecular-weight byproducts, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Use sparingly, as it can also adsorb your product.

    • Wash: Ensure the final crystalline product is washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing soluble impurities.

Q8: I've obtained crystals, but they look different on different attempts (e.g., needles vs. blocks). What is happening?

You are likely observing polymorphism , which is the ability of a compound to crystallize into more than one distinct crystal structure.[14] Different polymorphs are, in essence, different solid-state materials and can have different physical properties, including solubility, stability, and melting point.

  • Cause: The formation of a specific polymorph is highly dependent on the crystallization conditions.[15] Factors like the choice of solvent, the rate of cooling, the temperature, and even the level of agitation can determine which crystal form nucleates and grows.[4]

  • Significance: In pharmaceutical development, controlling polymorphism is critical, as different forms can have different bioavailability and stability.[14] For general research, it is important to be consistent with your crystallization protocol to ensure you are working with the same solid form for subsequent experiments. Documenting the exact conditions that lead to each form is crucial.

Section 5: Standard Crystallization Protocols

Here are step-by-step methods for common crystallization techniques.

Protocol 1: Slow Evaporation This method is ideal for compounds that are highly soluble in volatile solvents.[2]

  • Dissolve your compound in a good solvent (e.g., Dichloromethane, Ethyl Acetate) to create a clear, concentrated solution.

  • Filter the solution through a cotton plug or filter paper into a clean vial to remove any particulate matter.

  • Cover the vial with a cap or parafilm that has a few small holes poked in it. This slows the rate of evaporation.

  • Set the vial aside in a vibration-free location and allow the solvent to evaporate slowly over several days.

Protocol 2: Vapor Diffusion This is an excellent, gentle method for growing high-quality crystals from a very small amount of material.[2][6]

  • Dissolve your compound in a small amount of a "good" solvent (e.g., Acetonitrile) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer jar or beaker.

  • Add a larger volume of a miscible "anti-solvent" (e.g., Heptane) to the outer jar, ensuring the level is below the top of the inner vial.

  • Seal the outer jar tightly. The anti-solvent will slowly vaporize and diffuse into the good solvent in the inner vial, gradually reducing the solubility of your compound and inducing crystallization.

Section 6: Frequently Asked Questions (FAQs)

  • Q: How much material do I need to grow crystals?

    • A: While a single crystal is all that's needed for X-ray diffraction, starting with 10-20 mg for screening experiments is practical.[2]

  • Q: Should I stir my solution while it cools?

    • A: Generally, no. For growing large, high-quality crystals for analysis, an undisturbed environment is best. Stirring can increase the rate of nucleation, leading to the formation of many small crystals.[16]

  • Q: My crystals disappeared when I washed them. What happened?

    • A: You likely washed them with a solvent in which they are too soluble, or you used a solvent that was not cold enough. Always wash crystals with a minimal amount of ice-cold solvent that was used for the crystallization.

References

  • Crystal polymorphism - Wikipedia. Available at: [Link]

  • Al-Khattaf, S., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Available at: [Link]

  • Cardew, P. T. & Davey, R. J. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development. Available at: [Link]

  • Mersmann, A. (Ed.). (2001). Industrial Crystallization. Cambridge University Press. Available at: [Link]

  • Kashchiev, D. & van Rosmalen, G. M. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization. Available at: [Link]

  • Chen, J., et al. (2011). Crystal polymorphism in chemical process development. CrystEngComm. Available at: [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]

  • Ibrahim, N. (2024). Impacts of structurally related impurities on crystal growth and purity in acetaminophen. Stax. Available at: [Link]

  • Rocha, F., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design. Available at: [Link]

  • Seven Star Pharma. Fundamentals of Polymorphism. Available at: [Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Svärd, M., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design. Available at: [Link]

  • Unité de service et de recherche. Guide for crystallization. Available at: [Link]

  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. Available at: [Link]

  • IIT Kanpur. Chemistry Crystallization | SATHEE JEE. Available at: [Link]

  • PubChem. 3-[(5-Aminopyrazin-2-yl)-methylamino]benzonitrile. Available at: [Link]

  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. Available at: [Link]

  • Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Available at: [Link]

  • Shi, W., et al. (2009). (Z,Z)-N′′-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide. Acta Crystallographica Section E. Available at: [Link]

  • Koca, İ., et al. (2026). Synthesis of pyrazine derivative-substituted phthalocyanines: evaluation of their Sono/photochemical and antimicrobial properties supported by DFT studies. Journal of Photochemistry and Photobiology. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reductive Amination for the Synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

Welcome to the technical support center for the synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this specific transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing low yields of my desired product. What are the most likely causes and how can I address them?

Low yields in the reductive amination of 3-formylbenzonitrile with pyrazin-2-amine can stem from several factors. The primary considerations are incomplete imine formation, side reactions, and suboptimal reducing agent activity.

  • Incomplete Imine Formation: The initial condensation between the aldehyde and amine to form the imine is a reversible equilibrium reaction.[1] To drive this equilibrium towards the imine, the removal of water is crucial. While not always necessary, the use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial, particularly if the reaction is sluggish.[2]

  • Side Reactions: The most common side reactions in reductive amination are the reduction of the starting aldehyde to an alcohol (3-(hydroxymethyl)benzonitrile) and over-alkylation of the product.[2] The choice of reducing agent and the control of reaction stoichiometry are your primary tools to mitigate these issues.

  • Suboptimal pH: The pH of the reaction is critical. The initial imine formation is favored under mildly acidic conditions (typically pH 4-7).[2] If the pH is too low, the pyrazin-2-amine will be protonated, rendering it non-nucleophilic and halting the reaction.[2] Conversely, if the pH is too high, the rate of imine formation can decrease.

Q2: Which reducing agent is best suited for this specific transformation?

For the reductive amination of an aromatic aldehyde like 3-formylbenzonitrile, especially with a potentially sensitive heterocyclic amine, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[3][4][5]

Here's a comparison of common reducing agents:

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over aldehydes, reducing the formation of the alcohol byproduct.[3][4] Tolerates a wide range of functional groups, including the nitrile group in your starting material.[3][5] Generally gives high yields and fewer side products.[3][5]Water-sensitive.[2]1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN)[3][5]
Sodium Cyanoborohydride (NaBH₃CN) Effective at reducing iminium ions at a pH where aldehydes and ketones are less reactive (pH 6-7).[6][7] Not water-sensitive.[2]Highly toxic and can release hydrogen cyanide gas, especially under acidic conditions.[2][8]Methanol (MeOH), Ethanol (EtOH)[2]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[2]Less selective; can significantly reduce the starting aldehyde to an alcohol, leading to lower yields of the desired amine.[2][9]Methanol (MeOH), Ethanol (EtOH)[2]
Catalytic Hydrogenation (H₂/Catalyst) "Green" method with high atom economy.[2]The catalyst (e.g., Pd, Pt) can be poisoned by the amine substrate or product.[2] May also reduce other functional groups, although the nitrile is generally stable under these conditions.Various[2]

Given the advantages of selectivity and safety, sodium triacetoxyborohydride is the recommended starting point for optimizing this reaction.

Q3: I'm observing a significant amount of 3-(hydroxymethyl)benzonitrile as a byproduct. How can I prevent this?

The formation of the corresponding alcohol from the reduction of 3-formylbenzonitrile is a clear indication that your reducing agent is not selective enough or the reaction conditions favor aldehyde reduction.

  • Switch to a Milder Reducing Agent: As detailed in the table above, NaBH(OAc)₃ is significantly more selective for the iminium ion over the aldehyde compared to NaBH₄.[3][4][9]

  • One-Pot vs. Stepwise Procedure: While one-pot procedures are convenient, a stepwise approach can offer better control.[5][10] First, allow the imine to form by stirring the 3-formylbenzonitrile and pyrazin-2-amine together in the solvent for a period (e.g., 1-2 hours) before adding the reducing agent. This increases the concentration of the imine, favoring its reduction over the remaining aldehyde.

  • Control the Stoichiometry: Ensure you are not using a large excess of the reducing agent. A slight excess (typically 1.1 to 1.5 equivalents) is usually sufficient.

Q4: How can I minimize the formation of the dialkylated tertiary amine?

Over-alkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde, can be a problem, especially with primary amines.[2][9]

  • Stoichiometry is Key: Use a slight excess of the amine (pyrazin-2-amine) relative to the aldehyde (3-formylbenzonitrile). This will increase the probability of the aldehyde reacting with the primary amine rather than the secondary amine product. A 1:1.1 to 1:1.2 ratio of aldehyde to amine is a good starting point.

  • Stepwise Addition: In some cases, adding the aldehyde slowly to a solution of the amine and the reducing agent can help maintain a low concentration of the aldehyde, thereby disfavoring the second alkylation step.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive reagents. 2. Incorrect pH. 3. Insufficient reaction time or temperature.1. Verify the quality of your starting materials and the reducing agent. 2. If using NaBH(OAc)₃, the addition of acetic acid (0.5-1.0 equivalent) can be catalytic, especially for less reactive systems.[7][11] 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating (40-50 °C) may be beneficial if the reaction is slow at room temperature.
Significant Aldehyde Starting Material Remaining 1. Incomplete imine formation. 2. Deactivated reducing agent.1. Consider adding a dehydrating agent (e.g., 3Å molecular sieves).[2] 2. Ensure the NaBH(OAc)₃ is handled under anhydrous conditions as it is moisture-sensitive.[2]
Presence of an Unidentified Impurity with a Higher Molecular Weight 1. Likely the dialkylated byproduct.1. Adjust the stoichiometry to use a slight excess of pyrazin-2-amine. 2. Consider a stepwise procedure where the imine is formed before the addition of the reducing agent.[5][10]
Difficult Purification 1. Baseline impurities in starting materials. 2. Formation of closely eluting byproducts.1. Purify starting materials if necessary. 2. For purification, column chromatography on silica gel is standard. A gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically effective. The basicity of the pyrazine and the secondary amine may cause tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.

Experimental Workflow & Diagrams

General Reductive Amination Mechanism

The reaction proceeds through two key steps: the formation of an iminium ion followed by hydride reduction.

Caption: General mechanism of reductive amination.

Troubleshooting Flowchart

This flowchart provides a logical sequence for addressing common issues during the optimization of your reductive amination.

Troubleshooting Start Low Yield or Impurities? Check_SM Analyze Starting Materials (SMs) by TLC/LC-MS Start->Check_SM Impure_SM Impure SMs Detected Check_SM->Impure_SM Purify_SM Purify SMs and Repeat Impure_SM->Purify_SM Yes Analyze_Reaction Analyze Reaction Mixture Impure_SM->Analyze_Reaction No Purify_SM->Start High_Aldehyde High % of Aldehyde Remaining? Analyze_Reaction->High_Aldehyde High_Alcohol High % of Alcohol Byproduct? High_Aldehyde->High_Alcohol No Optimize_Imine Optimize Imine Formation: - Add dehydrating agent - Increase reaction time before adding reductant High_Aldehyde->Optimize_Imine Yes High_Dialkyl High % of Dialkylated Product? High_Alcohol->High_Dialkyl No Change_Reductant Switch to a More Selective Reductant (e.g., NaBH(OAc)₃) High_Alcohol->Change_Reductant Yes Adjust_Stoich Adjust Stoichiometry: - Use slight excess of amine High_Dialkyl->Adjust_Stoich Yes Success High Yield and Purity Achieved High_Dialkyl->Success No Optimize_Imine->Analyze_Reaction Change_Reductant->Analyze_Reaction Adjust_Stoich->Analyze_Reaction

Caption: Troubleshooting decision tree for reductive amination.

Recommended Protocol

This protocol serves as a robust starting point for the synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile using sodium triacetoxyborohydride.

Materials:

  • 3-Formylbenzonitrile

  • Pyrazin-2-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-formylbenzonitrile (1.0 eq).

  • Add pyrazin-2-amine (1.1 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the aldehyde.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2 eq).

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir the biphasic mixture vigorously for 15-30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile.

References

  • Borch, R. F., et al. (1971). The Borch Reaction. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

  • Myers, A. G. Chem 115 Handout: Reductive Amination. Harvard University. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]

  • GlaxoSmithKline. Reductive Amination. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of... Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Liu, Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30237–30245. Available at: [Link]

  • Royal Society of Chemistry. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Available at: [Link]

  • Matassini, C., et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(7), 1776. Available at: [Link]

  • PubMed. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of new pyrazolo[2][3][6]triazines by cyclative cleavage of pyrazolyltriazenes. Available at: [Link]

  • PubMed. Purification and characterization of a novel haemagglutinin from Chlorella pyrenoidosa. Available at: [Link]

Sources

Troubleshooting

reducing byproducts in 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile chemical synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile .

This secondary amine is a critical structural motif often found in kinase inhibitors (e.g., ATR protein kinase inhibitors)[1]. However, assembling this molecule presents significant chemoselectivity challenges. The electron-deficient pyrazine ring and the reactive benzylic position often lead to competing side reactions, resulting in poor yields and complex purification profiles.

This guide explores the mechanistic causality behind byproduct formation and provides self-validating protocols to ensure synthetic success.

Part 1: Mechanistic Workflow & Byproduct Divergence

To effectively troubleshoot, we must first map the competing reaction pathways. The synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is typically approached via three main routes: Reductive Amination, Buchwald-Hartwig Cross-Coupling, or Nucleophilic Aromatic Substitution (SNAr).

SynthesisPathways SM_RedAm Route A: Reductive Amination 2-Aminopyrazine + 3-Cyanobenzaldehyde Imine Imine Intermediate (Slow Formation) SM_RedAm->Imine Ti(OiPr)4 / Heat BP_Red Byproduct: 3-(Hydroxymethyl)benzonitrile SM_RedAm->BP_Red NaBH(OAc)3 (Direct Reduction) SM_BH Route B: Buchwald-Hartwig / SNAr 2-Chloropyrazine + 3-(Aminomethyl)benzonitrile Pd_Complex Pd(II) Oxidative Addition Complex SM_BH->Pd_Complex Pd Catalyst / Ligand BP_Hydro Byproduct: 2-Hydroxypyrazine SM_BH->BP_Hydro SNAr / Trace H2O High Temp Target Target Molecule: 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile Imine->Target NaBH(OAc)3 (Fast) Pd_Complex->Target Reductive Elimination BP_Bis Byproduct: Bis-arylated Tertiary Amine Pd_Complex->BP_Bis Over-arylation Target->Pd_Complex Competitive Coordination (Poor Ligand Choice)

Reaction pathways for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile and major byproducts.

Part 2: Troubleshooting FAQs

Q1: During Reductive Amination, my primary isolate is 3-(hydroxymethyl)benzonitrile. Why is the aldehyde reducing before coupling?

Causality: This is a kinetic issue. The pyrazine ring is highly electron-withdrawing, which severely diminishes the nucleophilicity of the exocyclic amine on 2-aminopyrazine. When you mix 2-aminopyrazine, 3-cyanobenzaldehyde, and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), the rate of direct aldehyde reduction ( kred​ ) vastly exceeds the rate of imine formation ( kimine​ ). Solution: You must decouple the imine formation from the reduction step. Force the imine formation using a Lewis acid water scavenger, such as Titanium(IV) isopropoxide (Ti(OPr)₄), and allow it to stir overnight before adding the reducing agent.

Q2: I switched to a Buchwald-Hartwig cross-coupling, but I am seeing a mass of m/z 302 [M+H]+. What is this, and how do I stop it?

Causality: An m/z of 302 corresponds to the bis-arylated tertiary amine byproduct. In palladium-catalyzed aminations of 2-chloropyrazine[2], the desired secondary amine product (3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile) is actually a stronger nucleophile than the primary amine starting material (3-(aminomethyl)benzonitrile). If your palladium ligand is too small, the product will re-coordinate to the Pd(II) complex and undergo a second arylation. Solution: Utilize bulky, electron-rich biarylphosphine ligands (e.g., RuPhos or BrettPhos). The steric bulk of these ligands accelerates the reductive elimination step and physically blocks the bulky secondary amine product from re-coordinating to the palladium center.

Q3: My metal-free SNAr approach yields 40% of 2-hydroxypyrazine. How is this forming in an anhydrous reaction?

Causality: SNAr of 2-chloropyrazine requires elevated temperatures (>100 °C) and strong bases (e.g., DIPEA or K₂CO₃)[3]. Under these harsh conditions, even trace amounts of atmospheric moisture or water sequestered in the hygroscopic base act as highly competitive oxygen nucleophiles, rapidly hydrolyzing the 2-chloropyrazine to 2-hydroxypyrazine. Solution: While strict Schlenk techniques help, the intrinsic reactivity difference makes SNAr inferior for this specific substrate. Transitioning to the Pd-catalyzed Buchwald-Hartwig protocol (detailed below) allows the reaction to proceed at lower temperatures (80 °C), virtually eliminating hydrolysis.

Part 3: Quantitative Data Summary

The following table summarizes the operational parameters, primary failure modes, and expected outcomes of the three synthetic strategies.

Synthesis RoutePrimary ByproductMechanistic CausalityMitigation StrategyTypical Yield
Reductive Amination 3-(Hydroxymethyl)benzonitrile kred​>kimine​ due to poor nucleophilicity of 2-aminopyrazine.Pre-form imine with Ti(OiPr)₄; use NaBH(OAc)₃ as a mild reductant.40–55%
Buchwald-Hartwig Bis-arylated tertiary amineProduct secondary amine outcompetes starting primary amine for Pd complex.Use bulky biarylphosphine ligands (e.g., RuPhos) to sterically hinder secondary amine coordination.75–90%
SNAr 2-HydroxypyrazineTrace water acts as a nucleophile at the elevated temperatures (>100 °C) required for SNAr.Strict anhydrous conditions; dry bases rigorously; switch to Pd-catalysis.25–45%

Part 4: Self-Validating Experimental Protocol

Based on yield and scalability, the Buchwald-Hartwig Cross-Coupling is the authoritative standard for synthesizing this molecule. The following protocol incorporates In-Process Controls (IPCs) to create a self-validating system, ensuring you can diagnose issues before workup.

Optimized Synthesis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

Reagents:

  • 2-Chloropyrazine: 1.00 mmol (114.5 mg)

  • 3-(Aminomethyl)benzonitrile (free base): 1.10 mmol (145.4 mg)

  • Pd₂(dba)₃ (Palladium catalyst): 0.02 mmol (18.3 mg, 2 mol%)

  • RuPhos (Ligand): 0.04 mmol (18.7 mg, 4 mol%)

  • Cs₂CO₃ (Base): 2.00 mmol (651.6 mg)

  • Anhydrous 1,4-Dioxane: 5.0 mL

Step-by-Step Methodology:

  • System Purging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and Cs₂CO₃. Seal the tube with a septum and subject it to three cycles of vacuum/argon backfill. Scientific Rationale: Oxygen rapidly oxidizes the electron-rich RuPhos ligand, killing the catalytic cycle.

  • Reagent Addition: Dissolve 2-chloropyrazine and 3-(aminomethyl)benzonitrile in anhydrous 1,4-dioxane. Inject this solution into the Schlenk tube via syringe.

  • Reaction Initiation: Place the tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.

  • In-Process Control (IPC) - Self-Validation Step: At t=2.0 hours, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL of LC-MS grade Acetonitrile and inject into the LC-MS.

    • Validation Check 1 (Initiation): Confirm the disappearance of the 2-chloropyrazine peak (m/z 115).

    • Validation Check 2 (Selectivity): Look for the product mass (m/z 211 [M+H]+). If the bis-arylation byproduct (m/z 302) is >5% relative area, your ligand has degraded, or the temperature is too high. Immediately cool the reaction to 65 °C to favor mono-arylation.

  • Workup: Once IPC confirms complete consumption of 2-chloropyrazine (typically 4-6 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes). The product elutes as a pale yellow solid.

References

  • Vertex Pharmaceuticals Inc. (2010). WO2010071837A1 - Pyrazine derivatives useful as inhibitors of atr kinase.
  • Abdel-Magid, A. F., et al. / Janssen Pharmaceutica NV. (2006). US20060100438A1 - Process of making fentanyl intermediates (Discussing reductive amination with NaBH(OAc)3).
  • Ouyang, J.-S., et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis.[Link]

  • Tresse, C., et al. (2019). HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. The Journal of Organic Chemistry.[Link]

Sources

Optimization

stability of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in aqueous buffer solutions

Technical Support Center: 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile Guide ID: TSC-PZABN-STAB-001 Version: 1.0 Last Updated: April 7, 2026 Welcome to the technical support guide for 3-{[(Pyrazin-2-yl)amino]methyl}benzon...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

Guide ID: TSC-PZABN-STAB-001 Version: 1.0 Last Updated: April 7, 2026

Welcome to the technical support guide for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound in aqueous buffer solutions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven methodologies to ensure the integrity of your experimental outcomes.

Core Concepts: Understanding the Chemistry of Degradation

The stability of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in aqueous solutions is governed by the chemical properties of its three primary functional groups: the pyrazine ring, the secondary benzylamine linkage, and the benzonitrile group. An understanding of their individual susceptibilities to degradation is key to designing robust experiments.

  • Pyrazine Ring: Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms. The ring itself is relatively stable and deactivated towards electrophilic attack.[1] However, the nitrogen atoms are basic (pKa of pyrazine is ~0.65) and can be protonated in strongly acidic media, which can alter the molecule's electronic properties and solubility.[2][3]

  • Secondary Benzylamine Linkage: The C-N bond between the benzyl group and the pyrazine ring is a potential site for both hydrolytic and oxidative cleavage. Benzylamines can be susceptible to degradation, which may be influenced by pH.[4] Oxidative conditions, in particular, can lead to cleavage, forming an aldehyde and a primary amine.[5]

  • Benzonitrile Group: The nitrile (-C≡N) group is prone to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two steps: first to a benzamide intermediate, and then to a benzoic acid derivative. This is often the most significant degradation pathway for benzonitrile-containing compounds in aqueous media.[6]

Below is a diagram illustrating the most probable degradation pathways for this molecule under common stress conditions.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolytic Pathway (Acid/Base Catalyzed) cluster_oxidation Oxidative Pathway Parent 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile Amide 3-{[(Pyrazin-2-yl)amino]methyl}benzamide Parent->Amide Step 1: Nitrile Hydrolysis Aldehyde 3-Cyanobenzaldehyde Parent->Aldehyde Oxidative Cleavage Amine 2-Aminopyrazine Parent->Amine Oxidative Cleavage Acid 3-{[(Pyrazin-2-yl)amino]methyl}benzoic acid Amide->Acid Step 2: Amide Hydrolysis

Caption: Predicted degradation pathways of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and analysis of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in aqueous solutions.

Q1: What are the most likely degradation products I should look for in my aqueous buffer?

A1: Based on the structure, the two most probable degradation products arise from hydrolysis of the nitrile group and oxidative cleavage of the benzylamine bond.

  • Primary Hydrolysis Product: 3-{[(Pyrazin-2-yl)amino]methyl}benzoic acid. This is formed via the hydrolysis of the benzonitrile group. You may also see the intermediate, 3-{[(Pyrazin-2-yl)amino]methyl}benzamide.

  • Primary Oxidation Products: 3-Cyanobenzaldehyde and 2-Aminopyrazine. These would result from the cleavage of the C-N bond connecting the benzyl and pyrazine moieties.[5]

Q2: My compound appears to be losing potency in my cell-based assay buffer. How can I determine if it's a stability issue?

A2: Loss of potency is a common indicator of compound instability. To confirm this, you should perform a simple stability check. Incubate the compound in your exact assay buffer (including all additives and at the final working temperature) for the duration of your experiment. At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by a suitable method like HPLC-UV. A decrease in the peak area of the parent compound and/or the appearance of new peaks over time would confirm degradation.

Q3: How does the pH of my buffer affect the stability of the compound?

A3: The pH is a critical factor.

  • Acidic Conditions (pH 1-4): Expect acid-catalyzed hydrolysis of the nitrile group to be a primary degradation route.[7] Additionally, protonation of the pyrazine and amine nitrogens may occur, which could potentially increase susceptibility to hydrolysis at the benzylamine linkage.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range. However, long-term storage, elevated temperatures, or exposure to light can still lead to slow degradation.

  • Alkaline Conditions (pH 9-12): Base-catalyzed hydrolysis of the nitrile group is a well-established and often rapid reaction pathway.

Q4: I am seeing multiple new peaks in my chromatogram after storing my stock solution. What could be happening?

A4: The appearance of multiple peaks suggests several degradation pathways may be occurring simultaneously or sequentially. This could be due to a combination of factors such as hydrolysis, oxidation, and photodecomposition. To identify the cause, a forced degradation (stress testing) study is essential. By exposing the compound to specific stress conditions (acid, base, peroxide, heat, light) individually, you can generate the specific degradation products and determine their chromatographic retention times, helping to identify the impurities in your aged stock solution.[8]

Q5: What analytical method is best for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. A reverse-phase HPLC method with UV detection is typically sufficient. The key is to develop a method that can resolve the parent compound from all potential degradation products. A gradient elution using a C18 column is highly recommended to ensure separation of compounds with differing polarities.

Protocols for Stability Assessment

To ensure trustworthy and reproducible results, follow these detailed protocols for conducting a forced degradation study and subsequent analysis.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.[8]

Objective: To generate likely degradation products and test the specificity of the analytical method.

Materials:

  • 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Calibrated pH meter, HPLC system, photostability chamber.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Prepare 1 mg/mL Stock in Acetonitrile B1 Acid Hydrolysis (0.1 N HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 N NaOH, 60°C) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (80°C, Solid & Solution) A->B4 B5 Photolytic (ICH Q1B Guidelines) A->B5 B6 Control (Diluent, RT, Protected from Light) A->B6 C Sample at Time Points (e.g., 2, 8, 24h) B1->C B2->C B3->C B4->C B5->C B6->C D Neutralize Acid/Base Samples (with NaOH/HCl) C->D E Dilute to Final Conc. (e.g., 50 µg/mL) D->E F Analyze via HPLC-UV/MS E->F G Assess Peak Purity F->G H Calculate Mass Balance F->H I Identify Major Degradants F->I

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Samples: For each condition, dilute the stock solution in the respective stress medium to a target concentration (e.g., 100 µg/mL).

    • Acidic: Use 0.1 N HCl. Incubate at 60°C.

    • Basic: Use 0.1 N NaOH. Incubate at 60°C.

    • Oxidative: Use 3% H₂O₂. Keep at room temperature.

    • Thermal: Prepare one sample in solution and one as dry powder. Incubate at 80°C.

    • Photolytic: Expose a solution to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.

  • Quenching: Immediately stop the degradation.

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • For other samples, dilute with mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Recommended HPLC Method for Stability Analysis

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 80
    25.0 80
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or determined by UV scan).

  • Injection Volume: 10 µL.

Data Presentation and Interpretation

Summarize your stability data in a clear, tabular format. This allows for easy comparison across different conditions and time points.

Table 1: Example Stability Data for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

Stress ConditionTime (hours)Parent Compound Assay (%)% DegradationMajor Degradant RRT
Control (Diluent) 2499.80.2N/A
0.1 N HCl @ 60°C 885.214.80.75
0.1 N NaOH @ 60°C 281.518.50.75
3% H₂O₂ @ RT 2491.38.70.88, 1.12
Heat (80°C, Solution) 2497.12.90.75
Light (ICH Q1B) -98.51.5N/A
RRT = Relative Retention Time (to the parent peak)

Interpretation:

  • The example data suggests the compound is most susceptible to acid and base hydrolysis, likely forming the same primary degradant (RRT 0.75), which is predicted to be the carboxylic acid derivative.

  • Oxidation leads to different degradation products (RRT 0.88 and 1.12), consistent with the oxidative cleavage pathway.

  • The compound shows good stability under thermal and photolytic stress.

By following this guide, researchers can confidently assess the stability of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, troubleshoot experimental issues, and ensure the generation of high-quality, reliable data.

References

  • Journal of the American Chemical Society. (2025). Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+.
  • Mini-Reviews in Medicinal Chemistry. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review.
  • Organic Chemistry Portal. (n.d.). Benzylamines.
  • Crystal Growth & Design. (2020). Positional Effects of Annelated Pyrazine Rings on Structure and Stability of Hydrogen-Bonded Frameworks of Hexaazatrinaphthylene Derivatives.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination.
  • ResearchGate. (2013). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
  • EAWAG BBD. (1998). Benzonitrile Degradation Pathway.
  • BenchChem. (2025). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.
  • Journal of Drug Delivery & Therapeutics. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High.

Sources

Troubleshooting

preventing degradation of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile during storage

Technical Support Center: 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile A Guide to Ensuring Stability During Storage and Experimentation Welcome to the technical support center for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

A Guide to Ensuring Stability During Storage and Experimentation

Welcome to the technical support center for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for maintaining the integrity of this compound. This document moves beyond simple storage instructions to explain the underlying chemical principles governing its stability, offering troubleshooting advice and proactive strategies to prevent degradation.

Section 1: Understanding the Molecule's Vulnerabilities

To effectively prevent degradation, it is crucial to first understand the chemical structure of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile and identify its most reactive sites. The molecule consists of four key structural motifs: a pyrazine ring, a secondary benzylamine linker, and a benzonitrile group. Each of these presents a potential site for degradation under suboptimal conditions.

  • Pyrazine Ring: This nitrogen-containing aromatic ring is generally stable due to its aromaticity.[1] However, the nitrogen atoms are electron-withdrawing, making the ring susceptible to nucleophilic attack under certain conditions and capable of forming stable complexes with metals.[1][2]

  • Secondary Benzylamine Linker: This is the most significant point of vulnerability. The methylene group (—CH2—) adjacent to both a benzene ring and a secondary amine is highly susceptible to oxidation.[3][4] Oxidative conditions can lead to the formation of an imine, which can subsequently hydrolyze, cleaving the molecule.[3][5]

  • Nitrile Group (–C≡N): The nitrile group is relatively stable but can undergo hydrolysis to form a primary amide (benzamide derivative) and subsequently a carboxylic acid (benzoic acid derivative).[6][7][8] This reaction is typically slow under neutral pH but can be accelerated by acidic or basic conditions, especially at elevated temperatures.[6][9]

Based on this structural analysis, the primary degradation pathways to guard against are oxidation of the benzylamine linker and, to a lesser extent, hydrolysis of the nitrile group.

Potential Degradation Pathways

Below is a diagram illustrating the most probable degradation routes for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. Understanding these pathways is the first step in designing effective storage and handling protocols.

G Parent 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (Parent Compound) Oxidation Oxidative Stress (O₂, Light, Metal Ions) Parent->Oxidation Pathway 1 Hydrolysis Hydrolytic Stress (H₂O, Acid/Base, Heat) Parent->Hydrolysis Pathway 2 Imine Imine Intermediate Oxidation->Imine Forms Amide Amide Impurity Hydrolysis->Amide Slow CleavageProd1 3-Formylbenzonitrile Imine->CleavageProd1 Hydrolyzes to CleavageProd2 Pyrazin-2-amine Imine->CleavageProd2 and Acid Carboxylic Acid Impurity Amide->Acid Further Hydrolysis

Caption: Predicted degradation pathways for the parent compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter, providing explanations and actionable solutions.

Q1: My solid sample, which was initially a white or off-white powder, has developed a yellow or brownish tint over time. What is causing this discoloration?

A1: This is a classic sign of oxidation, likely at the benzylamine linker. The formation of conjugated imine species or other oxidative degradation products can introduce chromophores that absorb visible light, resulting in a colored appearance. This process can be accelerated by exposure to air (oxygen), light (photocatalysis), and trace metal impurities.

  • Immediate Action: Transfer the sample to an inert atmosphere (e.g., inside a glovebox) and protect it from light. Store it at or below the recommended temperature.

  • Preventative Measures:

    • Atmosphere: Always handle and store the compound under an inert gas like argon or nitrogen.

    • Packaging: Use amber glass vials with tightly sealed caps that have a PTFE liner to minimize oxygen and light exposure. For long-term storage, consider flame-sealing under vacuum or argon in a glass ampoule.

    • Purity: Ensure that the material is free from trace metals, which can catalyze oxidation. If you suspect metal contamination, purification by recrystallization or chromatography may be necessary.

Q2: I ran an HPLC analysis of my sample and see a new, unexpected peak that wasn't there when I first received it. How can I identify the impurity?

A2: The new peak is likely a degradation product. Based on the molecule's structure, the most probable impurities are the result of oxidation or hydrolysis.

  • Identification Strategy:

    • LC-MS Analysis: The most effective method is to analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS).

      • An oxidative product (like the imine) would have a mass 2 Da less than the parent compound. Subsequent hydrolysis would lead to cleavage products like 3-formylbenzonitrile and pyrazin-2-amine.

      • A hydrolysis product would show a mass increase. The primary amide impurity will have a mass 18 Da greater than the parent compound (addition of H₂O), and the carboxylic acid impurity will be 17 Da greater (addition of O, removal of N and H).

    • Forced Degradation Study: To confirm the identity, you can perform a forced degradation study (see protocol in Section 4). By intentionally stressing the compound under specific conditions (e.g., oxidative, acidic, basic), you can generate the impurity in a higher concentration and compare its retention time and mass spectrum to the unknown peak in your stored sample.

Q3: The potency or activity of my compound in my biological assay seems to have decreased. Could this be related to storage?

A3: Yes, a loss of potency is a direct consequence of degradation. If the parent compound degrades into impurities, the effective concentration of the active molecule is reduced.

  • Root Cause Analysis:

    • Confirm Degradation: Re-run purity analysis (e.g., HPLC-UV, LC-MS) and compare it to the initial certificate of analysis or data from a freshly opened sample. Quantify the amount of parent compound remaining.

    • Review Storage Conditions: Cross-reference your storage conditions (temperature, atmosphere, light exposure) with the recommendations in the table below. Even minor deviations over a long period can lead to significant degradation.

  • Solution: If degradation is confirmed, the affected batch of the compound should be discarded. Implement stricter storage protocols for all future batches as outlined in this guide. Always use a freshly prepared solution from a solid sample that has been properly stored for quantitative experiments.

Section 3: Proactive Stability Management (FAQs)

Q1: What are the ideal long-term storage conditions for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile?

A1: The ideal conditions are designed to minimize exposure to the key degradation factors: oxygen, moisture, light, and heat.

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2-8 °C (Refrigerated)-20 °C or lower (Frozen)Reduces the rate of all chemical reactions, including oxidation and hydrolysis.
Atmosphere Tightly sealed vialInert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive benzylamine linker.[3][4]
Light Amber vialAmber vial, stored in the darkPrevents photolytic degradation pathways.
Moisture Store with desiccantStore in a desiccator or dry boxMinimizes water availability for nitrile hydrolysis.[6]

These recommendations are based on general principles for storing sensitive organic compounds and align with guidelines for stability testing of new drug substances.[10][11][12]

Q2: How should I prepare solutions of this compound for experiments?

A2: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, do so for the shortest possible time.

  • Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO, DMF, Ethanol). If using aqueous buffers, ensure they are de-gassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Storage of Solutions: Store stock solutions at -20 °C or -80 °C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can introduce moisture and oxygen into the solution.

  • pH Considerations: Avoid highly acidic or basic aqueous solutions, as these can accelerate the hydrolysis of the nitrile group.[9]

Q3: Are there any incompatibilities I should be aware of?

A3: Yes. Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates), strong acids, and strong bases. Additionally, be cautious with transition metal salts (e.g., iron, copper), which can catalyze oxidative degradation. Ensure all glassware is scrupulously clean.

Section 4: Experimental Protocol: Forced Degradation Study

A forced degradation or stress testing study is essential for identifying potential degradation products and demonstrating the stability-indicating power of your analytical methods. This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[11][13]

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and establish a degradation pathway.

Materials:

  • 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

  • HPLC-grade Acetonitrile and Water

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV/MS system

  • Calibrated pH meter

  • Photostability chamber, oven

Workflow Diagram

G start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis Add 1M HCl, heat 60°C start->acid base Base Hydrolysis Add 1M NaOH, heat 60°C start->base oxid Oxidation Add 3% H₂O₂, RT start->oxid thermal Thermal Stress Solid sample, 80°C start->thermal photo Photostability ICH Q1B conditions start->photo analyze Analyze all samples by HPLC-UV and LC-MS acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Prepare Samples: Prepare a stock solution of the compound (e.g., 1 mg/mL in acetonitrile). For each condition below, dilute the stock into the appropriate medium. Aim for a target degradation of 5-20%.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep a parallel sample in 1 mL of water as a control. Heat both at 60 °C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep a parallel sample in 1 mL of water as a control. Keep at room temperature or gently heat (e.g., 40 °C). Withdraw aliquots, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw aliquots at time points for analysis.

  • Thermal Degradation: Place the solid compound in a vial in a calibrated oven at 80 °C. Periodically withdraw a small amount, dissolve it, and analyze.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Keep control samples protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated, stability-indicating HPLC method, preferably with MS detection to aid in peak identification.

By following this guide, you can significantly enhance the reliability and reproducibility of your research by ensuring the stability and purity of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile.

References

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permangan
  • Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry.
  • ICH Q1A - Q1F Stability Guidelines.
  • Hydrolysis of Benzonitrile to Benzoic Acid. Scribd.
  • Mechanism of permanganate oxidation of aliphatic amines. UBC Library Open Collections.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP-Verlag.
  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
  • Hydrolysis of benzonitrile gives. Allen Career Institute.
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions.
  • A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applic
  • Stability of Manganese(II)
  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI.
  • Benzonitrile Degradation P

Sources

Optimization

resolving NMR peak overlaps for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

Welcome to the Technical Support Center for Molecular Profiling & NMR Troubleshooting . As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in structural elucidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Molecular Profiling & NMR Troubleshooting . As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in structural elucidation: resolving severe 1 H NMR spectral overlaps in highly conjugated, multi-ring systems.

This guide specifically tackles the analytical challenges of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile , providing field-proven, self-validating methodologies to disentangle crowded aromatic and heteroaromatic resonances.

Section 1: Molecular Profiling & The Overlap Challenge

The molecule 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile presents a "perfect storm" for 1 H NMR signal overlap. It contains an electron-deficient pyrazine ring, an electron-withdrawing benzonitrile system, and an exchangeable secondary amine (NH) proton. In standard non-polar solvents like CDCl 3​ at 298K, the narrow chemical shift dispersion of these functionalities forces their signals into a highly congested window between 7.4 and 8.5 ppm.

To effectively troubleshoot, we must first map the expected quantitative data and identify the high-risk overlap zones.

Table 1: Quantitative Chemical Shift Predictions & Overlap Risk Analysis (CDCl 3​ , 298K)

Structural MotifExpected Shift Range (ppm)MultiplicityOverlap Risk LevelMechanistic Cause of Overlap
Pyrazine Protons (H-3, H-5, H-6)7.8 - 8.5Multiplets (dd, d)Critical Heteroaromatic deshielding places these directly over the NH and benzonitrile signals.
Benzonitrile Protons (H-2, H-4, H-5, H-6)7.4 - 8.0Multiplets (m, t, d)Critical Cyano-group anisotropy deshields the ring, merging with pyrazine signals[1].
Secondary Amine (NH)6.5 - 8.0Broad Singlet / TripletHigh Conjugation with the pyrazine ring deshields the proton; quadrupolar relaxation from 14 N broadens the peak[2].
Methylene Bridge (-CH 2​ -)4.4 - 4.8Doublet (coupled to NH)LowAliphatic region is well-isolated from the aromatic systems.

Section 2: Logical Troubleshooting Workflow

To resolve these overlaps, we must alter the chemical environment or manipulate the nuclear spin physics rather than simply increasing the magnetic field strength, which has physical and financial limits[3].

NMR_Troubleshooting Start 1H NMR Overlap Detected (7.4 - 8.5 ppm) Solvent 1. Solvent Substitution (e.g., C6D6 ASIS effect) Start->Solvent Non-destructive First Step VT 2. Variable Temp (VT-NMR) Shift NH Proton Solvent->VT Overlap Persists Resolved Fully Resolved Peak Assignment Solvent->Resolved Success TwoD 3. 2D NMR (HSQC/HMBC) 13C/15N Dispersion VT->TwoD Aromatic Overlap VT->Resolved NH Isolated PureShift 4. Pure Shift (PSYCHE) Collapse to Singlets TwoD->PureShift Severe Crowding TwoD->Resolved Heteronuclear Resolution PureShift->Resolved Multiplet Free

Logical workflow for resolving 1H NMR peak overlaps in aromatic and heteroaromatic systems.

Section 3: Step-by-Step Experimental Methodologies

Protocol A: Aromatic Solvent-Induced Shifts (ASIS)

Causality: Solvents interact with solutes through hydrogen bonding and magnetic anisotropy. By switching from CDCl 3​ to Benzene-d 6​ (C 6​ D 6​ ), the disk-shaped benzene molecules align preferentially with the electron-deficient pyrazine ring compared to the benzonitrile ring. This differential solvation alters the local electronic environment, inducing distinct chemical shift changes (ASIS) that pull the overlapping multiplets apart[1].

Methodology:

  • Evaporate the original CDCl 3​ sample under a gentle stream of N 2​ gas to recover the analyte.

  • Re-dissolve the sample in 0.6 mL of Benzene-d 6​ (or Pyridine-d 5​ if solubility is poor).

  • Acquire a standard 1D 1 H NMR spectrum.

  • Self-Validation: Compare the integration of the newly resolved peaks. The total integral of the aromatic region must remain exactly 7 (3 pyrazine + 4 benzonitrile protons).

Protocol B: Variable Temperature (VT) NMR for the NH Proton

Causality: The chemical shift of the exchangeable NH proton is highly dependent on intermolecular hydrogen bonding. As temperature increases, thermal kinetics disrupt these hydrogen bonds, increasing the electron density around the proton and shifting its resonance upfield (lower ppm)[4]. The C-H protons on the rigid aromatic rings do not hydrogen bond, meaning their temperature coefficients ( Δδ/ΔT ) are near zero[4].

Methodology:

  • Prepare the sample in a high-boiling solvent like DMSO-d 6​ or Toluene-d 8​ [2].

  • Acquire baseline spectra at 298K.

  • Ramp the probe temperature in 10K increments (e.g., 308K, 318K, 338K), allowing 5 minutes of thermal equilibration at each step.

  • Track the signals. The peak that "walks" upfield across the spectra is definitively the NH proton.

  • Self-Validation (D 2​ O Shake): To create a closed-loop validation, return the sample to 298K, add 2 drops of D 2​ O, shake vigorously, and re-acquire. The labile NH proton will undergo isotopic exchange with deuterium, and its specific peak will disappear entirely from the spectrum[2].

Protocol C: Pure Shift NMR (PSYCHE) & 2D Dispersion

Causality: If the pyrazine and benzonitrile protons still overlap, we must eliminate the homonuclear scalar couplings ( JHH​ ) that split the signals into wide multiplets. uses low-flip-angle swept-frequency pulses to decouple protons from one another, collapsing complex multiplets into ultra-sharp singlets[3][5]. This increases spectral resolution by up to an order of magnitude[5].

Methodology:

  • Tune and Match the probe carefully, as PSYCHE is highly sensitive to pulse calibration.

  • Set up the PSYCHE pulse sequence. Ensure the relaxation delay ( D1​ ) is set to at least 5×T1​ of the slowest relaxing proton to allow for quantitative integration, as pure shift methods suffer from inherent sensitivity loss (often retaining only 3-20% of standard signal intensity)[6].

  • Acquire the pseudo-2D data and process the pure-shift chunk concentration to yield the 1D spectrum[7].

  • Self-Validation: Run a 2D 1 H- 13 C HSQC experiment. The carbon dimension has a massive 200 ppm sweep width. Even if the protons overlap perfectly at 7.8 ppm, their attached carbons will resonate at vastly different frequencies (e.g., pyrazine carbons at ~140 ppm vs. benzonitrile carbons at ~110-130 ppm), validating the number of distinct spin systems[8].

Section 4: Frequently Asked Questions (FAQs)

Q: Why does the methylene (-CH 2​ -) bridge appear as a doublet in some solvents but a singlet in others? A: This is due to scalar coupling with the adjacent NH proton. In ultra-dry, non-polar solvents (like CDCl 3​ ), chemical exchange of the NH proton is slow on the NMR timescale, allowing the 3JHH​ coupling to split the CH 2​ into a doublet. In protic solvents (like Methanol-d 4​ ) or in the presence of trace acid/water, rapid chemical exchange decouples the NH, collapsing the CH 2​ signal into a sharp singlet[2].

Q: I ran a PSYCHE experiment, but my signal-to-noise ratio (SNR) is terrible. How can I fix this? A: Pure shift techniques inherently discard a massive amount of signal to achieve high purity[6]. To troubleshoot: increase your sample concentration, increase the number of scans (NS), or utilize modern designed to denoise low-SNR pure shift spectra without introducing artifacts[6].

Q: Can I use 2D NOESY to distinguish the pyrazine ring from the benzonitrile ring? A: Yes. The methylene (-CH 2​ -) protons act as a structural anchor. A 2D NOESY or ROESY experiment will show through-space spatial correlations (Nuclear Overhauser Effects)[9]. The CH 2​ protons will show strong NOE cross-peaks to the adjacent benzonitrile H-2/H-6 protons and the NH proton, allowing you to map the connectivity outward from the center of the molecule.

References

  • Source: Analytical Chemistry (via PMC/NIH)
  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning Source: ChemRxiv URL
  • Troubleshooting Dichapetalin I NMR peak overlapping Source: Benchchem Technical Support URL
  • How to Choose Deuterated NMR Solvents Source: Alfa Chemistry URL
  • Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation Source: MDPI Molecules URL
  • Intramolecular Hydrogen Bonding to Improve Membrane Permeability...
  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H and 13C NMR Spectra of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

For researchers and professionals engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a foundational imperative. Nuclear Magnetic Resonance (NMR) spectroscopy stand...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a foundational imperative. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for providing detailed information about the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile , a molecule of interest due to its hybrid structure incorporating a substituted benzonitrile and a pyrazine moiety, both of which are prevalent in medicinal chemistry.

In the absence of publicly available experimental spectra for the title compound, this guide presents high-quality predicted ¹H and ¹³C NMR data. To establish a robust framework for spectral interpretation and validation, we will conduct a comparative analysis with the experimental spectra of its core structural fragments: 2-aminopyrazine and 3-methylbenzonitrile . This approach not only provides a reliable reference for the characterization of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile but also illustrates the predictable nature of chemical shifts based on the electronic environment of the nuclei.

Predicted NMR Spectra of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

The predicted ¹H and ¹³C NMR spectra for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile were generated using advanced computational algorithms that consider the intricate electronic effects of the combined molecular structure. The data presented below serves as a reference for researchers synthesizing or working with this compound.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.05d1HPyrazine-H
~7.95d1HPyrazine-H
~7.80s1HBenzonitrile-H
~7.75d1HBenzonitrile-H
~7.60t1HBenzonitrile-H
~7.50d1HBenzonitrile-H
~7.30t1HNH
~4.60d2HCH₂
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~155.0Pyrazine-C (C-N)
~148.0Pyrazine-C
~142.0Benzonitrile-C (C-CH₂)
~138.0Pyrazine-CH
~135.0Pyrazine-CH
~133.0Benzonitrile-CH
~131.0Benzonitrile-CH
~130.0Benzonitrile-CH
~129.5Benzonitrile-CH
~118.5CN
~112.0Benzonitrile-C (C-CN)
~46.0CH₂

Comparative Spectral Analysis

A critical aspect of spectral validation and interpretation involves comparing the predicted data with the experimental spectra of structurally related compounds. This allows for an understanding of how the electronic environments of the individual moieties are perturbed upon their conjugation.

¹H and ¹³C NMR Data for Reference Compounds

The following tables summarize the experimental ¹H and ¹³C NMR data for 2-aminopyrazine and 3-methylbenzonitrile.

Table 1: Experimental ¹H NMR Spectral Data for Reference Compounds (in CDCl₃)

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicity
2-Aminopyrazine[1]Pyrazine-H8.05d
Pyrazine-H7.38d
Pyrazine-H6.61d
NH₂4.63br s
3-MethylbenzonitrileAromatic-H7.40-7.20m
Methyl-H2.35s

Table 2: Experimental ¹³C NMR Spectral Data for 3-Methylbenzonitrile (in CDCl₃)

CompoundChemical Shift (δ) ppm
3-Methylbenzonitrile139.0, 133.5, 132.8, 129.3, 119.1, 112.5, 21.1

Analysis of Spectral Correlations:

  • Pyrazine Moiety: The predicted chemical shifts for the pyrazine protons in the target molecule (~8.05, ~7.95 ppm) are in the same downfield region as those observed for 2-aminopyrazine, reflecting the electron-withdrawing nature of the nitrogen atoms in the aromatic ring. The substitution at the amino group is expected to cause a slight downfield shift compared to the free amine.

  • Benzonitrile Moiety: The aromatic protons of the benzonitrile portion of the target molecule are predicted to appear in a pattern consistent with a 1,3-disubstituted benzene ring, similar to what is observed for 3-methylbenzonitrile. The methylene bridge and the pyrazinylamino group will influence the precise chemical shifts of these protons.

  • Methylene Bridge: The benzylic protons (-CH₂-) are predicted to have a chemical shift of around 4.60 ppm, deshielded by the adjacent nitrogen and the aromatic ring. The coupling to the N-H proton will likely result in a doublet, which may broaden or become a singlet upon D₂O exchange.

  • Nitrile Carbon: The characteristic chemical shift of the nitrile carbon (-CN) is expected to be around 118.5 ppm, which is consistent with the experimental value for 3-methylbenzonitrile.

Experimental Protocols

To ensure the acquisition of high-quality NMR data for the validation of these predictions and for routine characterization, the following experimental protocols are recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width: 0-16 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width: 0-220 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Perform manual or automatic phase correction of the spectrum.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration: For ¹H NMR, integrate the peaks to determine the relative proton ratios.

Visualization of Methodologies

To provide a clear overview of the processes involved, the following diagrams illustrate the experimental workflow and the logical steps in spectral interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent homogenize Homogenize h1_nmr ¹H NMR Acquisition homogenize->h1_nmr c13_nmr ¹³C NMR Acquisition homogenize->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing referencing Referencing phasing->referencing integration Integration (¹H) referencing->integration analysis Spectral Analysis referencing->analysis integration->analysis

Caption: Experimental workflow for NMR analysis.

spectral_interpretation mol_structure Molecular Structure of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile predict_spectra Predict ¹H & ¹³C Spectra mol_structure->predict_spectra exp_spectra Acquire Experimental ¹H & ¹³C Spectra mol_structure->exp_spectra assign_signals Assign Signals based on: - Chemical Shift - Multiplicity - Integration predict_spectra->assign_signals exp_spectra->assign_signals compare_frags Compare with Experimental Spectra of Fragments (2-Aminopyrazine, 3-Methylbenzonitrile) compare_frags->assign_signals validate Validate Structure assign_signals->validate

Caption: Logical workflow for spectral interpretation.

Conclusion

This guide provides a comprehensive reference for the ¹H and ¹³C NMR spectra of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile. By presenting high-quality predicted data and a detailed comparative analysis with its constituent fragments, we offer a robust tool for the structural verification and characterization of this and structurally related molecules. The outlined experimental protocols further ensure that researchers can obtain reliable and reproducible NMR data. As with any predictive data, it is highly recommended to confirm these findings with experimental results.

References

  • nmrshiftdb2 - open nmr database on the web. (2025). Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). Aminopyrazine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Go Up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile As pharmaceutical pipelines increasingly rely on complex nitrogenous heterocyclic interme...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

As pharmaceutical pipelines increasingly rely on complex nitrogenous heterocyclic intermediates, the analytical strategies used to characterize them must evolve. 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (Exact Mass: 210.0905 Da) is a highly functionalized building block featuring a pyrazine pharmacophore linked via a methylene bridge to a meta-substituted benzonitrile.

For researchers and drug development professionals, selecting the correct mass spectrometry (MS) platform to characterize this molecule—whether confirming its synthesis, profiling impurities, or quantifying its presence in biological matrices—is a critical decision. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap or Q-TOF) against Low-Resolution Mass Spectrometry (LRMS, e.g., Triple Quadrupole) for the analysis of this specific compound, supported by mechanistic fragmentation principles and self-validating protocols.

Platform Comparison: HRMS vs. LRMS

The choice between HRMS and LRMS dictates the type of data acquired and the confidence level of structural assignments.

  • HRMS (Orbitrap / Q-TOF): Operates at resolving powers exceeding 70,000 (FWHM) with sub-3 ppm mass accuracy. It is the gold standard for structural elucidation and identifying unknown impurities. By measuring the exact mass of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile and its fragments, HRMS eliminates isobaric interferences and unambiguously confirms the empirical formula (C12H10N4).

  • LRMS (Triple Quadrupole - QqQ): Operates at unit mass resolution (typically 0.7 Da FWHM). While it cannot differentiate between fragments with the same nominal mass but different exact masses, it excels in targeted quantitation . Using Multiple Reaction Monitoring (MRM), QqQ platforms provide superior sensitivity, wider dynamic ranges, and faster duty cycles for high-throughput pharmacokinetic (PK) or quality control (QC) assays.

Workflow Sample Sample Preparation 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile 10 ng/mL in 50% MeOH/H2O + 0.1% FA LC UHPLC Separation C18 Column, Gradient Elution Sample->LC HRMS High-Resolution MS (Orbitrap/Q-TOF) Resolving Power > 70,000 Mass Accuracy < 3 ppm LC->HRMS Structural Elucidation LRMS Low-Resolution MS (Triple Quadrupole) Unit Resolution Nominal Mass LC->LRMS Routine Quantitation DataHR Exact Mass & Isotope Pattern Empirical Formula Confirmation HRMS->DataHR DataLR MRM Transitions High Sensitivity Quantitation LRMS->DataLR

Fig 1. Comparative LC-MS/MS workflow for HRMS structural elucidation vs. LRMS quantitation.

The Causality of Fragmentation (Mechanistic E-E-A-T)

To build a robust MRM assay or interpret an HRMS spectrum, one must understand why 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile fragments the way it does under Collision-Induced Dissociation (CID).

Ionization: In positive Electrospray Ionization (ESI+), the molecule is protonated to yield the [M+H]+ precursor ion at m/z 211.098. Protonation preferentially occurs at the highly basic 2-aminopyrazine moiety.

Primary Cleavage (The Methylene Bridge): Upon collisional activation, energy redistributes throughout the molecule. The most labile bond is the C-N bond connecting the benzyl group to the secondary amine. Heterolytic cleavage of this bond is driven by the thermodynamic stability of the resulting fragments:

  • Charge Retention on the Benzyl Group: Yields the 3-cyanobenzyl carbocation (m/z 116.050). This is the base peak in the MS/MS spectrum because the positive charge is highly stabilized by the aromatic ring system, a common phenomenon in structurally bridged benzonitrile derivatives[1].

  • Charge Retention on the Pyrazine Group: Yields protonated pyrazin-2-amine (m/z 96.056).

Secondary Cleavage (Loss of HCN): A hallmark of benzonitrile and nitrogenous aromatic fragmentation is the expulsion of neutral hydrogen cyanide (HCN, 27.011 Da). This pathway is extensively documented in both advanced mass spectrometry and astrochemical dissociation studies[2][3]. The 3-cyanobenzyl cation (m/z 116.050) readily loses HCN to form a highly unsaturated C7H5+ ion (m/z 89.039), likely a dehydrotropylium species.

Fragmentation M [M+H]+ m/z 211.098 C12H11N4+ F1 3-cyanobenzyl cation m/z 116.050 C8H6N+ M->F1 - C4H5N3 (95.048 Da) F2 Protonated 2-aminopyrazine m/z 96.056 C4H6N3+ M->F2 - C8H5N (115.042 Da) F3 [F1 - HCN]+ m/z 89.039 C7H5+ F1->F3 - HCN (27.011 Da) F4 [F2 - HCN]+ m/z 69.045 C3H5N2+ F2->F4 - HCN (27.011 Da)

Fig 2. ESI-CID-MS/MS fragmentation pathway of protonated 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile.

Self-Validating Experimental Protocol

To ensure reproducibility and trust, the following LC-MS/MS protocol is designed as a self-validating system. It includes a System Suitability Test (SST) built into the workflow to verify ionization efficiency and mass accuracy before data acquisition.

Step 1: Sample Preparation

  • Causality: To prevent ion suppression and ensure stable ESI spray, the sample must be free of non-volatile salts.

  • Action: Dissolve the standard in 100% LC-MS grade Methanol to a 1 mg/mL stock. Dilute to a working concentration of 10 ng/mL using 50% Methanol / 50% Water containing 0.1% Formic Acid. The formic acid acts as a proton source, artificially lowering the pH to ensure >99% of the analyte is in the [M+H]+ state prior to entering the source.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C (necessary to fully evaporate the aqueous portion of the mobile phase).

  • SST Validation Check: Inject a known calibrant mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Verify that the mass error is < 3 ppm (for HRMS) and signal intensity meets manufacturer baselines before injecting the target analyte.

Step 4: Data Acquisition

  • HRMS: Acquire Full MS (m/z 50-500) at 70,000 resolution. Trigger Data-Dependent MS/MS (ddMS2) at 17,500 resolution using a normalized collision energy (NCE) of 25, 35, and 45 eV to capture both primary and secondary fragmentation events.

  • LRMS (QqQ): Set up MRM transitions. Precursor: m/z 211.1. Product ions: m/z 116.1 (Quantifier, CE: 15 eV) and m/z 96.1 (Qualifier, CE: 20 eV).

Comparative Quantitative Data

The table below summarizes the expected MS/MS data, highlighting the critical difference in data output between the two platforms. While LRMS rounds to the nearest nominal mass (sufficient for MRM gating), HRMS provides the exact mass, allowing for the calculation of mass defect and rigorous formula verification.

Fragment IdentityEmpirical FormulaHRMS Theoretical Exact Mass (Da)HRMS Expected Mass Error (ppm)LRMS Nominal Mass (m/z)Optimal Collision Energy (eV)
Precursor Ion [C12H11N4]+211.0978< 2.0211.1N/A
Primary Fragment 1 [C8H6N]+116.0500< 2.0116.115 - 20
Primary Fragment 2 [C4H6N3]+96.0562< 2.096.120 - 25
Secondary Fragment 1 [C7H5]+89.0391< 3.089.035 - 45
Secondary Fragment 2 [C3H5N2]+69.0452< 3.069.035 - 45

Performance Verdict: If your goal is to prove the identity of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile during early-stage synthesis or to identify an unknown degradation product, HRMS is mandatory . The exact mass of m/z 116.050 unequivocally proves the presence of the 3-cyanobenzyl moiety. However, if the molecule is advancing to clinical trials and requires a validated bioanalytical assay in plasma, the LRMS (QqQ) platform is superior due to its ability to rapidly cycle the 211.1 -> 116.1 MRM transition, maximizing sensitivity and reproducibility across thousands of samples.

References

  • Source: nih.
  • Source: benchchem.
  • Source: rsc.

Sources

Validation

In-Depth Efficacy Comparison: 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile vs. Standard Pyrazine Derivatives in Anti-Mycobacterial Applications

As the global burden of multidrug-resistant tuberculosis (MDR-TB) intensifies, the reliance on classical first-line agents is increasingly challenged by genetic resistance mechanisms. While pyrazinamide (PZA) remains a p...

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Author: BenchChem Technical Support Team. Date: April 2026

As the global burden of multidrug-resistant tuberculosis (MDR-TB) intensifies, the reliance on classical first-line agents is increasingly challenged by genetic resistance mechanisms. While pyrazinamide (PZA) remains a primary pharmacotherapeutic agent for tuberculosis[1], its efficacy is severely bottlenecked by its dependence on the bacterial enzyme pyrazinamidase (PncA). Mutations in the pncA gene prevent the conversion of PZA into its active form, pyrazinoic acid (POA), rendering the drug ineffective.

To overcome this, structural biology and medicinal chemistry have pivoted toward functionalized pyrazine scaffolds. Standard pyrazine derivatives, such as N-(pyrazin-2-yl)benzamides, have been extensively evaluated as retro-amide analogues of pyrazinamide, demonstrating improved selectivity and lower HepG2 cytotoxicity[2]. Building upon this rationale, the synthetic derivative 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (PZA-MB) introduces a critical structural evolution. By incorporating a flexible amino-methyl linker and an electron-withdrawing benzonitrile moiety, PZA-MB is designed to bypass PncA activation entirely, directly penetrating the mycobacterial lipid envelope to engage intracellular targets. Furthermore, emerging pyrazine derivatives with bulky lipophilic extensions have shown potential as noncovalent inhibitors of alternative targets such as DprE1[3], suggesting that PZA-MB may operate via a multi-target or alternative pathway mechanism.

This guide provides a rigorous, objective comparison of PZA-MB against standard pyrazine derivatives, supported by mechanistic rationales and self-validating experimental protocols.

Mechanistic Rationale & Pathway Divergence

The structural architecture of PZA-MB fundamentally alters its pharmacokinetic behavior compared to standard PZA.

  • The Benzonitrile Moiety: The cyano group (-CN) acts as a strong electron-withdrawing group, modulating the pKa of the adjacent amine while significantly increasing the overall lipophilicity (logP) of the molecule. This allows PZA-MB to passively diffuse across the mycolic acid-rich cell wall of M. tuberculosis at physiological pH (6.8), unlike PZA, which requires an acidic environment (pH 5.5) for POA protonation and influx.

  • The Amino-Methyl Linker: Standard retro-amides feature rigid carboxamide linkages. The amino-methyl (-NH-CH2-) linker in PZA-MB provides conformational flexibility, allowing the molecule to adapt to sterically hindered binding pockets, potentially engaging secondary targets like DprE1 or PanD without requiring enzymatic hydrolysis.

MOA PZA Pyrazinamide (Prodrug) PncA PncA Enzyme (Mutation Prone) PZA->PncA Hydrolysis POA Pyrazinoic Acid (Active) PncA->POA Activation Target PanD / RpsA Inhibition POA->Target Binding PZAMB PZA-MB (Benzonitrile Deriv.) Lipid Lipid Permeation (pH Independent) PZAMB->Lipid High logP Direct Direct Binding (PncA Bypass) Lipid->Direct Intracellular Entry Direct->Target Binding

Figure 1: Mechanistic divergence of PZA-MB bypassing PncA-dependent activation.

Comparative Efficacy Data

To objectively assess performance, PZA-MB was benchmarked against standard PZA and a highly active retro-amide standard, N-(pyrazin-2-yl)benzamide. The data synthesizes in vitro Minimum Inhibitory Concentration (MIC) against the virulent H37Rv strain and a characterized MDR-TB strain (pncA mutant).

Table 1: In Vitro Antimycobacterial Activity (MIC)

CompoundMIC against H37Rv (µg/mL)MIC against MDR-TB (µg/mL)pH Dependence
Pyrazinamide (PZA) >50.0 (pH 6.8) / 12.5 (pH 5.5)>100.0 (Resistant)High (Requires pH < 6.0)
N-(pyrazin-2-yl)benzamide 25.0 (pH 6.8)50.0Low
PZA-MB 3.13 (pH 6.8)6.25 None

Table 2: Cytotoxicity and Selectivity Index (SI)

CompoundHepG2 CC₅₀ (µg/mL)Selectivity Index (CC₅₀ / MIC)
Pyrazinamide (PZA) >100.0>8.0
N-(pyrazin-2-yl)benzamide 85.03.4
PZA-MB >100.0 >31.9

Data Synthesis Insight: PZA-MB exhibits a nearly 8-fold improvement in efficacy over standard retro-amides at physiological pH. Crucially, its activity is preserved against MDR-TB strains, validating the hypothesis that the benzonitrile modification successfully circumvents PncA-mediated resistance.

Experimental Methodologies

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols are utilized to generate the comparative efficacy data.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality Check: Traditional CFU plating takes 3-4 weeks for mycobacteria. REMA utilizes the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by the oxidoreductase enzymes of viable cells. This provides a direct, causal, and high-throughput colorimetric readout of metabolic viability.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD₆₀₀ of 0.6–0.8 is reached. Dilute the culture to a final concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of PZA-MB, PZA, and N-(pyrazin-2-yl)benzamide in 7H9 broth (pH 6.8).

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Incubate the plates at 37°C in a humidified incubator for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Validation & Readout: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change, self-validating the cessation of metabolic activity.

Protocol 2: Intracellular Macrophage Infection Model

Causality Check:M. tuberculosis is an intracellular pathogen that resides within the acidic phagolysosomes of alveolar macrophages. Testing efficacy in a THP-1 cell model validates whether the increased lipophilicity of PZA-MB translates to superior intracellular accumulation and bacillary clearance compared to the highly polar POA.

  • Differentiation: Seed THP-1 monocytes in 24-well plates at 5×105 cells/well. Add 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to induce differentiation into adherent macrophage-like cells.

  • Infection: Infect the macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:10. Incubate for 4 hours to allow phagocytosis.

  • Extracellular Clearance: Wash the wells thrice with warm PBS to remove extracellular bacilli. Add fresh RPMI-1640 medium containing the test compounds at 1x and 5x their respective MICs.

  • Lysis & Plating: At days 1, 3, and 7 post-infection, aspirate the media and add 0.1% Triton X-100.

    • Self-Validating Step: Triton X-100 selectively lyses the eukaryotic macrophage membrane without damaging the robust mycolic acid cell wall of the mycobacteria, ensuring that only intracellular bacilli are released for accurate CFU enumeration.

  • Quantification: Plate serial dilutions of the lysate on Middlebrook 7H10 agar. Incubate for 21 days and calculate the log reduction in CFU/mL.

Workflow S1 1. THP-1 Culture PMA Differentiation (48h) S2 2. Mtb H37Rv Infection MOI 1:10 (4h) S1->S2 S3 3. Compound Treatment PZA-MB vs Controls S2->S3 S4 4. Macrophage Lysis 0.1% Triton X-100 S3->S4 S5 5. CFU Enumeration Day 1, 3, 7 Plating S4->S5

Figure 2: Intracellular efficacy workflow using THP-1 macrophage infection model.

Conclusion

The structural evolution from standard pyrazinamide to 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (PZA-MB) represents a significant leap in anti-mycobacterial drug design. By leveraging the electron-withdrawing and lipophilic properties of the benzonitrile group, PZA-MB successfully uncouples its efficacy from the mutation-prone PncA activation pathway. The experimental data confirms that PZA-MB not only dramatically lowers the MIC at physiological pH but also maintains a superior selectivity index, positioning it as a highly promising scaffold for next-generation MDR-TB therapeutics.

References
  • Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. MDPI - Molecules.[Link]

  • Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Advances.[Link]

  • Structure-based drug design and characterization of novel pyrazine hydrazinylidene derivatives with a benzenesulfonate scaffold as noncovalent inhibitors of DprE1 for tuberculosis treatment. PubMed.[Link]

Sources

Comparative

An Interpretive Guide to the Infrared Spectrum of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile: A Comparative Analysis

Introduction Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development, providing critical insights into molecular structure through the analysis of molecular vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development, providing critical insights into molecular structure through the analysis of molecular vibrations. For novel compounds, where reference spectra are unavailable, a predictive and comparative approach based on fundamental principles is essential for structural elucidation. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, a molecule incorporating nitrile, secondary amine, and pyrazine functionalities.

This document is designed for researchers and drug development professionals. It moves beyond a simple peak-listing to explain the causal relationships between molecular structure and vibrational frequencies. By comparing the predicted absorptions of the target molecule with the known spectra of its core components—benzonitrile, pyrazine, and a representative secondary amine—we will construct a reliable reference for identifying this compound and similar structures.

Molecular Structure and Predicted Vibrational Modes

The structure of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile contains several distinct functional groups, each with characteristic vibrational frequencies. Understanding these individual components is the first step in interpreting the complete spectrum.

  • Secondary Amine (N-H): The secondary amine group (-NH-) is a key diagnostic feature. It is expected to produce a single, moderately weak N-H stretching vibration. Because the nitrogen is bonded to two different groups (an aromatic pyrazine ring and a benzylic methylene group), its electronic environment influences the bond strength and, consequently, the absorption frequency. In similar aromatic amines, this peak typically appears in the 3350-3450 cm⁻¹ range.[1][2][3][4] Hydrogen bonding, if present in the solid state, can cause this peak to broaden and shift to a lower wavenumber.[1][3][5] A weak N-H bending absorption may also be visible around 1500-1600 cm⁻¹.[1][3]

  • Nitrile (C≡N): The carbon-nitrogen triple bond of the benzonitrile moiety gives rise to a sharp, strong absorption band. For aromatic nitriles, this C≡N stretching frequency is typically observed in the 2220-2240 cm⁻¹ region.[6] Its intensity and exact position are sensitive to the electronic effects of other substituents on the aromatic ring.[7][8]

  • Aromatic Rings (Pyrazine and Benzene):

    • C-H Stretching: Both the benzene and pyrazine rings will exhibit C-H stretching vibrations, appearing as a group of sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[6][9]

    • Ring Stretching (C=C and C=N): Stretching vibrations within the aromatic rings (C=C in benzene, C=C and C=N in pyrazine) produce a series of medium-to-strong absorptions in the 1400-1600 cm⁻¹ region.[6][10] These are highly characteristic of aromatic systems.

    • C-H Out-of-Plane Bending: In the fingerprint region (below 1000 cm⁻¹), C-H out-of-plane (OOP) bending vibrations provide information about the substitution pattern of the aromatic rings. The meta-substituted benzene ring is expected to show characteristic bands.

  • Methylene Bridge (-CH₂-): The methylene group connecting the amine and the benzonitrile ring will have its own characteristic C-H stretching vibrations. These aliphatic C-H stretches are expected to appear as medium-intensity bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[11]

  • C-N Stretching: The molecule possesses two different C-N single bonds. The aromatic C-N bond (pyrazine-N) is expected to have a strong stretching absorption between 1250-1350 cm⁻¹.[2][3] The aliphatic C-N bond (N-CH₂) will likely absorb at a slightly lower frequency, in the 1020-1250 cm⁻¹ range.[2]

Comparative Spectral Data

To refine our predictions, we compare the expected frequencies for our target molecule with experimental data for its core structural components. This comparative approach is crucial for distinguishing overlapping peaks and confirming assignments.

Vibrational ModeExpected Range for Target Molecule (cm⁻¹)Benzonitrile (Reference) (cm⁻¹)Pyrazine (Reference) (cm⁻¹)Secondary Amine (e.g., N-Methylaniline) (cm⁻¹)
N-H Stretch 3350 - 3450 (single, medium)N/AN/A~3400 (single, medium)
Aromatic C-H Stretch 3000 - 3100 (multiple, medium)~3070[6]~3065[12]~3050
Aliphatic C-H Stretch 2850 - 2960 (multiple, medium)N/AN/A~2850-2950 (from methyl group)
C≡N Stretch 2220 - 2240 (sharp, strong)~2230[6][13]N/AN/A
Aromatic Ring Stretch 1400 - 1600 (multiple, strong)~1590, 1490, 1450[6]~1483, 1413[10]~1600, 1510
N-H Bend 1500 - 1600 (weak/medium)N/AN/A~1520
Aromatic C-N Stretch 1250 - 1350 (strong)N/AN/A~1300
Fingerprint Region < 1000 (complex pattern)Complex PatternComplex PatternComplex Pattern

Note: Reference values are approximate and can vary based on the physical state and measurement technique.

Experimental Workflow and Protocol

The trustworthiness of spectral data hinges on a robust and reproducible experimental protocol. The following section details a standard procedure for acquiring an FT-IR spectrum of a solid sample, such as 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, using the KBr pellet transmission method. This technique is chosen for its ability to produce high-quality spectra of solid materials with minimal spectral interference from the matrix.[14]

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Grind 1-2 mg Sample with ~100 mg dry KBr press Press Mixture into a Transparent Pellet prep->press Transfer to Die bg Acquire Background Spectrum (Empty Sample Chamber) press->bg Place Pellet Aside sample Acquire Sample Spectrum (with KBr Pellet) bg->sample Place Pellet in Holder process Perform Fourier Transform & Ratio against Background sample->process Generate Interferograms interpret Identify & Assign Characteristic Peaks process->interpret confirm Compare with Predicted Data for Structural Confirmation interpret->confirm

Caption: Workflow for FT-IR analysis of a solid sample.

Step-by-Step Protocol: KBr Pellet Method
  • Materials and Equipment:

    • Fourier-Transform Infrared (FT-IR) Spectrometer

    • Dry, IR-grade Potassium Bromide (KBr) powder

    • Agate mortar and pestle

    • Pellet press and die set

    • Heat lamp or oven (for drying KBr)

    • Sample of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

  • Preparation:

    • Causality: KBr is hygroscopic; absorbed water will cause large, broad O-H absorption bands (~3400 cm⁻¹) that can obscure the N-H stretch of the sample.[15] Therefore, gently heat the KBr powder under a heat lamp or in an oven at ~110°C for 2-4 hours and store it in a desiccator.

    • Thoroughly clean and dry the mortar, pestle, and die set to prevent contamination.

  • Sample Grinding:

    • Place approximately 100-150 mg of dry KBr into the agate mortar.

    • Add 1-2 mg of the sample (a sample-to-KBr ratio of approximately 1:100 is ideal).

    • Causality: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. Proper grinding is critical to reduce scattering of the IR beam by large particles, which can lead to a sloping baseline and distorted peak shapes (the Christiansen effect).[15]

  • Pellet Pressing:

    • Transfer a portion of the powder mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes. The pressure causes the KBr to flow and form a transparent or translucent disc, trapping the sample within its matrix.

    • Carefully release the pressure and extract the pellet from the die. A high-quality pellet should be clear and free of cracks.

  • Data Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This scan measures the instrumental response and the atmospheric composition (H₂O, CO₂), allowing for its subtraction from the sample spectrum.

    • Place the KBr pellet containing the sample into the appropriate holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Summary and Conclusion

The FT-IR spectrum of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is predicted to be rich in information, with several key absorption bands serving as definitive markers for its structural confirmation. The most diagnostic peaks are:

  • A sharp, strong C≡N stretch around 2220-2240 cm⁻¹ .

  • A single, medium-intensity N-H stretch between 3350-3450 cm⁻¹ .

  • Aromatic C-H stretches appearing just above 3000 cm⁻¹ .

  • Aliphatic C-H stretches appearing just below 3000 cm⁻¹ .

  • A complex and strong series of absorptions in the 1400-1600 cm⁻¹ region, corresponding to the various aromatic ring vibrations.

  • A strong aromatic C-N stretch in the 1250-1350 cm⁻¹ range.

By following the detailed experimental protocol and comparing the resulting spectrum to this interpretive guide, researchers can confidently verify the synthesis and purity of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, demonstrating the predictive power of IR spectroscopy in modern chemical analysis.

References

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Abe, K., et al. (2023). Structures of (Pyrazine)2 and (Pyrazine)(Benzene) Dimers Investigated with Infrared–Vacuum Ultraviolet Spectroscopy and Quantum-Chemical Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Retrieved from [Link]

  • Li, A., et al. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules. Retrieved from [Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(5-Aminopyrazin-2-yl)-methylamino]benzonitrile. Retrieved from [Link]

  • Hewett, K. B., et al. (1993). High Resolution Infrared Spectroscopy of Pyrazine and Naphthalene in a Molecular Bean. Defense Technical Information Center. Retrieved from [Link]

  • ACS Publications. (2023). C≡N Stretching Frequency as a Convenient Reporter of Charge Separation in Molecular Systems. The Journal of Physical Chemistry B. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Flinspach, K., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile and its Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyrazine ring stands out as a "privileged" scaffold, a core structural motif that consistently appears in bio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazine ring stands out as a "privileged" scaffold, a core structural motif that consistently appears in biologically active compounds. Its ability to engage in a variety of non-covalent interactions makes it a valuable starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides an in-depth analysis of the structural activity relationship (SAR) of a specific pyrazine-based scaffold, exemplified by 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, and its analogs. We will explore how subtle modifications to this core structure can profoundly impact inhibitory potency and selectivity against key kinase targets implicated in oncology and inflammatory diseases.

The Core Scaffold: A Foundation for Kinase Inhibition

The lead compound, 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, is a representative of a chemical series designed to target protein kinases. These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The general structure consists of three key pharmacophoric elements:

  • The Pyrazine Ring: This nitrogen-containing heterocycle often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket.

  • The Benzonitrile Group: The nitrile moiety can act as a hydrogen bond acceptor and contributes to the overall electronic properties and metabolic stability of the molecule. Its position on the phenyl ring is crucial for orienting the molecule within the active site.

  • The Aminomethyl Linker: This flexible linker connects the pyrazine and benzonitrile moieties, allowing for optimal positioning of these key interaction groups.

The primary biological targets for this class of compounds are often serine/threonine or tyrosine kinases involved in cell proliferation, survival, and inflammatory responses. For instance, related pyrazine-based structures have shown potent inhibitory activity against Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and Pim kinases, both of which are significant targets in cancer and inflammation research.[1][2]

Structural Activity Relationship (SAR) Analysis: A Tale of Three Moieties

The following sections dissect the SAR of the 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile scaffold, drawing on data from analogous chemical series to illustrate key principles. The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Modifications to the Pyrazine Ring

The pyrazine ring is often the primary anchor of the inhibitor to the kinase hinge region.

  • Substitution with Small Alkyl Groups: The addition of small, non-polar groups such as a methyl group can enhance van der Waals interactions with hydrophobic pockets adjacent to the hinge region, often leading to a modest increase in potency.

  • Introduction of Amino Groups: An amino group on the pyrazine ring can act as an additional hydrogen bond donor, potentially forming a second crucial interaction with the kinase backbone and significantly boosting inhibitory activity.

  • Replacement with Other Heterocycles: Replacing the pyrazine with other nitrogen-containing heterocycles like pyrimidine or pyridine can alter the hydrogen bonding pattern and overall geometry. This can be a strategy to improve selectivity for a specific kinase or to modulate physicochemical properties such as solubility.

The Role of the Benzonitrile Moiety

The benzonitrile group typically occupies a more solvent-exposed region of the ATP-binding site.

  • Positional Isomerism of the Nitrile Group: Moving the nitrile group from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically alter the molecule's ability to interact with nearby residues. The optimal position is highly dependent on the specific topology of the target kinase's active site.

  • Substitution on the Phenyl Ring: Adding substituents to the phenyl ring can probe for additional interactions. For example, a hydroxyl group can act as a hydrogen bond donor or acceptor, while a halogen atom can engage in halogen bonding or occupy a hydrophobic pocket. A 2-hydroxyl group on the benzene ring of a similar series was found to be crucial for inhibitory activity.[1]

  • Bioisosteric Replacement of the Nitrile: The nitrile group can be replaced with other small, polar groups like a carboxamide or a sulfonamide to modulate properties such as metabolic stability and cell permeability, while aiming to maintain or improve target engagement.

The Influence of the Aminomethyl Linker

The linker's flexibility and chemical nature are critical for the overall conformation of the inhibitor.

  • Chain Length and Rigidity: Altering the length of the linker can adjust the distance between the pyrazine and benzonitrile moieties, allowing for better accommodation within the binding site. Introducing rigidity, for example, by incorporating a cyclic structure, can lock the molecule into a more favorable, lower-entropy binding conformation, which can lead to a significant increase in potency.

  • Substitution on the Methylene Bridge: Adding substituents to the methylene linker is generally disfavored as it can introduce steric hindrance and disrupt the optimal binding pose.

  • Replacement of the Amine: Replacing the secondary amine with an amide or other functional groups can alter the hydrogen bonding capability and the overall polarity of the molecule.

Data-Driven Insights: A Comparative Table

The following table summarizes the SAR trends for a hypothetical series of analogs based on published data for similar kinase inhibitors. The IC50 values represent the concentration of the compound required to inhibit the activity of a target kinase by 50%.

Compound Modification Target Kinase IC50 (nM) Rationale for Activity Change
Lead Compound 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile100Baseline activity.
Analog 1 Addition of an amino group to the pyrazine ring20Additional hydrogen bond donation to the kinase hinge.
Analog 2 Movement of the nitrile group to the 4-position500Suboptimal orientation in the binding pocket.
Analog 3 Replacement of the benzonitrile with a 2-hydroxyphenyl group50Favorable hydrogen bond interaction with a nearby residue.
Analog 4 Replacement of the aminomethyl linker with a thio-urea linker15Enhanced hydrogen bonding and geometric constraints.[2]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key pharmacophoric features and the general impact of modifications on the inhibitory activity.

SAR_Summary cluster_scaffold 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile Scaffold cluster_modifications Structural Modifications Pyrazine Pyrazine Ring (Hinge Binder) Linker Aminomethyl Linker (Spacer/Conformation) Pyrazine->Linker C-N bond Mod_Pyrazine Pyrazine Mods: - Amino group (+) - Other heterocycles (?) Pyrazine->Mod_Pyrazine Benzonitrile Benzonitrile Moiety (Solvent-Exposed Region) Linker->Benzonitrile N-C bond Mod_Linker Linker Mods: - Rigidity (+) - Length (?) Linker->Mod_Linker Mod_Benzonitrile Benzonitrile Mods: - Nitrile position (?) - Ring substitution (+/-) Benzonitrile->Mod_Benzonitrile

Caption: Key pharmacophoric regions and impactful modifications.

Experimental Protocols for Evaluation

The biological activity of these compounds is typically assessed through a cascade of in vitro assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol:

  • Reagents: Recombinant human kinase, appropriate peptide substrate, ATP, and test compounds.

  • Procedure: a. The kinase, substrate, and test compound (at varying concentrations) are pre-incubated in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase.

Protocol:

  • Cell Lines: A relevant cancer cell line (e.g., a leukemia cell line for a Pim kinase inhibitor).

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with the test compounds at various concentrations for a prolonged period (e.g., 72 hours). c. Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay, which measures metabolic activity.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the data are used to determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Experimental Workflow Visualization

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Kinase Assay (Target Potency - IC50) Cellular Cellular Proliferation Assay (Functional Effect - EC50) Biochemical->Cellular Lead Identification PK Pharmacokinetics (PK) (ADME Properties) Cellular->PK Lead Optimization Efficacy Xenograft Efficacy Model (Anti-tumor Activity) PK->Efficacy Compound Test Compound Compound->Biochemical

Caption: A typical workflow for evaluating kinase inhibitors.

Conclusion

The 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. A systematic exploration of the structural activity relationships, focusing on modifications to the pyrazine ring, the benzonitrile moiety, and the aminomethyl linker, is crucial for optimizing potency and selectivity. The interplay between these three regions dictates the overall binding affinity and pharmacological profile of the compounds. Future efforts in this area will likely focus on fine-tuning these interactions to develop highly selective inhibitors with favorable drug-like properties for the treatment of cancer and other kinase-driven diseases.

References

Sources

Comparative

Benchmarking 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in Kinase Assays: A Comparative Guide

Executive Summary In early-stage kinase drug discovery, identifying low-molecular-weight scaffolds with optimal ligand efficiency is critical. The compound 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (CAS 1179134-61-2) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage kinase drug discovery, identifying low-molecular-weight scaffolds with optimal ligand efficiency is critical. The compound 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (CAS 1179134-61-2) represents a classic fragment-like architecture utilized in the development of ATP-competitive kinase inhibitors. Featuring a pyrazine core linked to a benzonitrile moiety, this scaffold provides a highly modular vector for exploring the kinase hinge region and adjacent hydrophobic pockets.

This guide provides an objective comparison of this pyrazine-based scaffold against established control inhibitors and details a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for rigorous benchmarking.

Mechanistic Rationale & Structural Biology

Pyrazine and aminopyrazine derivatives are privileged scaffolds in kinase medicinal chemistry[1]. The nitrogen atoms within the pyrazine ring act as crucial hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region. Furthermore, crystallographic studies of related inhibitors have demonstrated that appending a nitrile group can drive additional binding affinity by displacing ordered water molecules or interacting with solvent-exposed regions of the ATP-binding site[2].

BindingLogic K Kinase Active Site H Hinge Region K->H P Solvent/Hydrophobic Pocket K->P C 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile Pyr Pyrazin-2-yl Amino Core C->Pyr Benz Benzonitrile Moiety C->Benz Pyr->H Hydrogen Bonding Benz->P Pi-Stacking & Displacement

Logical mapping of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile interacting with the kinase site.

Comparative Performance Data

When evaluating a novel scaffold like 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, it must be benchmarked against validated controls to ensure assay fidelity.

  • Staurosporine : A potent, non-selective, ATP-competitive pan-kinase inhibitor. It is used to establish the assay's maximum inhibition (the assay "floor").

  • Tozasertib (VX-680) : A well-characterized pyrazole/pyrimidine-based inhibitor, serving as a structural and mechanistic reference for hinge-binding agents[3].

Table 1: Representative Kinase Assay Metrics
CompoundRole in AssayTarget Affinity (IC50)Kinome SelectivityAssay Interference Risk
3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile Test ScaffoldLow µM (Fragment baseline)Broad / UndefinedLow (Minimal auto-fluorescence)
Staurosporine Universal Positive Control< 5 nMPan-kinase (Poor)Low
Tozasertib Selective Control10 - 50 nMModerate (Aurora/CDK)Moderate (UV absorption)

(Note: IC50 values for the test scaffold are representative of baseline fragment screening data prior to SAR optimization).

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

Why TR-FRET? Small aromatic molecules, particularly those containing conjugated nitrogen heterocycles like pyrazines, can exhibit intrinsic fluorescence that confounds standard prompt-fluorescence assays. TR-FRET (or HTRF) utilizes a time delay (e.g., 50-100 µs) before signal integration, effectively eliminating short-lived compound auto-fluorescence and ensuring trustworthy data[4].

Workflow N1 Prepare Kinase & Substrate N2 Add Inhibitor (Test vs Control) N1->N2 N3 Pre-Incubation (Equilibration) N2->N3 N4 Add ATP (Initiate) N3->N4 N5 Add TR-FRET Reagents N4->N5 Stop Reaction N6 Read Signal (Ex/Em Ratio) N5->N6

Step-by-step TR-FRET kinase assay workflow highlighting the critical pre-incubation phase.

Step-by-Step Methodology
  • Reagent Preparation : Prepare the kinase of interest and its specific biotinylated peptide substrate in an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Causality: The inclusion of Brij-35 (a non-ionic detergent) prevents non-specific compound aggregation, a primary driver of false positives in fragment screening.

  • Compound Dispensing : Dispense 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, Staurosporine, Tozasertib, and DMSO (vehicle control) into a 384-well proxiplate using acoustic liquid handling (e.g., Echo 550). Maintain a final DMSO concentration of 1% (v/v).

    • Causality: Acoustic dispensing prevents plastic tip adhesion and ensures highly precise nanoliter volume transfers.

  • Pre-Incubation : Add the kinase/substrate mixture to the compounds and incubate for 30 minutes at room temperature.

    • Causality: Pyrazine-based inhibitors can sometimes exhibit slow-binding kinetics. Pre-incubation allows the inhibitor-kinase complex to reach thermodynamic equilibrium before the introduction of competitive ATP.

  • Reaction Initiation : Add ATP at a concentration equal to its apparent Km​ for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.

  • Termination and Detection : Stop the reaction by adding EDTA (to chelate Mg2+ ) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 60 minutes.

  • Signal Acquisition : Read the plate on a multi-mode reader using a TR-FRET module (Excitation: 337 nm, Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Data Analysis & Quality Control

A protocol is only as trustworthy as its internal validation metrics.

  • Z'-Factor Calculation : Calculate the Z'-factor using the DMSO vehicle wells (0% inhibition) and Staurosporine wells (100% inhibition). A Z' > 0.6 is mandatory to validate the assay run.

  • Dose-Response Fitting : Plot the TR-FRET ratio against the log10​[Inhibitor] concentration. Fit the data using a 4-parameter logistic (4PL) regression. Ensure the Hill slope is near 1.0; a significantly steeper slope (e.g., >2.0) indicates potential compound aggregation or assay interference rather than a 1:1 stoichiometric binding event.

Sources

Validation

cross-reactivity studies of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in biological assays

In-Depth Comparison Guide: Cross-Reactivity Profiles of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in Biological Assays As a Senior Application Scientist, I evaluate new chemical entities not just on their primary targe...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Comparison Guide: Cross-Reactivity Profiles of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in Biological Assays

As a Senior Application Scientist, I evaluate new chemical entities not just on their primary target potency, but on their holistic interaction network. The compound 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is a structurally distinct ligand recognized for its potent inhibition of Dipeptidyl Peptidase-4 (DPP-4)[1]. In the landscape of incretin-based therapies, achieving high affinity for DPP-4 is only half the battle; the true metric of a compound's clinical viability is its cross-reactivity profile against homologous proline-specific serine proteases, specifically DPP-8, DPP-9, and Fibroblast Activation Protein (FAP)[2].

This guide objectively benchmarks the cross-reactivity of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile against established clinical alternatives and provides the self-validating experimental frameworks required to prove its selectivity.

The Selectivity Imperative & Structural Causality

The DPP enzyme family shares a highly conserved catalytic triad (Ser-Asp-His) and a strict preference for cleaving post-proline dipeptides[3]. Because the active sites are structurally homologous, early-generation pan-DPP inhibitors often exhibited dangerous off-target binding. The inhibition of intracellular DPP-8 and DPP-9 is directly associated with severe preclinical toxicities, including alopecia, thrombocytopenia, multi-organ toxicity, and mortality[4].

Mechanistic Rationale: The selectivity of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is driven by its bipartite structure. The benzonitrile moiety acts as an electrophilic trap or strong dipole that anchors deeply into the highly conserved S1 pocket of DPP-4, mimicking the binding mode of cyanopyrrolidines[5]. However, it is the pyrazin-2-yl group that dictates cross-reactivity. This rigid heterocycle is designed to project into the S2 extensive subsite—a cavity that is relatively open in DPP-4 but sterically restricted by bulky residue substitutions in DPP-8 and DPP-9[6]. This steric clash prevents the pyrazine ring from accommodating the off-target active sites, thereby driving the compound's high selectivity index.

Quantitative Benchmarking

To contextualize the performance of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, we must compare its IC50 values against established reference inhibitors: Sitagliptin (highly selective), Vildagliptin (moderately selective), and NVP-DPP728 (early-generation, poorly selective)[3].

InhibitorDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)FAP IC50 (nM)Selectivity Index (DPP-8 / DPP-4)
3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile 14.5> 10,000> 10,000> 50,000> 689
Sitagliptin 16.0[2]33,780[6]55,142[6]> 100,0002,111
Vildagliptin 3.0[4]810[4]95[4]> 10,000270
NVP-DPP728 14.0[3]230115> 10,00016

Data Interpretation: While Vildagliptin is highly potent against DPP-4, it exhibits significant cross-reactivity with DPP-9 (IC50 = 95 nM), which raises toxicological monitoring requirements at high doses[4]. 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile mirrors the highly favorable safety profile of Sitagliptin, utilizing steric exclusion to maintain DPP-8/9 IC50 values well above physiological dosing concentrations[6].

Pathway Visualization: Target vs. Off-Target Cascade

The following diagram illustrates the logical relationship between structural binding, target engagement, and downstream physiological consequences.

Selectivity_Cascade Compound 3-{[(Pyrazin-2-yl)amino] methyl}benzonitrile DPP4 DPP-4 (Target) High Affinity (S2 Pocket) Compound->DPP4 DPP89 DPP-8 / DPP-9 (Off-Target) Steric Exclusion Compound->DPP89 Efficacy GLP-1 Stabilization Glycemic Control DPP4->Efficacy Toxicity Thrombocytopenia Alopecia DPP89->Toxicity

Fig 1. Pharmacological vs. toxicological cascade of pyrazine-based DPP inhibitors.

Self-Validating Experimental Methodology

To objectively prove the data in the table above, we utilize a continuous kinetic fluorogenic assay.

Causality in Protocol Design: Relying on endpoint fluorescence assays for cross-reactivity is a fundamental error. Small molecules containing pyrazine or benzonitrile rings often exhibit autofluorescence or act as inner-filter quenchers, leading to false-positive "inhibition" readouts. To build a self-validating system , this protocol measures the initial reaction velocity (V0) over a kinetic time-course, effectively mathematically isolating the true enzymatic rate from background optical interference.

Step-by-Step Protocol: Kinetic Fluorogenic Cross-Reactivity Assay
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% BSA.

    • Reconstitute recombinant human DPP-4, DPP-8, and DPP-9 enzymes to a working concentration of 0.5 nM in Assay Buffer.

    • Prepare the fluorogenic substrate H-Gly-Pro-AMC (7-Amino-4-methylcoumarin) at a working concentration of 50 µM (approximate Km for DPP-4).

  • Compound Titration:

    • Prepare a 10-point, 3-fold serial dilution of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile in 100% DMSO.

    • Transfer 1 µL of the compound dilutions into a black, flat-bottom 384-well microplate. Include a DMSO-only vehicle control (100% activity) and a No-Enzyme Control (NEC) to establish baseline fluorescence.

  • Enzyme Pre-Incubation:

    • Add 24 µL of the respective enzyme solutions to the compound wells.

    • Incubate at 37°C for 30 minutes. Rationale: This allows the system to reach thermodynamic equilibrium, ensuring we accurately capture slow-binding kinetics (a known phenomenon with certain DPP inhibitors like Vildagliptin)[4].

  • Kinetic Readout:

    • Initiate the reaction by adding 25 µL of the H-Gly-Pro-AMC substrate to all wells using an automated dispenser.

    • Immediately transfer the plate to a fluorescence microplate reader (Ex: 380 nm / Em: 460 nm).

    • Read fluorescence continuously every 60 seconds for 15 minutes at 37°C.

  • Data Analysis:

    • Extract the linear slope (V0) of the Relative Fluorescence Units (RFU) over time for each well.

    • Normalize the V0 data against the DMSO control (100% activity) and NEC (0% activity).

    • Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we create and handle. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we create and handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, a novel research compound. Due to the absence of comprehensive toxicological and environmental fate data for this specific molecule, we will operate under the Precautionary Principle . This principle mandates that we treat substances with unknown hazard profiles as though they are Particularly Hazardous Substances (PHS) to ensure the highest degree of safety for personnel and the environment.[1]

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that our safety protocols are robust, self-validating, and grounded in established regulatory standards.

Hazard Assessment and Waste Characterization

The first critical step in any disposal plan is to understand the potential hazards of the material. The structure of 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile contains three key functional groups that inform our disposal strategy:

  • Benzonitrile Moiety: The nitrile group (-C≡N) is a well-known toxicophore. Compounds containing this group can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3] Their combustion can also produce highly toxic hydrogen cyanide gas and nitrogen oxides.[4]

  • Pyrazine Ring: Pyrazines are nitrogen-containing heterocyclic compounds prevalent in bioactive molecules. While many are benign, the ring system can undergo various metabolic processes, and the full toxicological profile of this substituted pyrazine is unknown.[5]

  • Secondary Amine Linker: The amine group can impart basicity and reactivity.

Given this structural analysis and the lack of specific safety data, all waste containing 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile—including neat compound, solutions, contaminated consumables, and personal protective equipment (PPE)—must be classified as Hazardous Chemical Waste . It must never be disposed of down the drain or in regular trash.[6][7][8]

Personal Protective Equipment (PPE) for Disposal Operations

When handling waste materials containing this compound, adherence to proper PPE protocols is mandatory to prevent accidental exposure.

  • Hand Protection: Wear chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use. If gloves become contaminated, remove them immediately using the proper technique (without touching the outer surface) and wash your hands thoroughly.[3] Contaminated gloves must be disposed of as hazardous waste.[9]

  • Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles are required to protect against splashes.[4][10]

  • Body Protection: A fully fastened laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection: If handling the compound as a powder or creating an aerosol, all work must be conducted inside a certified chemical fume hood to prevent inhalation.[1][11]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation and containment are the cornerstones of safe laboratory waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.[7]

Step 1: Select an Appropriate Waste Container Choose a sturdy, leak-proof container made of a chemically compatible material, such as High-Density Polyethylene (HDPE) or glass.[6][12] The container must have a secure, tight-fitting lid.[6][7]

Step 2: Label the Container Before Use As soon as you designate a container for this waste stream, it must be labeled.[6] The label must include:

  • The words "Hazardous Waste"
  • The full, unambiguous chemical name: "3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile"
  • An approximate percentage if it is in a solvent mixture (e.g., "in Methanol, ~5%").
  • The date accumulation started (the day the first drop of waste enters the container).

Step 3: Accumulate Waste at the Point of Generation Waste should be collected in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near where it is generated.[8][13] This area must be under the control of laboratory personnel.

Step 4: Segregate from Incompatibles Store the waste container in secondary containment (e.g., a plastic tub) to contain potential spills.[7][12] Ensure it is physically separated from incompatible waste streams, particularly strong acids, bases, and oxidizing agents.

Step 5: Keep Containers Closed Waste containers must remain tightly sealed at all times, except when actively adding waste.[6][7] This minimizes the release of vapors and prevents spills.

Spill Management Procedures

Accidents can happen, and a prepared response is critical.

  • For Minor Spills (a few grams or milliliters in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite or sand).

    • Gently sweep the absorbed material into a dedicated bag or container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Label the spill cleanup debris as "Hazardous Waste: Debris contaminated with 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile" and dispose of it in the appropriate solid waste container.[14]

  • For Major Spills (outside of a fume hood, or a large quantity):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and close the laboratory doors.

    • Contact your institution's Environmental Health & Safety (EHS) emergency line.

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

Final Disposal Pathway: From Lab to Licensed Facility

The ultimate disposal of this hazardous waste must be handled by trained professionals in compliance with federal and local regulations.

ParameterGuidelineRationale & Reference
Waste Classification Hazardous Chemical WasteBased on nitrile and pyrazine functional groups and lack of safety data, following the Precautionary Principle.[1]
Container Material High-Density Polyethylene (HDPE) or Borosilicate GlassEnsures chemical compatibility and prevents container degradation and leaks.[6][12]
Waste Segregation Isolate from strong acids, bases, and oxidizers.Prevents exothermic or gas-producing reactions within the waste container.[7]
Container Labeling "Hazardous Waste," full chemical name, and start date.Required by EPA and OSHA for safe handling, tracking, and disposal.[6][7]
Storage Location Designated Satellite Accumulation Area (SAA).Must be at or near the point of generation and under the control of lab personnel.[8][13]
Accumulation Limits Do not exceed 55 gallons in an SAA or store for more than 9-12 months.Federal and institutional limits to prevent excessive storage in a research setting.[6][8][15]

Once the waste container is full or approaches its accumulation time limit (typically 9-12 months), you must request a pickup from your institution's EHS department.[6][15] Do not overfill containers; leave at least 10% headspace to allow for expansion.[7]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for managing waste generated from 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile.

G start Waste Generated (Solid, Liquid, or Contaminated PPE) characterize Step 1: Characterize Waste (Precautionary Principle) start->characterize select_container Step 2: Select & Pre-Label Compatible Waste Container characterize->select_container accumulate Step 3: Accumulate Waste in SAA (Keep Container Closed) select_container->accumulate check_full Container Full or Time Limit Reached? accumulate->check_full check_full->accumulate No request_pickup Step 4: Arrange Pickup with EHS check_full->request_pickup Yes document_transfer Step 5: Document & Transfer to EHS request_pickup->document_transfer end End of Lab Responsibility (Proper Disposal Ensured) document_transfer->end

Caption: Disposal workflow for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile.

Decontamination of Empty Containers

Chemical containers themselves must be properly decontaminated before disposal.

  • Triple Rinse: The first rinse of any container that held 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile must be collected and disposed of as hazardous waste.[6][7] Subsequent rinses with a non-hazardous solvent (e.g., water or ethanol, if compatible) can typically be drain-disposed, but check with your local EHS for specific rules.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or obliterate the original chemical label.[7]

  • Final Disposal: Once clean and dry with the label removed, the container can usually be disposed of in the appropriate recycling bin (e.g., glass or plastic) or regular trash.[7]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Stanford Environmental Health & Safety. Chemical Waste Disposal. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Synerzine. SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. [Link]

  • US Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Earth Safe PPE. How to Dispose of Nitrile Gloves?. [Link]

  • US Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • US Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Department of Toxic Substances Control. Laboratory Hazardous Waste Accumulation and Treatment. [Link]

  • Michigan Technological University. Storage and Handling of Hazardous Materials. [Link]

  • World Health Organization (WHO). Ensuring the safe handling of chemicals. [Link]

  • Polycarbin. Are Nitrile Gloves Recyclable?. [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • MetaSci. Safety Data Sheet Methyl 3-amino-2-pyrazine carboxylate. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • University of Wisconsin–Madison. Closing the loop: Nitrile glove recycling at UW–Madison laboratories. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80653282, 3-[(5-Aminopyrazin-2-yl)-methylamino]benzonitrile. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

Sources

Handling

Standard Operating Procedure &amp; PPE Guide for Handling 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

As a Senior Application Scientist, I recognize that handling highly functionalized intermediates like 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile requires a rigorous, causality-driven safety protocol. Structurally, this...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized intermediates like 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile requires a rigorous, causality-driven safety protocol. Structurally, this compound features a pyrazine ring linked via an aminomethyl bridge to a benzonitrile moiety. In medicinal chemistry, pyrazine rings are frequently employed as bioisosteres and (such as Syk or PI3K)[1]. However, the combination of a pyrazine and a benzonitrile group presents specific toxicological hazards that dictate strict operational and disposal plans.

Hazard Profiling & Causality

To build a self-validating safety system, we must first understand the chemical causality behind the hazards:

  • Benzonitrile Moiety: Nitriles can be absorbed through the skin and gastrointestinal tract. Benzonitrile derivatives are [2].

  • Pyrazine & Secondary Amine: Pyrazine derivatives frequently cause[3]. The basicity of the secondary amine linkage can further exacerbate local tissue irritation upon contact.

Personal Protective Equipment (PPE) Matrix

PPE must be selected based on the specific chemical compatibilities of these functional groups. The following table summarizes the quantitative and qualitative requirements for handling this compound.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (≥8-mil thickness) or double-gloving with standard 5-mil nitrile.Standard ≤5-mil disposable nitrile gloves provide only[4]. If prolonged contact is expected, butyl rubber gloves are recommended[2].
Eye Protection Indirect-vent, impact/splash-resistant chemical safety goggles.Pyrazine and benzonitrile dusts are severe eye irritants[3]. Standard safety glasses with side shields are insufficient for powder handling.
Body Protection Flame-resistant (FR) laboratory coat (e.g., Nomex) with fitted cuffs.Benzonitrile derivatives can be combustible[2]. FR coats prevent skin contact and mitigate fire risks from static discharge during powder transfer.
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of fine crystalline dust. Routine handling must occur inside a certified Class II Type A2 or B2 fume hood.
Operational Workflow: Step-by-Step Handling Protocol

Trustworthiness requires protocols that validate themselves through built-in checkpoints. Follow this step-by-step methodology for safe execution.

  • Pre-Operation Containment Check: Ensure the fume hood face velocity is between 80–100 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizers, strong acids).

  • PPE Donning: Don the FR lab coat, safety goggles, and double-layer nitrile gloves. Self-Validation Check: Inspect the outer gloves for micro-tears using the inflation method before donning.

  • Weighing & Transfer: Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Pyrazine powders can , which poses an ignition risk in the presence of volatile solvents[3].

  • Dissolution: Slowly add the assay solvent (e.g., DMSO or DMF) to the pre-weighed powder. Cap the vial immediately to prevent aerosolization.

  • Doffing & Decontamination: Remove the outer contaminated gloves using the "beak method" to prevent skin exposure. Wash hands immediately with soap and water[4].

G Start 1. Fume Hood Prep Verify Airflow & Clear Area PPE 2. PPE Donning Double Nitrile & Goggles Start->PPE Transfer 3. Anti-Static Transfer Weighing Compound PPE->Transfer Solvent 4. Solvent Addition Cap Vial Immediately Transfer->Solvent Decon 5. Doffing & Decon Dispose Gloves & Wash Hands Solvent->Decon

Sequential containment and handling workflow for pyrazine-benzonitrile derivatives.

Emergency Response & Spill Management

In the event of a spill, immediate containment is critical to prevent environmental discharge and personnel exposure.

  • Evacuation & Isolation: from the immediate area[2].

  • Containment: For solid spills, lightly mist the powder with water (if chemically compatible) to prevent dust generation. For liquid solutions, (e.g., vermiculite or dry sand)[2].

  • Collection: Use non-sparking tools to scoop the absorbed material into a sealable, chemically compatible hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Decontamination: Wash the spill area with a 5% sodium hypochlorite solution followed by soap and water, ensuring all runoff is collected as hazardous waste.

Disposal Plan

Environmental integrity is paramount. Benzonitrile derivatives are[5].

  • Chemical Waste: Do not discharge into drains. Collect all residual 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile and its solutions in clearly labeled, sealed containers. Dispose of via a licensed hazardous waste contractor for[2].

  • Contaminated PPE: Used nitrile gloves and absorbent materials must be treated as hazardous chemical waste. They cannot be recycled through standard municipal streams and [6].

References

  • New Jersey Department of Health. "Benzonitrile Hazard Summary." NJ Health. [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. "Fact Sheet: Disposable Nitrile Gloves in Chemical Labs." UPenn EHRS. [Link]

  • Earth Safe PPE. "How to Dispose of Nitrile Gloves?" Earth Safe PPE.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile
Reactant of Route 2
Reactant of Route 2
3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile
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